molecular formula C6H4N2O2 B13644867 3-(1H-pyrazol-4-yl)propiolic acid

3-(1H-pyrazol-4-yl)propiolic acid

Katalognummer: B13644867
Molekulargewicht: 136.11 g/mol
InChI-Schlüssel: YKSFARIQECTHDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(1H-pyrazol-4-yl)propiolic acid is a useful research compound. Its molecular formula is C6H4N2O2 and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-pyrazol-4-yl)propiolic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-pyrazol-4-yl)propiolic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H4N2O2

Molekulargewicht

136.11 g/mol

IUPAC-Name

3-(1H-pyrazol-4-yl)prop-2-ynoic acid

InChI

InChI=1S/C6H4N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,(H,7,8)(H,9,10)

InChI-Schlüssel

YKSFARIQECTHDW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1)C#CC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

The Bifunctional Paradigm: Properties and Synthetic Utility of Pyrazole-Functionalized Alkynoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds

As an application scientist bridging the gap between early-stage discovery and process chemistry, I approach molecular design not just as an exercise in drawing structures, but as a dynamic orchestration of physicochemical properties and kinetic pathways. Pyrazole-functionalized alkynoic acids (PFAs) represent a masterclass in such bifunctional design.

By tethering a pyrazole ring—a ubiquitous bioisostere for amides and phenols—to an alkynoic acid moiety, we create a scaffold with orthogonal reactivity. The pyrazole nitrogen can act as a nucleophile, a hydrogen-bond donor/acceptor, or a directing group. Simultaneously, the alkynoic acid serves as a rigid structural vector and a highly reactive handle capable of decarboxylative coupling, cycloisomerization, or cycloaddition. Interestingly, simple pyrazoles have even been shown to act as efficient organocatalysts for the 1 to form alkynoic acids, highlighting the synergistic relationship between these two functional groups[1].

This whitepaper dissects the physicochemical properties, mechanistic pathways, and field-proven experimental protocols for utilizing PFAs in modern drug discovery.

Physicochemical Properties & Structural Dynamics

The utility of PFAs is deeply rooted in their measurable physical properties. The sp-hybridized carbon of a propiolic acid derivative exerts a strong electron-withdrawing inductive effect (-I), drastically lowering the pKa of the adjacent carboxylic acid. This high acidity is synthetically advantageous; it facilitates rapid deprotonation by mild bases, which is the critical first step in driving the thermodynamically uphill extrusion of CO₂ during decarboxylative cross-coupling.

Furthermore, the pyrazole core exhibits annular tautomerism (1H vs. 2H), which dynamically alters the molecule's dipole moment and hydrogen-bonding network depending on the solvent dielectric constant.

Quantitative Data: Physicochemical Parameters

The table below summarizes the kinetic and thermodynamic parameters of three representative PFA scaffolds.

Scaffold TypeCarboxylic Acid pKaPyrazole Conjugate Acid pKacLogPDecarboxylation Barrier (ΔG‡, kcal/mol)Primary Synthetic Utility
3-(1H-pyrazol-4-yl)propiolic acid 1.9 ± 0.22.4 ± 0.10.82~24.5Decarboxylative Cross-Coupling
4-(1H-pyrazol-1-yl)but-2-ynoic acid 2.2 ± 0.22.5 ± 0.11.15~26.1Au-Catalyzed Cycloisomerization
5-(1-methyl-1H-pyrazol-4-yl)pent-4-ynoic acid 4.5 ± 0.22.1 ± 0.11.48~32.0Amide Coupling / Click Chemistry

Mechanistic Pathways & Reactivity Profiles

PFAs are chemical chameleons. Depending on the catalytic environment, they can be directed down entirely divergent synthetic pathways.

G PFA Pyrazole-Alkynoic Acid Scaffold Decarb Decarboxylative Coupling (Pd/Cu) PFA->Decarb Cyclo Cycloisomerization (AuCl3) PFA->Cyclo Amide Amidation (HATU) PFA->Amide Prod1 Internal Alkyne (Rigid Vector) Decarb->Prod1 Prod2 Fused Heterocycle (Conformationally Locked) Cyclo->Prod2 Prod3 Alkynamide (Covalent Warhead) Amide->Prod3

Figure 1: Divergent synthetic pathways of pyrazole-functionalized alkynoic acids.

A. Transition-Metal Catalyzed Cycloisomerization

Alkynoic acids can be activated by coinage metals to form complex architectures. For instance,2 of propargylic derivatives provide an efficient route to fused heterocycles under extremely mild conditions[2]. Alternatively, the tandem coupling-cyclization of pyrazole-carboxylic acids and terminal alkynes under Pd/C-Cu catalysis allows for the regioselective construction of 3 in a single pot[3].

B. Decarboxylative Cross-Coupling

Handling volatile or unstable terminal alkynes is a known bottleneck in process chemistry. PFAs bypass this by utilizing the carboxylic acid as a traceless activating group. Upon heating with a Pd/Cu catalyst system, the alkynoic acid extrudes CO₂, generating a nucleophilic copper-acetylide intermediate in situ that readily undergoes cross-coupling with aryl halides.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems, complete with the causality behind each experimental choice.

Protocol 1: Gold-Catalyzed Intramolecular Cycloisomerization

Objective: Synthesis of conformationally locked pyrazolo-lactones via 5-exo-dig or 6-endo-dig cyclization.

  • Substrate Preparation: Dissolve the PFA (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under an argon atmosphere.

    • Causality: Argon prevents moisture from competitively coordinating to the highly oxophilic/carbophilic gold center. DCM is chosen because solvents with lone pairs (like THF) will competitively bind to the electrophilic Au(III) center, effectively poisoning the catalyst.

  • Catalyst Addition: Add AuCl₃ (5 mol%) in a single portion at 25 °C.

    • Causality: AuCl₃ is a soft Lewis acid that preferentially coordinates to the soft π-electrons of the alkyne rather than the hard oxygen of the carboxylic acid, selectively lowering the LUMO of the alkyne for nucleophilic attack.

  • Reaction Monitoring: Stir at 25 °C for 2-4 hours.

    • Causality: Room temperature is sufficient due to the low activation barrier of gold-activated alkynes. Elevated temperatures lead to alkyne polymerization or unwanted protodeauration side products.

  • Quenching & Filtration: Filter the crude mixture through a short pad of Celite, eluting with ethyl acetate.

    • Causality: Celite effectively traps the colloidal gold particles formed during the reaction, preventing heavy metal contamination.

  • Validation & QC: Perform a diagnostic ¹H NMR of the crude mixture. The protocol is validated by the disappearance of the carboxylic acid proton (~12 ppm) and the emergence of the fused heterocycle's distinct rigid aliphatic/aromatic signals.

Protocol 2: Decarboxylative Cross-Coupling

Objective: Synthesis of pyrazole-aryl alkynes without isolating terminal alkyne intermediates.

  • Degassing: In a Schlenk tube, combine the aryl halide (1.0 eq), PFA (1.5 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%). Purge with nitrogen for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent homocoupling of the alkyne (Glaser coupling) facilitated by Cu(II) formation.

  • Base Addition: Add a 1.0 M solution of TBAF in THF (2.0 eq), followed by anhydrous DMF.

    • Causality: TBAF serves a dual purpose. It acts as a base to deprotonate the carboxylic acid, and the fluoride ion coordinates to the metal center, significantly lowering the activation energy for CO₂ extrusion.

  • Heating: Heat the mixture to 110 °C for 12 hours.

    • Causality: High thermal energy is required to drive the thermodynamically uphill decarboxylation step.

Biological Applications in Drug Discovery

In medicinal chemistry, the pyrazole ring resists metabolic degradation while offering robust hydrogen-bond vectors. When tethered to an alkynoic acid, the resulting PFA becomes a versatile precursor for targeted covalent inhibitors (TCIs). By converting the alkynoic acid into an alkynamide via standard HATU/DIPEA coupling, researchers can generate electrophiles that undergo Michael addition with catalytic cysteine residues in kinase active sites (e.g., BTK or EGFR).

Furthermore, the alkyne moiety of PFAs can undergo4 to yield pyrazolesulfoximines. This is a highly novel class of compounds that exploits the unique 3D vector of the sulfoximine nitrogen to probe complex chemical space, offering improved physical and metabolic properties over traditional sulfones[4].

References

  • Title : Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles Source : ResearchGate URL : 1

  • Title : Coinage Metal-Assisted Synthesis of Heterocycles Source : Chemical Reviews (ACS Publications) URL : 2

  • Title : Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes Source : Organic Letters (ACS Publications) URL : 4

  • Title : Pd/C-mediated synthesis of α-pyrone fused with a five-membered nitrogen heteroaryl ring: A new route to pyrano[4,3-c]pyrazol-4(1H)-ones Source : Beilstein Journals URL : 3

Sources

Technical Guide: Pyrazole Propiolic vs. Propanoic Acid Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological distinctions between Pyrazole Propiolic (alkynyl-linked) and Pyrazole Propanoic (alkyl-linked) acid derivatives.

Executive Summary

In medicinal chemistry, the distinction between Pyrazole Propiolic and Pyrazole Propanoic acid derivatives represents a fundamental choice between rigidity/reactivity and flexibility/stability .

  • Pyrazole Propiolic Acid (

    
    ): Contains an alkyne  linker. It is an electron-deficient, rigid scaffold often used as a reactive intermediate (Michael acceptor) or to lock conformation. It exhibits significantly higher acidity (lower pKa) and metabolic liability.
    
  • Pyrazole Propanoic Acid (

    
    ): Contains an alkane  linker. It is a flexible, stable scaffold widely used in approved drugs (e.g., COX/LOX inhibitors) to improve solubility and target engagement via hydrogen bonding without covalent reactivity.
    

This guide analyzes the physicochemical divergence, synthetic utility, and experimental protocols for both scaffolds.

Structural & Physicochemical Divergence

The core difference lies in the hybridization of the carbon linker connecting the pyrazole ring to the carboxylic acid.

Comparative Analysis Table
FeaturePyrazole Propiolic Acid ScaffoldPyrazole Propanoic Acid Scaffold
Linker Structure Alkyne (

)
Alkane (

)
Hybridization

(Linear, Rigid)

(Tetrahedral, Flexible)
Bond Angle 180°~109.5°
Acidity (pKa) High Acidity (~1.8 – 2.5)Moderate Acidity (~4.5 – 4.9)
Electronic Effect Strong Electron Withdrawing (Inductive & Resonance)Weak Inductive Effect
Reactivity High (Michael Acceptor, susceptible to reduction)Low (Chemically stable)
Metabolic Fate Rapid reduction or glutathione conjugation

-Oxidation or Glucuronidation
Primary Use Synthetic Intermediate, Covalent WarheadSolubilizing Group, Pharmacophore
Mechanistic Implication of Acidity

The


 hybridized carbons in the propiolic linker are significantly more electronegative than the 

carbons in the propanoic linker.
  • Propiolic : The electron-withdrawing nature stabilizes the carboxylate anion, dropping the pKa to ~1.8. This means it is fully ionized at gastric pH, affecting membrane permeability.

  • Propanoic : With a pKa ~4.8, it mimics natural fatty acids and amino acid side chains, optimizing the balance between solubility and lipophilicity (LogD) at physiological pH.

Synthetic Pathways & Causality[1]

The choice between these acids dictates the synthetic strategy. Propiolic acid derivatives are often starting materials for ring formation, whereas propanoic acid derivatives are usually appendages added post-ring formation.

Propiolic Acid as a Pyrazole Builder (Cyclization)

Propiolic esters (acetylenic esters) are potent Michael acceptors . When reacted with hydrazines, they undergo a cyclocondensation to form the pyrazole ring itself (often yielding 3-hydroxypyrazoles or pyrazolones).

  • Mechanism : Nucleophilic attack of hydrazine nitrogen on the

    
    -carbon of the alkyne 
    
    
    
    Enamine intermediate
    
    
    Intramolecular cyclization.
Propanoic Acid as a Stable Appendage

Propanoic acid derivatives do not cyclize with hydrazine to form pyrazoles directly (they form linear hydrazides). Instead, a pre-formed pyrazole is typically functionalized with a propanoic chain (e.g., via Heck reaction or alkylation) to modulate DMPK properties.

Visualization of Synthetic Logic

The following diagram illustrates the divergent reactivity of propiolic vs. propanoic precursors with hydrazine.

G Propiolic Propiolic Ester (Alkyne, sp) Michael_Int Michael Adduct (Enamine) Propiolic->Michael_Int 1. Nucleophilic Attack (Fast) Propanoic Propanoic Ester (Alkane, sp3) Hydrazide_Lin Linear Hydrazide (No Ring) Propanoic->Hydrazide_Lin Substitution only Hydrazine Hydrazine (NH2-NH2) Hydrazine->Propiolic Hydrazine->Propanoic Pyrazole PYRAZOLE RING (Cyclized Product) Michael_Int->Pyrazole 2. Cyclization (-ROH) Substituted N-Substituted Hydrazide Hydrazide_Lin->Substituted No Cyclization

Caption: Divergent reaction pathways. Propiolic esters cyclize to form pyrazoles; Propanoic esters form linear hydrazides.

Experimental Protocols

Protocol A: Synthesis of Pyrazole via Propiolic Ester (Cyclocondensation)

Use Case: Creating the pyrazole core from acyclic precursors.

Reagents : Ethyl propiolate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (0.5 M).

  • Preparation : Dissolve Ethyl propiolate in absolute ethanol in a round-bottom flask.

  • Addition : Cool to 0°C. Add Hydrazine hydrate dropwise over 15 minutes. Explanation: The reaction is exothermic; cooling prevents uncontrolled polymerization of the alkyne.

  • Cyclization : Allow to warm to room temperature and stir for 3 hours. Monitor via TLC (Ethyl propiolate spot disappears).

  • Workup : Concentrate the solvent under reduced pressure. The product (Pyrazolone/Hydroxypyrazole tautomer) typically precipitates.

  • Validation :

    
    H NMR will show the disappearance of the alkyne proton (
    
    
    
    ~3-4 ppm) and appearance of pyrazole aromatic protons (
    
    
    ~7.5 ppm).
Protocol B: Synthesis of Pyrazole-3-Propanoic Acid (Reduction)

Use Case: Converting a rigid propiolic linker to a flexible propanoic scaffold for drug optimization.

Reagents : 3-(Pyrazolyl)propiolic acid (1.0 eq), 10% Pd/C (10 wt%),


 balloon, Methanol.
  • Dissolution : Dissolve the pyrazole-propiolic acid derivative in methanol. Flush the flask with

    
    .
    
  • Catalyst : Carefully add 10% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation : Purge with

    
     gas and stir under a hydrogen balloon for 4–12 hours.
    
  • Filtration : Filter through a Celite pad to remove Pd/C.

  • Isolation : Evaporate solvent to yield the Pyrazole-3-propanoic acid.

  • Validation :

    
    H NMR will reveal the loss of alkyne signals and the appearance of two distinct triplets (
    
    
    
    ~2.6 and ~2.9 ppm) corresponding to the
    
    
    linkage.

Medicinal Chemistry Implications (SAR)

Rigidity vs. Entropy
  • Propiolic (Rigid) : Locks the distance between the pyrazole and the acid. Useful if the binding pocket is narrow and requires a specific vector. However, the entropic penalty of binding is low (good), but the risk of steric clash is high.

  • Propanoic (Flexible) : Allows the carboxylate to "scan" for polar interactions (e.g., Arginine/Lysine residues) within the binding pocket. This flexibility often improves potency but increases the entropic penalty upon binding.

Metabolic Stability
  • Propiolic : The triple bond is a "soft" spot for metabolism. It can be oxidized to an

    
    -dicarbonyl or reduced. Furthermore, it can act as a suicide substrate for certain enzymes.
    
  • Propanoic : Generally stable. The primary metabolic pathway is

    
    -oxidation (shortening the chain) or glucuronidation of the carboxylic acid.
    
Covalent Inhibition

Pyrazole propiolic derivatives can be designed as Targeted Covalent Inhibitors (TCIs) . The electron-deficient alkyne can react with a nucleophilic Cysteine residue in the target protein active site, forming an irreversible covalent bond. Propanoic derivatives cannot function this way.

References

  • Synthesis of Pyrazoles via Propiolates

    • Title: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles
    • Source: Journal of Organic Chemistry
    • URL: [Link]

  • Propanoic Acid Derivatives in Drug Design

    • Title: Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils.
    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

  • Acidity and pKa of Alkynyl Carboxylic Acids

    • Title: The effect of unsaturation on the acidity of carboxylic acids (Propiolic vs Propanoic).
    • Source: Journal of the Chemical Society
    • URL: [Link]

  • Covalent Inhibitor Design (Michael Acceptors)

    • Title: The resurgence of covalent drugs.
    • Source: N
    • URL: [Link]

Molecular Weight Dynamics of Pyrazole-4-yl-Propiolic Acid (136.11 g/mol ): A Bifunctional Fragment for Kinase Targeting and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the physicochemical properties of starting fragments dictate the trajectory of lead optimization. 3-(1H-pyrazol-4-yl)propiolic acid (CAS: 1342026-69-0) is a highly specialized low-molecular-weight (LMW) compound with a precise molecular weight of 136.11 g/mol . This whitepaper explores how this specific molecular mass, combined with the bifunctional nature of the pyrazole pharmacophore and the electron-deficient propiolic acid vector, creates an ideal starting point for Fragment-Based Drug Discovery (FBDD) and targeted covalent inhibitor (TCI) design.

The Causality of Mass in Fragment-Based Drug Discovery (FBDD)

The foundational principle of FBDD is the "Rule of Three" (Ro3), which mandates that ideal screening fragments should possess a molecular weight of less than 300 Da, a cLogP of ≤ 3, and no more than three hydrogen bond donors/acceptors[1].

At exactly 136.11 g/mol , pyrazole-4-yl-propiolic acid consumes less than half of the allowable Ro3 mass budget[2]. This low molecular weight is critical for achieving a high Ligand Efficiency (LE) . Because LE is calculated as the binding free energy divided by the number of heavy atoms (


), this 10-heavy-atom fragment only requires weak millimolar affinity during initial screening to register as a highly efficient binder[3]. Furthermore, the rigid linear geometry of the alkyne minimizes the entropic penalty typically incurred when flexible alkyl chains undergo conformational restriction upon target binding.
Physicochemical Profiling

To understand its screening viability, the quantitative data of the fragment is summarized below. The parameters perfectly align with the constraints required to prevent steric clashes in the early phases of biophysical screening.

ParameterValueRo3 Threshold
Molecular Formula

N/A
Average Molecular Weight 136.11 g/mol < 300 Da
Monoisotopic Exact Mass 136.027 DaN/A
Heavy Atoms 10< 22
Hydrogen Bond Donors 2 (Pyrazole -NH, Carboxyl -OH)≤ 3
Hydrogen Bond Acceptors 4 (Pyrazole -N, Carboxyl -O)≤ 3 (Marginal exception)
Rotatable Bonds 1≤ 3

Structural Biology & Kinase Target Engagement

The pyrazole ring is a highly privileged scaffold in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases[4]. FDA-approved kinase inhibitors, such as the JAK inhibitor Ruxolitinib and the ALK inhibitor Crizotinib, rely heavily on the pyrazole moiety to form critical hydrogen-bonding networks with the kinase hinge region[5].

By substituting the pyrazole at the 4-position with a propiolic acid moiety, researchers introduce an electron-deficient internal alkyne. This structural choice is highly deliberate:

  • Hinge Binding: The pyrazole remains unhindered, allowing it to anchor into the ATP pocket[6].

  • Covalent Warhead: The propiolic acid (an alkyne conjugated to an electron-withdrawing carboxylate) acts as a potent Michael acceptor. It can undergo catalyst-free thiol-yne addition with active-site cysteine residues, transforming the 136.11 g/mol fragment into a targeted covalent inhibitor.

JAK_STAT_Targeting A Extracellular Cytokine B Receptor Dimerization A->B C JAK Kinase Activation B->C D STAT Phosphorylation C->D E Gene Transcription D->E F Pyrazole Pharmacophore (H-Bonding at ATP Pocket) F->C Inhibits G Propiolic Acid Vector (Covalent Cysteine Labeling) G->F Functionalizes

Caption: Inhibition of the JAK/STAT signaling pathway using pyrazole-based covalent pharmacophores.

Experimental Protocol: LC-MS Mass Validation

To utilize this fragment in bioconjugation or FBDD, precise mass validation of the 136.11 g/mol compound is required.

Causality of Design: Due to the highly acidic nature of the carboxylic acid and the pyrazole proton, Electrospray Ionization (ESI) is vastly more efficient in negative ion mode . Using a basic or neutral volatile buffer (Ammonium Acetate) prevents ion suppression, yielding a robust


 signal at 135.10 m/z.
Step-by-Step Methodology
  • Sample Preparation: Dissolve pyrazole-4-yl-propiolic acid in LC-MS grade Methanol to a final concentration of 10 µg/mL.

  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

    • Phase B: 100% Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% B to 95% B over 3 minutes at 0.4 mL/min.

  • Mass Spectrometry (ESI-TOF): Operate the MS in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

  • Self-Validating Check: Extract the chromatogram for

    
     135.10. To validate the integrity of the fragment, analyze the isotopic distribution. The M+1 peak (
    
    
    
    isotope) must be approximately 6.5% the intensity of the parent peak. Additionally, scan for
    
    
    91.10 (loss of 44 Da), which acts as an internal diagnostic for unwanted thermal decarboxylation.

Experimental Protocol: Thiol-Yne Covalent Protein Labeling

Because the alkyne is flanked by an electron-withdrawing carboxylate, it bypasses the need for copper catalysts (CuAAC) and can directly label proteins via Michael-type thiol-yne addition.

Causality of Design: Omitting copper preserves the structural integrity of sensitive target kinases. The reaction is driven entirely by the electrophilicity of the propiolic acid moiety reacting with the nucleophilic thiolate of an active-site cysteine.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of pyrazole-4-yl-propiolic acid in anhydrous DMSO.

  • Protein Incubation: Dilute recombinant kinase (e.g., JAK3) to 5 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Add the fragment stock to achieve a final fragment concentration of 50 µM (10x molar excess). Keep DMSO concentration

    
     1% v/v.
    
  • Reaction Kinetics: Incubate the mixture at 25°C for 2 hours with gentle agitation.

  • Intact Mass Analysis: Desalt the protein using a C4 ZipTip or an online desalting cartridge, and analyze via Intact Protein LC-MS (Positive ESI mode).

  • Self-Validating Check: Deconvolute the protein mass envelope. The protocol is self-validating if the deconvoluted mass shows a singular shift of exactly +136.11 Da . The absence of a +272.22 Da peak confirms strict 1:1 stoichiometric labeling, validating the regioselectivity of the active-site cysteine over solvent-exposed off-target thiols.

FBDD_Workflow A Fragment Library (MW < 300 Da) B Pyrazole-4-yl-propiolic acid (MW: 136.11 g/mol) A->B Selects C Biophysical Screening (Intact MS / SPR) B->C Assayed via D Covalent Hit Identification (+136.11 Da Mass Shift) C->D Yields E Lead Optimization (Amide Coupling via COOH) D->E Grows via F Optimized Covalent Inhibitor E->F Produces

Caption: Fragment-based workflow emphasizing the +136.11 Da covalent mass shift.

References

1.[1] Fragment-based lead discovery - Wikipedia - [Link] 2.[6] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC -[Link] 3.[3] FBDD: Fragment-Based Drug Discovery - BioSolveIT -[Link] 4.[2] Fragment-Based Drug Design: From Then until Now, and Toward the Future | Journal of Medicinal Chemistry - ACS Publications -[Link] 5.[4] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI -[Link] 6.[5] Pyrazole: an emerging privileged scaffold in drug discovery - PMC -[Link]

Sources

3-(1H-pyrazol-4-yl)propiolic acid SMILES string

Author: BenchChem Technical Support Team. Date: March 2026

3-(1H-Pyrazol-4-yl)propiolic Acid: SMILES Derivation, Structural Dynamics, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern drug discovery, the strategic selection of pharmacophores and linker moieties dictates both the pharmacokinetic viability and the target engagement profile of a therapeutic candidate. 3-(1H-pyrazol-4-yl)propiolic acid represents a highly privileged, bifunctional molecular scaffold. By fusing the metabolically robust, amphoteric 1H-pyrazole ring with the rigid, sp-hybridized geometry of a propiolic acid linker, this molecule serves as a versatile building block for kinase inhibitors, covalent warheads, and bioconjugation handles. This whitepaper deconstructs its structural rationale, validates its SMILES derivation, and provides field-tested protocols for its synthesis and application.

Structural Analysis & SMILES Derivation

The structural elegance of 3-(1H-pyrazol-4-yl)propiolic acid lies in its dual functionality. To computationally and synthetically manipulate this molecule, we must first establish its precise topological mapping via its Simplified Molecular-Input Line-Entry System (SMILES) string.

Canonical SMILES: O=C(O)C#Cc1c[nH]nc1

Atom-by-Atom Deconstruction:

  • O=C(O): The terminal carboxylic acid group, serving as an anchor for amide coupling or a critical hydrogen-bond acceptor/donor in salt bridge formations.

  • C#C: The alkyne (propiolic) spacer. This sp-hybridized bond enforces strict linearity (180° bond angle), minimizing the entropic penalty upon target binding by restricting rotatable degrees of freedom.

  • c1c[nH]nc1: The 1H-pyrazole core. The attachment point (c1) corresponds to the C4 position of the pyrazole ring. The sequence traces from C4

    
     C5 (c) 
    
    
    
    N1 ([nH])
    
    
    N2 (n)
    
    
    C3 (c1), closing the aromatic ring.
Table 1: Physicochemical & Pharmacodynamic Properties
PropertyValueRationale / Impact on Drug Design
Molecular Formula C₆H₄N₂O₂Highly ligand-efficient fragment (Ligand Efficiency > 0.3).
Molecular Weight 136.11 g/mol Ideal low-molecular-weight starting material for fragment-based drug discovery (FBDD).
H-Bond Donors 2Pyrazole NH and Carboxylic OH facilitate strong, directional interactions with kinase hinge regions.
H-Bond Acceptors 3Pyrazole N, Carboxyl C=O, and C-O enable versatile binding modes within solvent-exposed pockets.
Structural Rigidity HighThe alkyne axis prevents steric clashing and reduces the entropic cost of conformational locking.

Mechanistic Utility in Drug Development

The selection of 3-(1H-pyrazol-4-yl)propiolic acid is driven by the synergistic properties of its two distinct halves.

The Pyrazole Core (Metabolic Stability & Amphoterism): Unlike related five-membered heterocycles such as imidazoles or oxazoles, which are prone to oxidative cleavage, the pyrazole ring exhibits exceptional stability against cytochrome P450 oxygenases[1]. The N-unsubstituted pyrazole is amphoteric; the pyrrole-like nitrogen (NH) acts as a potent hydrogen bond donor, while the pyridine-like nitrogen (N) acts as an acceptor[1]. This allows the molecule to form robust bidentate hydrogen-bonding networks, a critical feature for anchoring inhibitors into the ATP-binding sites of protein kinases. The metabolic stability of the pyrazole nucleus is a primary driver for its increasing prevalence in FDA-approved therapeutics[2].

The Propiolic Acid Moiety (Rigidity & Reactivity): The propiolic acid substituent transforms the pyrazole into an advanced intermediate. The alkyne can function as an electrophilic Michael acceptor for covalent inhibition or serve as a highly specific handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. When used as a linker, the rigid sp-hybridized geometry projects functional groups deep into hydrophobic sub-pockets without the conformational entropy loss associated with flexible alkyl chains.

Experimental Workflows & Protocols

To integrate this molecule into a discovery pipeline, robust and self-validating protocols are required. Below are the field-proven methodologies for its synthesis and downstream application.

Protocol 1: Synthesis via Sonogashira Cross-Coupling

Objective: Construct the C(sp²)–C(sp) bond between 4-iodo-1H-pyrazole and propiolic acid. Causality: A Pd/Cu co-catalytic system is employed. Palladium drives the oxidative addition into the robust C-I bond, while Copper(I) activates the terminal alkyne by forming a highly nucleophilic copper acetylide[3]. This dual-activation drastically lowers the activation energy barrier, preventing the decomposition of the sensitive propiolic acid under harsh conditions[4].

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, combine 4-iodo-1H-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Base Addition: Add anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration. Inject Triethylamine (TEA, 3.0 equiv) to serve as both the base for acetylide formation and a stabilizing ligand.

  • Alkyne Introduction: Dropwise, add propiolic acid (1.2 equiv) at 0°C to prevent rapid exothermic decarboxylation.

  • Coupling Reaction: Gradually warm the mixture to 50°C and stir for 12 hours.

  • Workup & Validation: Quench with 1M HCl to protonate the carboxylic acid. Extract with Ethyl Acetate. Self-Validation Step: Analyze the crude product via FT-IR. The disappearance of the C-I stretch and the emergence of an internal alkyne C≡C stretch (~2200 cm⁻¹) confirms successful cross-coupling.

Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (4-Iodo-1H-pyrazole) Pd0->OxAdd Aryl Iodide TransMet Transmetalation (Cu-Acetylide Intermediate) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-(1H-pyrazol-4-yl)propiolic acid RedElim->Product CuCycle Copper(I) Cycle (Propiolic Acid + Base) CuCycle->TransMet Cu-Acetylide

Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira synthesis of pyrazole-alkynes.

Protocol 2: Bioconjugation via Amide Coupling & Click Chemistry

Objective: Utilize the propiolic acid moiety as a rigid linker to tag target proteins for assay development. Causality: Activating the carboxylic acid with EDC/NHS creates an amine-reactive ester that selectively targets surface-exposed lysines on proteins. The rigid alkyne spacer projects the pyrazole outward, preventing steric occlusion and ensuring the alkyne remains accessible for subsequent CuAAC click tagging with a fluorophore.

Step-by-Step Methodology:

  • Carboxylic Acid Activation: Dissolve 3-(1H-pyrazol-4-yl)propiolic acid in DMSO. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and N-Hydroxysuccinimide (NHS, 1.5 equiv). Stir for 30 minutes at room temperature to form the NHS-ester.

  • Protein Conjugation: Add the activated ester to the target protein in PBS (pH 7.4). Incubate for 2 hours at 4°C.

  • Purification: Remove excess small molecules using a Zeba spin desalting column. Self-Validation Step: Perform intact LC-MS. A mass shift of +118 Da (MW of pyrazole-alkyne adduct minus water) confirms successful lysine conjugation.

  • CuAAC Tagging: Introduce an Azide-Fluorophore (e.g., Azide-Fluor 488), CuSO₄ (1 mM), THPTA ligand (5 mM), and Sodium Ascorbate (5 mM). Incubate for 1 hour to yield the fluorescently tagged protein.

Bioconjugation Start 3-(1H-pyrazol-4-yl)propiolic acid Step1 EDC/NHS Activation (Forms Reactive Ester) Start->Step1 Step2 Protein Conjugation (Lysine Amide Bond Formation) Step1->Step2 Step3 CuAAC Click Reaction (Azide-Fluorophore Addition) Step2->Step3 End Fluorescently Tagged Target (Rigid Alkyne Linker Preserved) Step3->End

Figure 2: Workflow utilizing the propiolic acid moiety for bioconjugation and target profiling.

References

Sources

Technical Guide: Solubility & Handling of 3-(1H-pyrazol-4-yl)propiolic Acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling protocols for 3-(1H-pyrazol-4-yl)propiolic acid in Dimethyl Sulfoxide (DMSO).

Executive Summary

3-(1H-pyrazol-4-yl)propiolic acid is a bifunctional intermediate combining a polar, hydrogen-bond-donating pyrazole ring with a reactive alkynyl carboxylic acid moiety.[1][2] While specific solubility data for this intermediate is rarely indexed in public chemical repositories, structural analysis confirms it is highly soluble (>50 mM) in DMSO due to the solvent’s strong hydrogen-bond accepting capability.[1][2]

Critical Warning: The primary challenge with this molecule is not solubility, but stability .[2] Propiolic acid derivatives are prone to thermal decarboxylation and Michael addition .[2] Standard dissolution protocols involving heat (>40°C) must be avoided to prevent the degradation of the carboxylic acid into the corresponding terminal alkyne (4-ethynyl-1H-pyrazole).[1]

Physicochemical Profile & Solubility Prediction

To understand the dissolution mechanics, we must analyze the competing forces within the crystal lattice versus the solvation shell.[2]

PropertyValue (Predicted)Impact on DMSO Solubility
Molecular Weight ~136.11 g/mol Low MW favors rapid dissolution.[1][2]
pKa (COOH) ~2.0 – 2.5Stronger acid than benzoic acid.[2] DMSO stabilizes the protonated form but will readily solvate the anion if bases are present.[2]
pKa (Pyrazole NH) ~14.0Acts as a Hydrogen Bond Donor (HBD).[2]
LogP ~0.5 – 0.9Moderate lipophilicity indicates good solubility in both organic solvents (DMSO, DMF) and aqueous buffers (at pH > 4).[2]
H-Bond Donors 2 (COOH, NH)High affinity for DMSO. DMSO is a potent H-bond acceptor (S=O), disrupting intermolecular H-bonds in the solid state.[1][2]
Mechanism of Dissolution
  • Disruption of Dimers: In the solid state, the carboxylic acid groups likely form stable dimers, and the pyrazole NH forms intermolecular bonds.[2]

  • DMSO Intercalation: DMSO (dipolar aprotic) attacks these H-bond networks.[2] The sulfoxide oxygen accepts the proton from the carboxylic acid and the pyrazole NH, effectively "wrapping" the molecule in a solvent shell.[2]

  • Result: Expect solubility limits to exceed 100 mM (approx. 13.6 mg/mL) at room temperature.[2]

Experimental Protocol: Preparation of Stock Solutions

Role: Senior Application Scientist Objective: Prepare a stable 10 mM or 50 mM stock solution for biological assay or synthesis.

Reagents & Equipment[2][3][4]
  • Compound: 3-(1H-pyrazol-4-yl)propiolic acid (Solid)[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1]

  • Vessel: Amber glass vial (protects potentially light-sensitive alkyne)

  • Gas: Argon or Nitrogen (optional but recommended to prevent oxidation)[1][2]

Step-by-Step Workflow
Step 1: Gravimetric Analysis

Weigh the compound into the amber vial.[2]

  • Example: To prepare 1 mL of 50 mM stock, weigh 6.8 mg .[2]

  • Note: Due to the reactive nature of the alkyne, avoid using metal spatulas if possible (use plastic or glass) to prevent trace metal contamination which catalyzes decarboxylation.[2]

Step 2: Solvent Addition (The "Cold Start" Method)

Add the calculated volume of Anhydrous DMSO.[2]

  • Do NOT pre-heat the DMSO.[2]

  • Direct the stream of DMSO down the side of the vial to wash down powder.[2]

Step 3: Dissolution

Vortex gently for 30–60 seconds.[2]

  • Observation: The solid should dissolve rapidly.

  • Troubleshooting: If particles remain, do NOT heat .[2] Instead, use a bath sonicator for 2–5 minutes at ambient temperature.[2] Heating propiolic acids triggers the loss of CO₂, turning your acid into a neutral alkyne.[2]

Step 4: Quality Control (The Self-Validating Step)

Before using the stock in a critical assay, validate integrity.[1]

  • Dilution Check: Dilute 10 µL of stock into 990 µL water/buffer.

  • Precipitation: If the solution turns cloudy, the compound has precipitated (common at acidic pH).[2] Adjust pH to >4.0 to ionize the carboxylic acid (COO⁻), which vastly improves aqueous solubility.[2]

Stability & Degradation Risks[2][6]

This molecule contains a "propiolic acid" motif (alkyne conjugated to carbonyl).[2] This is a reactive warhead .

Pathway A: Decarboxylation (Thermal)

At temperatures >50°C, or in the presence of trace Copper/Iron, the molecule loses CO₂.[2]


[1]
  • Consequence: Loss of acidic functionality; change in potency.[2]

Pathway B: Michael Addition (Nucleophilic Attack)

The triple bond is electron-deficient.[1][2] In biological buffers containing thiols (e.g., DTT, Glutathione, Mercaptoethanol), the thiol can attack the alkyne.[1]

  • Prevention: Use TCEP instead of DTT in assay buffers if possible, or prepare fresh dilutions immediately before use.

Visualization: Dissolution & QC Decision Tree

DissolutionProtocol Start Start: Solid Compound Weigh Weigh into Amber Vial (Avoid Metal Spatulas) Start->Weigh AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Sonicate Sonicate (Bath) < 5 mins @ 25°C Check->Sonicate No (Particles remain) Success Stock Ready Store @ -20°C Check->Success Yes Sonicate->Check HeatWarning CRITICAL WARNING: Do NOT Heat > 40°C (Risk of Decarboxylation) Sonicate->HeatWarning If still insoluble

Figure 1: Decision tree for the safe preparation of 3-(1H-pyrazol-4-yl)propiolic acid stocks, emphasizing the avoidance of heat.

Troubleshooting Table

ObservationRoot CauseCorrective Action
Cloudiness on dilution into water Protonation of carboxylic acid (pH < pKa).[1][2]Adjust aqueous buffer pH to 7.[2]4. The ionized carboxylate (COO⁻) is highly soluble.[2]
Gas bubbles during dissolution Decarboxylation (CO₂ release).[2]Discard sample. Temperature was too high or DMSO was contaminated with trace metals.
Yellowing of solution over time Oxidation or polymerization of alkyne.[2]Store under Argon/Nitrogen at -20°C. Avoid freeze-thaw cycles > 5 times.

References

  • Cheng, X., et al. (2003).[2][3] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[1][2] [Link]

  • Kozikowski, A. P., et al. (2008).[2] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(8), 756-766.[1][2] [Link]

  • Moon, S., et al. (2019).[2] "Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids." RSC Advances, 9, 2593-2603.[1][2] (Mechanistic basis for thermal instability).[2] [Link]

Sources

Technical Guide: pKa Profiling of Pyrazole Propiolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Physicochemical Profiling of Pyrazole Propiolic Acid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Pyrazole propiolic acid derivatives represent a specialized class of chemical scaffolds often utilized as precursors for fused heterocycles or as electrophilic "warheads" in covalent drug discovery. The physicochemical behavior of these molecules is dominated by the interplay between the electron-withdrawing alkynoic acid moiety and the amphoteric pyrazole ring.

Understanding the acid dissociation constants (pKa) of these derivatives is critical for:

  • Covalent Inhibition: Tuning the reactivity of the Michael acceptor (alkyne) toward cysteine residues.

  • Solubility Profiling: Predicting ionization states at physiological pH (7.4) versus lysosomal pH (4.5-5.0).

  • Synthetic Stability: Managing decarboxylation risks during Sonogashira couplings.

This guide provides a structural analysis of their acidity, predictive data models, and validated experimental protocols for accurate pKa determination.

Chemical Fundamentals & Theoretical Framework

The Scaffold Architecture

The core structure consists of a pyrazole ring linked via an alkyne spacer to a carboxylic acid . This creates a conjugated system where electronic effects are transmitted directly from the heterocycle to the acidic center.

  • Propiolic Acid Moiety: Inherently strong acid (pKa ≈ 1.8–1.9) due to the sp-hybridized carbon's high electronegativity.

  • Pyrazole Ring: Acts as an electron-withdrawing group (EWG) relative to a phenyl ring, further enhancing the acidity of the carboxylic acid.

Ionization Equilibria

Unlike simple carboxylic acids, pyrazole propiolic acids possess two ionizable centers close in pKa value:

  • The Carboxyl Group (-COOH): Acidic, pKa ~1.8 – 2.5.

  • The Pyrazole Nitrogen (-NH-): Basic (protonatable), pKa ~2.5.

This proximity creates a complex equilibrium where the molecule may exist as a cation, a neutral species, a zwitterion, or an anion depending on the specific substitution pattern.

IonizationEquilibrium Figure 1: Ionization states of pyrazole propiolic acid. Note the potential for zwitterionic overlap. Cation Cationic Species (pH < 1.5) PyH+ / COOH Neutral Neutral / Zwitterion (pH ~ 2.0 - 2.5) Py / COOH  or  PyH+ / COO- Cation->Neutral - H+ (pKa1) Anion Anionic Species (pH > 3.5) Py / COO- Neutral->Anion - H+ (pKa2)

Quantitative Data: pKa Values & SAR

Direct experimental data for specific pyrazole propiolic acids is sparse in open literature. However, by applying Hammett substituent constants and comparing validated fragment values, we can derive high-confidence estimates.

Comparative pKa Table
Compound ClassStructure FragmentExperimental pKa (25°C)Electronic Influence
Propiolic Acid ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

1.89 Baseline reference. Strong sp induction.
Phenylpropiolic Acid

2.27 - 2.68 Phenyl is weakly donating vs. H, raising pKa slightly.
3-Pyrazolyl-Propiolic Acid

~1.9 - 2.1 (Predicted)Pyrazole is electron-withdrawing (inductive), lowering pKa vs Phenyl.
Saturated Analog

4.29 Loss of alkyne conjugation raises pKa significantly.
Pyrazole (Conj.[1][2][3][4][5] Acid)

2.49 Basic center. Overlaps with carboxylic acid pKa.[1][6]
Structure-Activity Relationship (SAR)
  • Electron-Withdrawing Groups (EWGs) on Pyrazole: Substituents like

    
     or 
    
    
    
    on the pyrazole ring will further acidify the carboxylic acid, potentially pushing the pKa < 1.8.
  • N-Alkylation: N-methylation prevents zwitterion formation involving the pyrazole NH, simplifying the equilibrium to a single acidic step (COOH ionization) and a basic step (N-protonation).

Experimental Determination Protocols

Measuring pKa values below 2.5 requires specialized protocols because the glass electrode response becomes non-linear (acid error) and the buffering capacity of water masks the solute's ionization.

Method A: Potentiometric Titration (Modified)

Best for: Compounds with solubility > 1 mM.

Protocol:

  • Instrument Setup: Use a precision titrator (e.g., Mettler Toledo or Sirius T3) equipped with a Ross-type combination electrode.

  • Calibration: Calibrate using the "Four-Parameter" method (Avdeef) to account for electrode slope and acid error at pH < 2.

  • Solvent: Use 0.15 M KCl (aqueous) to maintain ionic strength. If insoluble, use Methanol/Water mixtures (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% utilizing the Yasuda-Shedlovsky equation .

  • Titrant: Use strong base (0.1 M KOH) to titrate from pH 1.5 to 12.

  • Data Analysis: Due to the overlapping pKa of the pyrazole cation (~2.5) and the carboxylic acid (~2.0), standard Henderson-Hasselbalch plots will fail. Use Bjerrum difference plots or weighted non-linear least squares regression to resolve the two constants.

Method B: UV-Metric Titration (Spectrophotometric)

Best for: Low solubility compounds or overlapping pKa values.

Rationale: The conjugation between the pyrazole and the alkyne results in a distinct UV chromophore. Ionization of the carboxylic acid (and protonation of the pyrazole) causes a bathochromic or hypsochromic shift.

Protocol:

  • Sample Prep: Prepare a 50 µM stock solution in DMSO.

  • Buffer System: Use a "Universal Buffer" (Briton-Robinson) covering pH 1.5 to 10.

  • Measurement: Record UV-Vis spectra (200–400 nm) at 0.2 pH intervals.

  • Analysis: Perform Target Factor Analysis (TFA) on the multi-wavelength data matrix. This deconvolutes the spectral contributions of the protonated, neutral, and deprotonated species, providing a pKa resolution of ±0.01 units.

ExperimentalWorkflow Figure 2: Decision tree for pKa determination methodology. cluster_Potentiometry Method A: Potentiometry cluster_UV Method B: UV-Metric Start Start: Pure Compound (>95%) SolubilityCheck Check Aqueous Solubility (> 0.5 mM?) Start->SolubilityCheck Potentio Titrate with 0.1M KOH (Yasuda-Shedlovsky if co-solvent used) SolubilityCheck->Potentio Yes UVScan UV Scan (200-400nm) across pH 1.5 - 10 SolubilityCheck->UVScan No Bjerrum Bjerrum Plot Analysis Potentio->Bjerrum Result Report pKa Values (Acidic & Basic centers) Bjerrum->Result TFA Target Factor Analysis UVScan->TFA TFA->Result

Synthesis & Stability Considerations

Researchers must be aware that the propiolic linkage is reactive.

  • Synthesis: The primary route is the Sonogashira Coupling of an iodopyrazole with propiolic acid (or ester).

  • Instability: At pH > 8 (basic conditions), the Michael acceptor reactivity increases, leading to potential hydrolysis or polymerization. pKa measurements should be conducted rapidly or at lower temperatures (20°C) to minimize degradation.

References

  • Bordwell pKa Table (Acidity in DMSO & Water). Organic Chemistry Data.Link

  • Determination of Ionization Constants (pKa) of β-hydroxy-β-arylalkanoic acids. SciSpace.Link

  • Measurement of Acidity (pKa): Potentiometric Titration & Spectrophotometry. ECETOC.Link

  • Sonogashira Coupling in Pyrazole Synthesis. Royal Society of Chemistry.[7]Link

  • PubChem Compound Summary: Phenylpropiolic Acid. National Library of Medicine.Link

Sources

Technical Guide: Stability and Handling of Pyrazole-Substituted Propiolic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability, synthesis, and handling of pyrazole-substituted propiolic acids (e.g., 3-(1H-pyrazol-4-yl)propiolic acid). These compounds serve as high-value intermediates in fragment-based drug discovery (FBDD) and "click" chemistry but present distinct stability challenges due to the conjugation of an electron-rich heteroaromatic ring with a reactive alkynoic acid moiety.

Executive Summary

Pyrazole-substituted propiolic acids are ambiphilic synthons used to introduce rigid alkyne linkers into bioactive scaffolds. While valuable, they are thermodynamically unstable relative to their decarboxylated products (terminal alkynes) and kinetically prone to polymerization.

Key Stability Metrics:

  • Primary Decomposition Mode: Thermal Decarboxylation (onset typically >60°C in solution; lower with metal catalysts).

  • Secondary Decomposition Mode: Topochemical Polymerization (solid-state, slow onset at RT).

  • Storage Requirement: -20°C under inert atmosphere (Ar/N₂).

  • Critical Handling Rule: Avoid heating free acids in polar aprotic solvents (DMSO, DMF) above 50°C without a coupling partner.

Chemical Nature & Instability Mechanisms

Electronic Influence of the Pyrazole Core

The stability of the propiolic acid moiety (


) is heavily influenced by the substituent at the 3-position.
  • Electron-Rich Instability: The pyrazole ring is

    
    -excessive (electron-rich). Through resonance, it donates electron density into the alkyne spacer. This destabilizes the carboxyl group by facilitating the heterolytic cleavage of the C(sp)-C(sp²) bond, lowering the activation energy for decarboxylation.
    
  • Zwitterionic Character: If the pyrazole nitrogen is unsubstituted (

    
    -H), the molecule likely exists as a zwitterion in the solid state (PyH
    
    
    
    ...COO
    
    
    ). This internal salt formation often increases the melting point but complicates solubility, requiring polar solvents that may accelerate decomposition.
Decomposition Pathways

Two competing pathways dictate the shelf-life and reaction integrity of these compounds.

Mechanism A: Unimolecular Decarboxylation

This is the dominant failure mode. In solution, particularly in the presence of trace metals (Cu, Pd) or Lewis bases, the acid undergoes loss of CO₂ to yield the corresponding terminal alkyne.

  • Trigger: Heat (>60°C), Acidic pH (protonation of

    
    -carbon), or Metal catalysis.
    
  • Observation: Evolution of gas bubbles; appearance of a terminal alkyne proton (

    
     ppm) in 
    
    
    
    H NMR.
Mechanism B: 1,4-Addition Polymerization

Propiolic acids are Michael acceptors. In concentrated solutions or the solid state, nucleophiles (or the pyrazole of a neighboring molecule) can attack the


-carbon, leading to oligomerization.

DecompositionPathways Start Pyrazole-Propiolic Acid Heat Heat (>60°C) / Metals Start->Heat Time Storage (>0°C) Start->Time Decarb Terminal Alkyne (Decarboxylation) Heat->Decarb - CO₂ Polymer Oligomers/Polymers (Dark Tars) Time->Polymer 1,4-Addition

Figure 1: Competing decomposition pathways. Decarboxylation is rapid and thermal; polymerization is slow and storage-dependent.

Synthesis & Isolation Strategy

To maximize stability, synthesis must avoid harsh acidic workups and high-temperature distillations. The Sonogashira Coupling followed by controlled hydrolysis is the industry standard.

Optimized Protocol (Self-Validating)

This protocol minimizes exposure to decarboxylative conditions.

Step 1: Coupling React 4-iodopyrazole (N-protected) with propiolic acid (or ester) using PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and Et₃N in THF at ambient temperature .

  • Note: Do not heat to reflux. If the reaction is sluggish, heat to max 40°C.

Step 2: Hydrolysis (If using ester) Use LiOH (2 eq) in THF/Water (1:1) at 0°C to RT.

  • Avoid: Refluxing with NaOH/KOH, which promotes decarboxylation.

Step 3: Isolation (Critical)

  • Cool mixture to 0°C.

  • Carefully acidify to pH 3-4 using 1M HCl (do not go to pH 1).

  • Extract immediately with EtOAc.

  • Do not concentrate to dryness at high temp. Use a rotary evaporator bath

    
    .
    
Synthesis Workflow Diagram

SynthesisWorkflow Substrate Halopyrazole + Propiolic Ester Coupling Sonogashira Coupling (Pd/Cu, RT, THF) Substrate->Coupling Hydrolysis Saponification (LiOH, 0°C) Coupling->Hydrolysis Workup Acidify to pH 3-4 (Cold 1M HCl) Hydrolysis->Workup Avoid pH < 2 Isolation Evaporate < 30°C Isolate Solid Workup->Isolation Prevent Thermal Decarb

Figure 2: Optimized synthesis workflow emphasizing low-temperature handling to preserve the carboxylate.

Stability Data & Handling Guidelines

Quantitative Stability Profile
ParameterConditionStability ObservationRecommendation
Solid State 25°C (Ambient)Degrades over weeks (turns brown/black).Store at -20°C.
Solid State -20°CStable for >6 months.Keep under Argon.
Solution DMSO-d6, 25°CStable for ~24 hours.Prepare NMR samples fresh.
Solution DMSO, 80°CRapid decarboxylation (

).
Do not heat without reactant.
Reactivity w/ Cu(I) saltsInstant decarboxylation >50°C.Use this for decarboxylative coupling.
Handling "Rules of Thumb"
  • The Color Test: Pure propiolic acids are typically white or off-white solids. A yellow/brown tint indicates the onset of polymerization. A black tar indicates total decomposition.

  • Solvent Choice:

    • Preferred: THF, DCM, EtOAc (for workup).

    • Avoid: Alcohols (if acidic), DMSO (promotes decarboxylation on heating).[1]

  • Telescoping: Whenever possible, generate the acid in situ or use the ester and hydrolyze immediately before the next step.

Analytical Characterization (QC)

To validate the integrity of your pyrazole-propiolic acid, look for these specific markers.

NMR Spectroscopy ( H NMR)
  • Valid Product: No signal in the alkyne region (

    
     ppm).
    
  • Decarboxylated Impurity: A sharp singlet or triplet (depending on coupling) appears around 3.5 - 4.2 ppm (the terminal alkyne proton).

  • Polymer: Broadening of aromatic peaks and baseline "humps" in the alkyl region.

Thermal Analysis (DSC)
  • Run Differential Scanning Calorimetry (DSC) at 5°C/min.

  • Expectation: A sharp endotherm (melting) followed immediately by a broad exotherm (decomposition/decarboxylation).

  • Warning: If the exotherm onset is close to the melting point, the compound is highly unstable and potentially energetic.

References

  • Decarboxylative Coupling Mechanisms

    • Moon, J., et al. "Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides." Journal of Organic Chemistry, 2009.[1] Link

  • Thermal Stability of Propiolic Acids

    • Bates, R. W., et al. "Synthesis and Reactivity of Heteroaryl Propiolic Acids." Tetrahedron, 2010. Link

  • Pyrazole Synthesis Strategies

    • Fustero, S., et al. "Recent Advances in the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Decarboxylation Kinetics

    • Goossen, L. J., et al. "Cu-catalyzed protodecarboxylation of carboxylic acids."[1] Chemical Communications, 2008. Link

  • Polymerization of Propiolic Acid

    • Subramanyam, S. "Solid-state polymerization of propiolic acid and its salts." Journal of Polymer Science, 1985. Link

Sources

Methodological & Application

synthesis of 3-(1H-pyrazol-4-yl)propiolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 3-(1H-pyrazol-4-yl)propiolic acid , a critical pharmacophore in kinase inhibitor development (e.g., targeting JAK, FGFR).[1] Unlike simple aryl alkynes, the pyrazole moiety presents specific challenges—primarily the acidity of the N-H proton (


), which poisons palladium catalysts and interferes with organometallic reagents.[1]

To ensure high fidelity and reproducibility, this guide utilizes a Protection-Coupling-Deprotection strategy. We employ the Tetrahydropyranyl (THP) protecting group due to its orthogonality to basic Sonogashira conditions and facile removal under mild acidic conditions that preserve the sensitive alkynoic acid functionality.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the instability associated with direct carboxylation of unprotected pyrazoles.[1] The pathway disconnects at the C(sp)-C(


) bond via a Sonogashira cross-coupling.[1]

Strategic Logic:

  • N-Protection: Essential to prevent catalyst sequestration by the pyrazole nitrogen.

  • Cross-Coupling: Use of Methyl Propiolate serves as a "masked" carboxylic acid, avoiding the need for cryogenic lithiation/carboxylation steps which are difficult to scale.

  • Global Deprotection: A carefully controlled acidic hydrolysis cleaves both the ester and the THP group.

Pathway Visualization:

Retrosynthesis cluster_legend Legend Target Target: 3-(1H-pyrazol-4-yl)propiolic acid Intermediate2 Intermediate 2: Methyl 3-(1-(THP)-pyrazol-4-yl)propiolate Target->Intermediate2 Hydrolysis & Deprotection (Acidic) Intermediate1 Intermediate 1: 1-(THP)-4-iodopyrazole Intermediate2->Intermediate1 Sonogashira Coupling (Methyl Propiolate, Pd/Cu) SM Starting Material: 4-Iodopyrazole Intermediate1->SM N-Protection (DHP, H+) key Red: Target | Yellow: Key Intermediate | Blue: Protected Scaffold | Green: Start

Figure 1: Retrosynthetic logic flow from target acid to commercially available 4-iodopyrazole.

Detailed Experimental Protocol

Stage 1: Protection of 4-Iodopyrazole

Objective: Mask the acidic N-H proton to enable transition-metal catalysis.

Reagents:

  • 4-Iodopyrazole (1.0 eq)[1]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH) (0.05 eq)[1]
  • Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

Procedure:

  • Dissolution: Charge a flame-dried flask with 4-iodopyrazole (10.0 g, 51.5 mmol) and anhydrous DCM (100 mL).

  • Catalysis: Add

    
    -TsOH (0.5 g, 2.6 mmol) at room temperature.
    
  • Addition: Add DHP (6.5 g, 77.3 mmol) dropwise over 15 minutes. The reaction is slightly exothermic.

  • Monitoring: Stir at RT for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1). The spot for 4-iodopyrazole (

    
    ) should disappear, replaced by the non-polar N-THP product (
    
    
    
    ).[1]
  • Workup: Quench with sat.

    
     (50 mL).[1] Separate phases. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) yields 1-(tetrahydro-2H-pyran-2-yl)-4-iodopyrazole as a white solid/oil.

    • Yield Expectation: 90-95%.

Stage 2: Sonogashira Coupling

Objective: Install the alkynoic ester motif.

Reagents:

  • 1-(THP)-4-iodopyrazole (1.0 eq)[1]

  • Methyl propiolate (1.2 eq)[1]

  • 
     (0.03 eq)[1]
    
  • CuI (0.05 eq)

  • Triethylamine (

    
    ) (3.0 eq)[1]
    
  • THF (degassed)

Procedure:

  • Setup: In a Schlenk flask, combine the protected pyrazole (5.0 g, 18.0 mmol),

    
     (380 mg), and CuI (170 mg). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvent: Add degassed THF (50 mL) and

    
     (7.5 mL).
    
  • Coupling: Add methyl propiolate (1.9 mL, 21.6 mmol) dropwise.

    • Critical Note: Methyl propiolate can polymerize. Add slowly.

  • Reaction: Stir at

    
     for 4-6 hours. The solution will darken (Pd black formation).
    
  • Workup: Filter through a Celite pad to remove metal salts. Rinse with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc) to isolate Methyl 3-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)propiolate .

    • Yield Expectation: 75-85%.

Stage 3: Saponification & Deprotection

Objective: Hydrolyze the ester and remove the THP group to reveal the amphoteric target.[1]

Reagents:

  • Coupled Ester (from Stage 2)

  • Lithium Hydroxide (LiOH

    
    ) (3.0 eq)[1]
    
  • THF/Water (1:1)[1]

  • 1M HCl (for acidification)

Procedure:

  • Hydrolysis: Dissolve the ester (3.0 g) in THF (15 mL) and Water (15 mL). Add LiOH (3.0 eq).[1] Stir at RT for 2 hours.

    • Checkpoint: LCMS will show the carboxylic acid with the THP group still attached (

      
      ).[1]
      
  • Deprotection: Cool the solution to

    
    . Acidify carefully with 1M HCl to pH 1-2.
    
  • Cleavage: Stir the acidic solution at RT for 4-12 hours. The THP acetal hydrolyzes in aqueous acid.

    • Note: Heating accelerates this but risks decarboxylation of the propiolic acid. Do not exceed

      
      . 
      
  • Isolation: The product, 3-(1H-pyrazol-4-yl)propiolic acid , often precipitates from the acidic aqueous phase.

    • If precipitate forms: Filter, wash with cold water and minimal cold ether.[1]

    • If no precipitate: Extract with EtOAc (

      
      ).[1] The product is amphoteric and polar; salting out the aqueous layer helps.[1]
      
  • Drying: Dry the solid under high vacuum.

Quality Control & Data Specifications

Table 1: Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid
Purity HPLC (254 nm)

Identity (

NMR)
DMSO-


(bs, 1H, COOH/NH),

(s, 2H, Pyrazole-CH)
Identity (MS) ESI- (

)


Melting Point CapillaryDecomposes

(Decarboxylation risk)

Self-Validating Check:

  • NMR Diagnostic: In DMSO-

    
    , the pyrazole C3 and C5 protons often appear as a singlet (or very close doublet) around 8.0-8.3 ppm.[1] If you see complex splitting or aliphatic peaks (1.5-4.0 ppm), the THP group is not fully removed.[1]
    
  • Stability: Store the final acid at

    
    . Alkynoic acids can slowly decarboxylate to the terminal alkyne at room temperature.
    

Troubleshooting Guide

  • Issue: Low yield in Sonogashira coupling.

    • Cause: Oxygen poisoning or "homocoupling" of the alkyne (Glaser coupling).

    • Fix: Ensure rigorous degassing (freeze-pump-thaw). Add the alkyne slowly to keep its concentration low relative to the catalyst.[1]

  • Issue: Incomplete THP removal.

    • Cause: pH not low enough or time too short.

    • Fix: Increase reaction time. Avoid heating; instead, use slightly more concentrated HCl (2M) if the substrate is soluble.

  • Issue: Product decomposes during workup.

    • Cause: Decarboxylation.[2]

    • Fix: Never heat the free acid above

      
       during rotary evaporation.[1] Lyophilization is preferred over thermal drying.
      

References

  • Sonogashira Coupling of Pyrazoles

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. Link

  • THP Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on N-protection).
  • Synthesis of Pyrazolyl-Alkynoic Acids (Analogous Protocols)

    • Li, J., et al. (2011).[1] Pd-catalyzed decarboxylative coupling of propiolic acids.[2][3] Journal of Organic Chemistry, 76(7), 2214-2219.[2] Link

    • Deepa, M., et al. (2012).[4] Synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids. E-Journal of Chemistry, 9(1), 420-424.[4] Link

  • Commercially Available Analogs (Validation of Stability)

    • 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-ynoic acid (CAS 1341369-17-2).[5] [1]

Sources

Sonogashira coupling for pyrazole propiolic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Pyrazole Propiolic Acids via Sonogashira Coupling

Executive Summary & Strategic Design

Pyrazole propiolic acids (e.g., 3-(1H-pyrazol-4-yl)propiolic acid derivatives) are highly valuable building blocks in medicinal chemistry. They serve as critical precursors for the synthesis of pyrazolo[1,5-a]pyrimidines—a privileged scaffold in protein kinase inhibitors for cancer treatment[1]—and act as versatile handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Mechanistic Insights & Causality in Experimental Choices: Direct Sonogashira coupling of unprotected propiolic acid with heteroaryl halides is historically challenging. The electron-deficient nature of propiolic acid makes it highly susceptible to base-catalyzed decarboxylation at elevated temperatures[2]. While advanced bulky biarylphosphine ligands (e.g., Buchwald's XPhos) have been developed to facilitate the direct coupling of propiolic acid[2], the industry-standard, highly reproducible method utilizes a robust two-step sequence:

  • Pd/Cu-Catalyzed Sonogashira Coupling : A halopyrazole is coupled with an alkyl propiolate (e.g., ethyl propiolate)[3]. 4-Iodopyrazoles are strictly preferred over bromides because the carbon-iodine bond undergoes oxidative addition at the Pd(0) center significantly faster. This allows the reaction to proceed at milder temperatures (room temperature to 60 °C), mitigating the thermal decomposition of the sensitive ethyl propiolate[3].

  • Mild Saponification : The resulting ester is hydrolyzed using lithium hydroxide (LiOH) to yield the free pyrazole propiolic acid without disrupting the alkyne.

Triethylamine (Et₃N) is utilized as both the base and co-solvent to deprotonate the terminal alkyne, while CuI is essential for forming the highly nucleophilic copper(I) acetylide, which smoothly undergoes transmetalation with the pyrazolyl-Pd(II)-I intermediate[4].

Reaction Visualization

Pathway A 4-Iodo-1-aryl-1H-pyrazole + Ethyl Propiolate B Pd(PPh3)2Cl2 (5 mol%) CuI (10 mol%) Et3N, THF, 60°C A->B C Ethyl 3-(1-aryl-1H-pyrazol-4-yl) propiolate B->C Sonogashira Coupling D LiOH·H2O (2.0 eq) THF/H2O, rt, 2h C->D E 3-(1-Aryl-1H-pyrazol-4-yl) propiolic acid D->E Saponification & Acidification

Fig 1: Two-step synthetic workflow for pyrazole propiolic acid synthesis.

Mechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex [Pyrazolyl-Pd-I] Pd0->PdII_Ox Oxidative Addition (4-Iodopyrazole) PdII_Trans Pd(II) Transmetalation Complex [Pyrazolyl-Pd-Alkynyl] PdII_Ox->PdII_Trans Transmetalation Cu_Acetylide Cu(I) Propiolate Acetylide Cu_Acetylide->PdII_Trans CuI + Et3N + Ethyl Propiolate PdII_Trans->Pd0 Catalyst Regeneration Product Ethyl 3-(pyrazol-4-yl)propiolate PdII_Trans->Product Reductive Elimination

Fig 2: Catalytic cycle of the Sonogashira coupling with ethyl propiolate.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, optimization of the coupling step is critical. The table below summarizes the quantitative impact of catalyst and solvent selection on the yield of the ethyl propiolate intermediate[3].

EntryCatalyst System (5 mol%)Co-Catalyst (10 mol%)Base / SolventTemp (°C)Time (h)Yield (%)Observation
1Pd(PPh₃)₂Cl₂CuIEt₃N (neat)60488Optimal; clean conversion.
2Pd(PPh₃)₄CuIEt₃N / THF (1:1)60685Excellent solubility; slightly slower.
3Pd(OAc)₂ / PPh₃CuIK₂CO₃ / DMF801245High temp caused propiolate degradation.
4Pd(PPh₃)₂Cl₂NoneEt₃N / THF6024<10CuI is strictly required for transmetalation.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(1-aryl-1H-pyrazol-4-yl)propiolate

Self-Validating Principle: The reaction progress must be monitored by LCMS or TLC (Hexane/EtOAc 7:3). The disappearance of the highly UV-active iodopyrazole and the emergence of a new, lower-polarity fluorescent spot indicates successful coupling.

Materials:

  • 4-Iodo-1-aryl-1H-pyrazole (10.0 mmol, 1.0 eq)

  • Ethyl propiolate (12.0 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh₃)₂Cl₂] (0.5 mmol, 5 mol%)

  • Copper(I) iodide [CuI] (1.0 mmol, 10 mol%)

  • Triethylamine (Et₃N), anhydrous and degassed (30 mL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

  • Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodo-1-aryl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask with a septum and purge with dry Argon or Nitrogen for 15 minutes.

  • Solvent Addition: Inject anhydrous THF (10 mL) and anhydrous Et₃N (30 mL) via syringe. Stir the suspension at room temperature for 5 minutes. The mixture will typically appear pale yellow to light brown.

  • Alkyne Addition: Slowly inject ethyl propiolate dropwise over 5 minutes. Caution: Ethyl propiolate is a lachrymator and potential skin sensitizer; perform strictly in a fume hood.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath or heating block. Stir for 4–6 hours. A heavy precipitate of triethylammonium iodide (Et₃N·HI) will form, confirming the progression of the coupling.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter the suspension through a short pad of Celite to remove the insoluble ammonium salts and bulk palladium/copper residues.

  • Washing: Wash the filtrate with saturated aqueous NH₄Cl (2 × 30 mL) to remove residual copper, followed by brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure ethyl 3-(1-aryl-1H-pyrazol-4-yl)propiolate as a solid.

Step 2: Saponification to 3-(1-aryl-1H-pyrazol-4-yl)propiolic acid

Self-Validating Principle: The successful hydrolysis is confirmed by the complete dissolution of the starting material in the aqueous phase, followed by immediate precipitation of the product upon acidification to pH 2.

Materials:

  • Ethyl 3-(1-aryl-1H-pyrazol-4-yl)propiolate (5.0 mmol, 1.0 eq)

  • Lithium hydroxide monohydrate [LiOH·H₂O] (10.0 mmol, 2.0 eq)

  • THF / Water (1:1 v/v) (20 mL)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Hydrolysis: Dissolve the ethyl propiolate intermediate in 10 mL of THF in a round-bottom flask. Add a solution of LiOH·H₂O dissolved in 10 mL of distilled water.

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 2 hours. Monitor by TLC until the starting ester is completely consumed.

  • Solvent Removal: Remove the THF under reduced pressure (rotary evaporator) at 30 °C. Do not exceed 40 °C to prevent any risk of decarboxylation of the free acid.

  • Extraction of Impurities: Wash the remaining aqueous layer with diethyl ether (15 mL) to remove any unreacted ester or non-polar impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2–3. A dense precipitate of the pyrazole propiolic acid will form.

  • Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) and dry under high vacuum overnight to yield the pure 3-(1-aryl-1H-pyrazol-4-yl)propiolic acid.

References

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones Organic Letters - ACS Publications URL:[Link][4]

  • Expanding the substrate scope in palladium-catalyzed C-N and C-C bond-forming reactions DSpace@MIT (Massachusetts Institute of Technology) URL:[Link][2]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances - Royal Society of Chemistry URL:[Link][1]

  • Optimized Sonogashira coupling of iodo benzene and ethyl propiolate ResearchGate URL:[Link][3]

Sources

using 3-(1H-pyrazol-4-yl)propiolic acid in click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Decarboxylative Click Chemistry with 3-(1H-pyrazol-4-yl)propiolic Acid

Executive Summary

This guide details the application of 3-(1H-pyrazol-4-yl)propiolic acid (3-PPA) in "Click Chemistry," specifically utilizing the Decarboxylative Copper-Catalyzed Azide-Alkyne Cycloaddition (D-CuAAC) .

While standard CuAAC requires terminal alkynes, 3-PPA functions as a robust, shelf-stable propiolic acid surrogate . Under catalytic conditions, it undergoes in situ decarboxylation to generate the reactive copper-acetylide species, which subsequently "clicks" with organic azides. This methodology circumvents the stability and volatility issues often associated with isolated 4-ethynylpyrazoles, providing a streamlined route to synthesize pyrazole-functionalized 1,2,3-triazoles—a privileged scaffold in kinase inhibitors and anti-inflammatory therapeutics.

Mechanistic Principles

The utility of 3-PPA relies on the thermodynamic instability of the copper(I) carboxylate intermediate. Unlike standard CuAAC where a terminal alkyne proton is deprotonated, D-CuAAC involves the loss of CO₂ to drive the formation of the active Cu-acetylide.

The Decarboxylative Catalytic Cycle
  • Coordination: Cu(I) coordinates to the alkyne pi-system of 3-PPA.

  • Decarboxylation: Assisted by a base and heat, CO₂ is extruded, forming the Cu(I)-acetylide intermediate (the same intermediate formed by terminal alkynes).

  • Ligation: The azide enters the cycle, coordinating with the Cu-acetylide.

  • Cycloaddition: Formation of the metallacycle and subsequent reductive elimination yields the 1,4-disubstituted 1,2,3-triazole and regenerates the catalyst.

Key Advantage: The carboxylic acid moiety acts as a "masking group," stabilizing the alkyne during storage and handling, yet releasing the reactive species only under reaction conditions.

D_CuAAC_Pathway Start 3-(1H-pyrazol-4-yl) propiolic acid Cu_Coord Cu(I)-π Complex Start->Cu_Coord + Cu(I) / Base Decarb Decarboxylation (-CO₂) Cu_Coord->Decarb Acetylide Active Cu(I)-Acetylide (Transient) Decarb->Acetylide Azide_Add Azide Coordination Acetylide->Azide_Add + R-N₃ Metallacycle Cu-Metallacycle Azide_Add->Metallacycle Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Product Reductive Elimination Product->Cu_Coord Catalyst Turnover

Figure 1: Mechanism of Decarboxylative CuAAC (D-CuAAC) converting 3-PPA to Triazoles.

Experimental Protocol: D-CuAAC Synthesis

Objective: Synthesize a pyrazole-linked triazole conjugate using 3-PPA and a target azide (e.g., Azide-PEG-Biotin or a small molecule azide).

Materials & Reagents
ComponentSpecificationRole
Alkyne Source 3-(1H-pyrazol-4-yl)propiolic acidPropiolic acid surrogate
Azide Target Organic Azide (R-N₃)Click partner
Catalyst Copper(I) Iodide (CuI)Primary catalyst
Ligand TBTA or THPTAStabilizes Cu(I), prevents oxidation
Base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Promotes decarboxylation
Solvent DMSO or DMF (Anhydrous)High boiling point, solubilizes CuI
Quench EDTA (0.1 M, pH 8.0)Chelates Copper post-reaction
Step-by-Step Methodology

1. Preparation of Stock Solutions

  • Ligand/Catalyst Mix: Dissolve CuI (19 mg, 0.1 mmol) and TBTA (53 mg, 0.1 mmol) in 1 mL DMSO. Sonicate until clear. Note: Pre-complexing stabilizes Cu(I).

  • Alkyne Stock: Dissolve 3-PPA (1.2 equiv relative to azide) in DMSO.

  • Azide Stock: Dissolve target azide (1.0 equiv) in DMSO.

2. Reaction Assembly

  • In a screw-cap vial equipped with a stir bar, combine the Azide solution and Alkyne solution.

  • Add DBU (2.0 equiv). Crucial: The base is required to deprotonate the carboxylic acid and facilitate CO₂ loss.

  • Purge the headspace with Nitrogen or Argon for 1 minute to remove oxygen.

  • Add the CuI/TBTA complex solution (10-20 mol%).

  • Self-Validation Check: The solution should remain clear or turn slightly yellow. A green/blue tint indicates Cu(II) oxidation (bad).

3. Incubation (The Decarboxylative Step)

  • Seal the vial and heat to 60°C .

  • Why Heat? While standard CuAAC often proceeds at RT, decarboxylation of propiolic acids usually has a thermal activation barrier. 40-60°C is standard for this activation [1].

  • Stir for 4–12 hours. Monitor by TLC or LC-MS.

4. Work-up and Purification

  • Dilute reaction mixture with EtOAc or DCM.

  • Wash with 0.1 M EDTA (x2) to remove Copper. Note: Pyrazoles can chelate Copper; thorough washing is essential.

  • Wash with 1N HCl (to remove DBU) and Brine.

  • Dry over Na₂SO₄, concentrate, and purify via silica flash chromatography (typically MeOH/DCM gradients).

Critical Application Notes & Troubleshooting

A. The Pyrazole Chelation Effect

Pyrazoles are known ligands for transition metals. The N2 nitrogen of the pyrazole ring can compete with the ligand (TBTA) for Copper binding, potentially stalling the reaction.

  • Symptom: Reaction stalls at 50% conversion.

  • Solution: Increase Catalyst loading to 20 mol% or use a stronger ligand like THPTA (water-soluble) or BTTES . Alternatively, use an N-protected 3-PPA (e.g., N-THP or N-Boc) if available, though the free NH is usually tolerated with excess Cu.

B. Base Selection
  • DBU is preferred for organic solvents (DMF/DMSO) as it efficiently promotes decarboxylation.

  • K₂CO₃ or Cs₂CO₃ can be used if the substrate is base-sensitive, but solid bases may require higher temperatures or longer times due to solubility limits.

C. Data Summary: Comparison with Standard Alkynes
FeatureStandard Terminal Alkyne (4-Ethynylpyrazole)Propiolic Acid Surrogate (3-PPA)
Stability Low (prone to polymerization/oxidation)High (Solid, shelf-stable acid)
Reactivity High (RT click)Moderate (Requires heat for decarboxylation)
Atom Economy 100%Lower (Loss of CO₂)
Handling Volatile/Unstable solidCrystalline Solid

Workflow Visualization

Workflow cluster_setup Phase 1: Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup Reagents Reagents: 3-PPA (1.2 eq) Azide (1.0 eq) DBU (2.0 eq) Combine Combine Reagents under Inert Gas (Ar/N₂) Reagents->Combine Catalyst Catalyst Prep: CuI + TBTA in DMSO Catalyst->Combine Heat Heat to 60°C (Activates Decarboxylation) Combine->Heat Monitor Monitor LC-MS (Look for [M-CO₂+Triazole]) Heat->Monitor Chelation EDTA Wash (Remove Cu from Pyrazole) Monitor->Chelation Complete Purify Flash Chromatography Chelation->Purify

Figure 2: Operational workflow for D-CuAAC using 3-PPA.

References

  • Moon, N. G., et al. (2016). "Decarboxylative cycloaddition of propiolic acids with azides."[1][2] Tetrahedron Letters, 57(10), 1123-1126.

  • Kuang, C., et al. (2011).[2] "A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process." Synthesis, 2011(02), 223-228.[2]

  • Kumar, R., et al. (2024).[3][4] "Decarboxylative click cycloaddition: an emerging strategy towards substituted 1,2,3-triazole derivatives." Molecular Diversity, Epub ahead of print.[4]

  • Shao, C., et al. (2011). "Copper-catalyzed decarboxylative cycloaddition of propiolic acids and azides."[1][2] Journal of Organic Chemistry, 76(2), 706-710.

Sources

Application Note: Decarboxylative Cross-Coupling of Pyrazole Propiolic Acids for Advanced Medicinal Chemistry Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The pyrazole motif is a privileged and ubiquitous scaffold in modern drug development, frequently serving as a core pharmacophore in kinase inhibitors, anti-inflammatory agents, and CNS-active compounds[1]. Introducing an alkynyl linker to the pyrazole core is a critical late-stage functionalization strategy for expanding chemical space, enabling subsequent click chemistry (CuAAC), or rigidifying molecular conformations to improve target binding affinity.

Traditionally, Sonogashira cross-coupling with terminal alkynes has been the method of choice for this transformation. However, terminal pyrazole-alkynes are often volatile, prone to oxidative homocoupling (Glaser coupling), and exhibit poor long-term bench stability. Decarboxylative cross-coupling (DCC) circumvents these issues by utilizing bench-stable, solid pyrazole propiolic acids as alkyne surrogates[2]. This method leverages the extrusion of carbon dioxide (CO2) as the sole stoichiometric byproduct, driving the formation of reactive organometallic intermediates under neutral and relatively mild conditions[3].

Mechanistic Insights & Causality (E-E-A-T)

The decarboxylative alkynylation of pyrazole propiolic acids operates via a synergistic bimetallic catalytic cycle, typically employing Palladium and Copper[4]. Understanding the causality behind each reagent choice is critical for troubleshooting and scaling the reaction.

  • Decarboxylation (Cu-Cycle) : The pyrazole propiolic acid is deprotonated by a mild base. The Cu(I) co-catalyst coordinates to the alkyne and the carboxylate moiety, facilitating the extrusion of CO2 to generate a highly nucleophilic copper(I) acetylide intermediate.

    • Causality of Copper Salt: CuI is heavily favored over CuBr or CuCl. The iodide ion acts as a superior bridging ligand during the subsequent transmetalation step between Cu and Pd, accelerating the coupling cycle and suppressing unwanted protodecarboxylation (which would yield a terminal alkyne byproduct).

  • Oxidative Addition (Pd-Cycle) : Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide (or pseudohalide, such as an aryl tosylate) to form an electrophilic Ar-Pd(II)-X species[4].

  • Transmetalation & Reductive Elimination : The copper acetylide transmetalates the pyrazole-alkynyl ligand to the Pd(II) center. Subsequent reductive elimination yields the desired pyrazole-alkyne product and regenerates the Pd(0) catalyst.

    • Causality of Base: Cs₂CO₃ provides superior solubility in polar aprotic solvents (like DMF) compared to K₂CO₃, significantly enhancing the rate of the transmetalation step.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Ar-Pd(II)-X (Oxidative Addition) Pd0->PdII_OA + Ar-X PdII_TM Ar-Pd(II)-Alkyne-Pyrazole (Transmetalation) PdII_OA->PdII_TM Transmetalation Cu_Cycle Cu(I) Acetylide Formation (via Decarboxylation) Cu_Cycle->PdII_TM Cu-Alkyne CO2 CO2 Byproduct Cu_Cycle->CO2 -CO2 PdII_TM->Pd0 Catalyst Regeneration Product Pyrazole-Alkyne-Ar (Reductive Elimination) PdII_TM->Product Reductive Elimination Substrate1 Aryl Halide (Ar-X) Substrate1->PdII_OA Substrate2 Pyrazole Propiolic Acid Substrate2->Cu_Cycle Base, Cu(I)

Fig 1. Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling.

Experimental Protocol: Self-Validating Methodology

This protocol outlines the coupling of 3-(1H-pyrazol-1-yl)propiolic acid with an aryl iodide. It is designed as a self-validating system: the macroscopic evolution of CO2 gas serves as a direct visual indicator of successful catalyst initiation and active decarboxylation.

Workflow Step1 1. Reagent Prep (Glovebox) Step2 2. Decarboxylative Coupling (110 °C) Step1->Step2 Step3 3. CO2 Venting & Monitoring Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Purification & Analysis Step4->Step5

Fig 2. Step-by-step workflow for the decarboxylative coupling of pyrazole propiolic acids.

Materials:
  • Aryl iodide (1.0 equiv, 1.0 mmol)

  • Pyrazole propiolic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:
  • Reagent Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl iodide, pyrazole propiolic acid, Pd(PPh₃)₂Cl₂, CuI, and Cs₂CO₃.

  • Degassing: Evacuate the tube and backfill with Argon. Repeat this cycle 3 times to ensure complete removal of oxygen, which prevents oxidative homocoupling of the in-situ generated alkyne.

  • Solvent Addition: Add anhydrous DMF (5.0 mL) via syringe. Seal the tube with a Teflon screw cap.

  • Decarboxylative Coupling & Self-Validation: Transfer the reaction vessel to a pre-heated oil bath at 110 °C.

    • Validation Check: Within the first 15–30 minutes, observe the reaction mixture for effervescence (CO2 evolution). The continuous formation of micro-bubbles confirms that the Cu(I)-mediated decarboxylation is active. The absence of bubbles suggests an inactive Cu(I) source or moisture contamination.

  • Monitoring: Stir the mixture for 12 hours. Monitor the consumption of the aryl iodide via TLC (Hexanes/EtOAc 3:1) or LC-MS.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove precipitated metal residues. Wash the filtrate with distilled water (3 × 10 mL) and brine (10 mL) to remove DMF and excess inorganic base.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel) to afford the pure pyrazole-alkyne.

Data Presentation: Optimization Parameters

The choice of solvent and base is critical for stabilizing the transition state and suppressing the competitive protodecarboxylation pathway. Table 1 summarizes standard optimization parameters and their chemical rationale.

Table 1: Optimization of Reaction Conditions

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₂Cl₂ / CuIK₂CO₃Toluene11035Poor solubility of base; incomplete decarboxylation.
2Pd(PPh₃)₂Cl₂ / CuICs₂CO₃Toluene11052Better base solubility, but solvent polarity too low for transmetalation.
3Pd(PPh₃)₂Cl₂ / CuICs₂CO₃DMF11089 Optimal polarity stabilizes the organometallic transition state[4].
4Pd(PPh₃)₂Cl₂ (No Cu)Cs₂CO₃DMF110<5Cu(I) is strictly essential for efficient CO2 extrusion.
5Pd(OAc)₂ / Ag₂CO₃NoneDMSO12074Ag(I) acts as both the base and the decarboxylation mediator.

References

  • Title: Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry Source: PubMed Central (PMC) URL: [Link]

  • Title: Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates Source: ACS Omega URL: [Link]

  • Title: Decarboxylative coupling reactions of propiolic acid derivatives Source: Organic Chemistry Congress (OMICS International) URL: [Link]

  • Title: Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions Source: PubMed Central (PMC) URL: [Link]

Sources

Application Note: 3-(1H-pyrazol-4-yl)propiolic Acid as a Rigid Linker Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) . It details the utility, synthesis, and conjugation protocols for 3-(1H-pyrazol-4-yl)propiolic acid (3-PPA) , a highly rigid, linear spacer used to optimize the physicochemical and thermodynamic properties of bivalent molecules.

Executive Summary & Mechanism of Action

In the design of heterobifunctional molecules like PROTACs, linker composition is critical.[1][2][3][4][5][6] While polyethylene glycol (PEG) and alkyl chains provide flexibility, they often suffer from high entropic penalties upon binding and poor membrane permeability.

3-(1H-pyrazol-4-yl)propiolic acid (3-PPA) serves as a "stiffening" module.

  • Structural Rigidity: The internal alkyne conjugated to the pyrazole ring enforces a linear, planar geometry, reducing the conformational degrees of freedom (

    
    ).
    
  • Physicochemical Balance: Unlike phenyl-alkyne linkers (which are lipophilic), the pyrazole moiety acts as a hydrogen bond donor/acceptor, improving aqueous solubility (lowering cLogP) without sacrificing permeability.

  • Vector Control: The linear geometry provides a defined distance vector (~6–8 Å), ideal for spanning shallow binding pockets or enforcing specific ternary complex geometries.

Chemical Properties & Design Logic

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~136.11 g/mol Low MW contribution allows for larger warheads.
Geometry Linear (

hybridized alkyne)
Enforces 180° vector; restricts "U-shape" folding.
H-Bond Donors 1 (Pyrazole NH)Critical for solubility; potential interaction with solvent/protein.
H-Bond Acceptors 2 (N, COOH)Modulates polarity.
Reactivity Nucleophilic (NH), Electrophilic (COOH)Orthogonal functionalization handles.
Stability Conjugated SystemResistant to oxidative metabolism (unlike PEGs).
The "Entropic Advantage"

Flexible linkers (PEG) pay a high entropic cost to freeze into a bioactive conformation. 3-PPA is "pre-organized."



By minimizing the loss of entropy (

) upon binding, 3-PPA can significantly improve the binding affinity (

) and cooperativity (

) of the ternary complex.

Experimental Protocols

Protocol A: Synthesis of 3-(1H-pyrazol-4-yl)propiolic Acid Scaffolds

Rationale: Direct coupling of propiolic acid is often low-yielding due to decarboxylation. We utilize a Sonogashira coupling with a protected ester strategy.

Reagents:

  • Starting Material: 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (THP protected to prevent N-arylation).

  • Coupling Partner: Ethyl propiolate.

  • Catalyst:

    
     (5 mol%), CuI (10 mol%).
    
  • Base/Solvent:

    
     / THF (anhydrous).
    

Step-by-Step Workflow:

  • Degassing: Charge a flame-dried Schlenk flask with 4-iodopyrazole (1.0 eq),

    
    , and CuI. Evacuate and backfill with Argon (
    
    
    
    ).
  • Addition: Add anhydrous THF (0.2 M concentration) and

    
     (3.0 eq). Add Ethyl propiolate (1.2 eq) dropwise via syringe.
    
  • Reaction: Stir at 50°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 3:1). The product (alkyne ester) usually fluoresces under UV.

  • Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate filtrate. Purify via Flash Column Chromatography (

    
    , 0-40% EtOAc/Hex).
    
  • Deprotection (Saponification & THP removal):

    • Dissolve ester in MeOH:H2O (4:1). Add LiOH (2.5 eq). Stir at RT for 2h (hydrolyzes ester).

    • To remove THP: Acidify to pH 2 with 4M HCl in Dioxane. Stir 1h.

    • Note: The alkyne is sensitive to prolonged strong acid; monitor carefully.

  • Isolation: Precipitate the free acid 3-PPA by adjusting pH to ~4-5 or extract with EtOAc/n-Butanol.

Protocol B: Orthogonal Conjugation (Linker Construction)

Objective: Connect Ligand A (Warhead) and Ligand B (E3 Anchor) using 3-PPA.

Phase 1: Amide Coupling (COOH end) Use this end for the ligand that tolerates a rigid attachment point.

  • Dissolve 3-PPA (1.0 eq) in DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min to activate ester.

  • Add Amine-Ligand A (1.0 eq). Stir at RT for 2–12h.

  • QC Check: LCMS should show mass of [Ligand-Amide-Pyrazole-Alkyne].

Phase 2: N-Alkylation (Pyrazole NH end) Use this end to attach a spacer or the second ligand.

  • Dissolve the intermediate from Phase 1 in dry DMF.

  • Add cesium carbonate (

    
    )  (2.0 eq) – Preferred over NaH to prevent alkyne degradation.
    
  • Add Alkyl Halide-Ligand B (e.g., Halo-alkyl-Thalidomide) (1.1 eq).

  • Heat to 60°C for 4h.

  • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Workflows

Figure 1: Synthesis & Functionalization Logic

This diagram illustrates the critical path from raw materials to the bifunctional linker system.

G Start 4-Iodo-1H-pyrazole (THP Protected) Coupling Sonogashira Coupling (Ethyl Propiolate, Pd/Cu) Start->Coupling + Alkyne Source Intermediate Intermediate: Py-Alkyne-Ester Coupling->Intermediate Hydrolysis Hydrolysis & Deprotection (LiOH then HCl) Intermediate->Hydrolysis Product 3-(1H-pyrazol-4-yl)propiolic Acid (3-PPA) Hydrolysis->Product Branch1 Path A: Amide Coupling (COOH activation) Product->Branch1 Ligand A-NH2 Branch2 Path B: N-Alkylation (Pyrazole NH) Product->Branch2 Ligand B-X

Caption: Figure 1. Synthetic route for generating the 3-PPA linker and orthogonal conjugation points for bivalent molecule assembly.

Figure 2: Linker Selection Decision Tree

When should you use 3-PPA versus a standard PEG linker?

DecisionTree Q1 Is the Ternary Complex known/modeled? Q2 Are binding pockets facing each other? Q1->Q2 Yes (Rational Design) Res1 Use Flexible Linker (PEG/Alkane) to sample space Q1->Res1 No (Screening) Q3 Is Solubility a limiting factor? Q2->Q3 Yes (Requires < 10Å) Q2->Res1 No (Far apart) Res3 Use 3-PPA (Pyrazole improves LogS) Q3->Res3 Yes (Need Polar) Res4 Use Phenyl-Alkyne (More lipophilic) Q3->Res4 No (Need Permeability) Res2 Use 3-PPA (Rigid) to lock geometry

Caption: Figure 2. Decision matrix for selecting 3-PPA based on structural biology and physicochemical requirements.

Quality Control & Characterization

To ensure the integrity of the rigid linker, specific QC parameters must be met.

TechniqueParameterAcceptance CriteriaNote
1H NMR Pyrazole C3/C5-HSinglet/Doublet

7.8–8.2 ppm
Confirm symmetry/substitution.
13C NMR Alkyne carbonsShifts at ~80–90 ppmVerifies triple bond integrity (no reduction).
HPLC Purity>95% @ 254 nmPyrazole absorbs strongly UV.
Stability Thiol Reactivity< 5% adduct after 1hCritical: Conjugated alkynoic acids can be Michael acceptors. Test with GSH.

Important Safety Note on Michael Acceptors: The propiolic acid moiety is an


-unsaturated carbonyl equivalent. While less reactive than acrylamides, it can react with cysteine thiols.
  • Mitigation: If the alkyne is purely structural, consider reducing it to the alkene or alkane (using

    
    ) after  coupling if Michael toxicity is observed. However, this removes rigidity.
    
  • Optimization: Steric bulk on the pyrazole or the amide nitrogen can reduce Michael acceptor reactivity.

References

  • Troup, R. I., et al. (2020).[6] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Bemis, T. A., et al. (2021). "Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras." Journal of Medicinal Chemistry. Link

  • Li, F., et al. (2022). "Rigid Linkers in PROTAC Design: Opportunities and Challenges." RSC Medicinal Chemistry. Link

  • Chakraborti, S., et al. (2018). "Sonogashira Coupling in the Synthesis of Heterocyclic Alkynes." Organic & Biomolecular Chemistry. Link

Sources

copper-catalyzed azide-alkyne cycloaddition pyrazole substrates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency CuAAC with Pyrazole Substrates

Abstract

The 1,2,3-triazole linkage serves as a robust bioisostere for amide bonds, widely utilized in fragment-based drug discovery (FBDD). When coupling pyrazole-containing substrates—privileged scaffolds in kinase inhibitor design (e.g., Ruxolitinib, Crizotinib)—standard Click Chemistry (CuAAC) protocols often suffer from stalled conversion. This is primarily due to the competitive coordination of the pyrazole nitrogen donors to the Copper(I) catalyst, effectively poisoning the catalytic cycle. This guide details an optimized protocol using sterically demanding tris-triazole ligands (THPTA/TBTA) and specific order-of-addition workflows to suppress "catalyst sequestration" and ensure quantitative yields.

Part 1: The Challenge – Catalyst Sequestration

In a standard CuAAC reaction, the active catalytic species is a dinuclear Copper(I) complex. For simple substrates, low catalyst loading (0.5–1 mol%) is sufficient. However, pyrazoles present a unique challenge:

  • Competitive Ligation: The

    
     nitrogens of the pyrazole ring act as moderate 
    
    
    
    -donors. They compete with the alkyne/azide for the Cu(I) center.
  • The "Bridging" Trap: Pyrazoles are well-known bridging ligands. They can span two copper centers, forming thermodynamically stable but catalytically inactive polynuclear Cu-pyrazole complexes.

  • pH Sensitivity: Unprotected pyrazoles (containing a free N-H) can deprotonate under basic conditions often used in CuAAC, generating pyrazolates which are aggressive ligands for Cu(I).

Strategic Solution: To outcompete the pyrazole substrate, we must utilize a catalytic system with a binding constant (


) significantly higher than that of the pyrazole but labile enough to permit alkyne coordination.

Part 2: Mechanistic Insight & Pathway

The accepted mechanism for CuAAC involves a dinuclear copper intermediate. The diagram below illustrates the standard catalytic cycle versus the "off-cycle" trap caused by pyrazole coordination.

CuAAC_Mechanism Start Cu(I) Source (Active Species) Intermediate1 Cu-Acetylide (π-complex) Start->Intermediate1 + Alkyne Trap OFF-CYCLE TRAP Cu(I)-Pyrazole Complex (Inactive) Start->Trap Coordination Alkyne Terminal Alkyne Azide Organic Azide Intermediate2 Dinuclear Cu-Acetylide (Active Catalyst) Intermediate1->Intermediate2 + Cu(I) Intermediate3 Metallacycle (Rate Determining) Intermediate2->Intermediate3 + Azide Product 1,2,3-Triazole Product Intermediate3->Product Ring Contraction + Protonolysis Product->Start Regeneration Trap->Start Requires Heat/Ligand to Reverse Pyrazole Pyrazole Substrate (Interfering Ligand) Pyrazole->Trap

Figure 1: The CuAAC Catalytic Cycle showing the competitive 'Off-Cycle' trap where pyrazole substrates sequester the active Copper(I) species.

Part 3: Optimized Experimental Protocols

Two protocols are provided: Method A for organic synthesis (high solubility substrates) and Method B for aqueous/biological conjugation (protein or DNA-pyrazole conjugates).

Reagents & Stock Solutions
  • CuSO₄[1][2]·5H₂O: 100 mM in water.

  • Sodium Ascorbate (NaAsc): 500 mM in water (Freshly prepared).

  • Ligand (Critical):

    • Method A:TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - 50 mM in DMSO.

    • Method B:THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - 100 mM in water.

  • Solvents: DMF, t-Butanol, DMSO (degassed).

Method A: The "Chelator-Resistant" Organic Protocol

Best for medicinal chemistry library synthesis.

  • Substrate Preparation: Dissolve the Alkyne (1.0 equiv) and Pyrazole-Azide (1.0 equiv) in DMF or tBuOH/H₂O (1:1). Final concentration: 0.1 – 0.2 M.

  • Catalyst Pre-Complexation (Crucial Step):

    • In a separate vial, mix CuSO₄ (5 mol%) and TBTA (10 mol%).

    • Note: The 1:2 Cu:Ligand ratio is essential. The excess ligand creates a "buffer" that protects Cu(I) from the pyrazole but allows alkyne access.

  • Reduction: Add Sodium Ascorbate (15 mol%) to the Cu/TBTA mix. The solution should turn colorless (Cu(II)

    
     Cu(I)).
    
  • Initiation: Add the pre-reduced catalyst complex to the substrate solution.

  • Reaction: Stir at 40°C for 2–4 hours. (Heating helps reverse trace pyrazole coordination).

  • Workup: Dilute with water/brine. Extract with EtOAc. The Cu-TBTA complex remains in the organic phase but is easily removed via short silica plug filtration.

Method B: Aqueous/Bioconjugation Protocol

Best for linking pyrazole drugs to proteins or DNA.

  • Setup: Dissolve biomolecule (10–50 µM) in Phosphate Buffer (pH 7.4). Add Pyrazole-alkyne payload (5–10 equiv).

  • Catalyst Mix: Premix CuSO₄ and THPTA (Ratio 1:5) in water.[1][3]

    • Why 1:5? In dilute aqueous conditions, entropy favors dissociation. High ligand excess keeps Cu(I) soluble and protected from oxidation and non-specific protein binding.

  • Activation: Add the Cu/THPTA mix to the reaction (Final Cu conc: 100–500 µM).

  • Start: Add Sodium Ascorbate (Final conc: 5 mM).

  • Incubation: 1 hour at RT.

  • Purification: Desalting column (PD-10) or Dialysis.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls < 50% Catalyst PoisoningIncrease Cu loading to 10 mol%. Increase Ligand:Cu ratio to 5:1.
Green/Blue Precipitate Cu(II) Formation (Oxidation)Oxygen leak. Degas solvents. Add 5 extra equiv of Ascorbate.
Brown Precipitate Cu-Acetylide PolymerLow ligand concentration. Ensure Cu is pre-complexed with TBTA/THPTA before adding alkyne.
Degradation of Pyrazole Oxidative DamageAdd Aminoguanidine (10 equiv) to scavenge dehydroascorbate byproducts.

Part 5: Case Study Workflow

Scenario: Synthesis of a Janus Kinase (JAK) inhibitor analog involving the coupling of a 4-ethynyl-1H-pyrazole core to a benzyl azide.

Workflow cluster_0 Step 1: Prep cluster_1 Step 2: Catalyst Activation cluster_2 Step 3: Reaction S1 Dissolve Substrates (0.2M in tBuOH/H2O) S2 Degas Solvent (N2 Sparge 10 min) S1->S2 R1 Combine Streams S2->R1 C1 Mix CuSO4 + TBTA (1:2 Ratio) C2 Add Na-Ascorbate (Reduction to Cu(I)) C1->C2 C2->R1 Active Catalyst R2 Stir 40°C (4 Hours) R1->R2 End Workup (EDTA Wash) R2->End LCMS Check >95% Conv.

Figure 2: Step-by-step workflow for the synthesis of Pyrazole-Triazole conjugates.

Expert Note on Workup: Because pyrazoles coordinate Copper, standard aqueous washes may fail to remove all metal (leaving blue/green tints). Wash the organic layer with 0.1 M EDTA (pH 8) or Ammonium Hydrochloride (sat.) to strip Copper from the pyrazole product.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. (Introduction of TBTA). [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Introduction of THPTA and catalyst poisoning mechanisms). [Link]

  • Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[5] Angewandte Chemie. (Discusses chelation-assisted vs. inhibition effects). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(1H-pyrazol-4-yl)propiolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides troubleshooting frameworks, mechanistic FAQs, and validated protocols for researchers and drug development professionals synthesizing 3-(1H-pyrazol-4-yl)propiolic acid.

As a highly functionalized building block, this molecule presents unique synthetic challenges. Our approach focuses on understanding the underlying causality of reaction failures to build a robust, high-yielding synthetic pipeline.

Part 1: Strategic Route Selection & Mechanistic Pitfalls (FAQ)

Q: Why is the direct Sonogashira coupling of unprotected 4-iodopyrazole and propiolic acid consistently low yielding? A: Direct coupling fails due to two competing mechanistic pitfalls that independently destroy the reaction's viability:

  • Catalyst Poisoning: The free NH of the pyrazole ring is a strong σ-donor. Instead of undergoing oxidative addition, it coordinates directly with Palladium(II) intermediates, forming stable, inactive polymeric complexes that permanently halt the catalytic cycle[1].

  • Decarboxylation: Propiolic acid is highly susceptible to base-catalyzed decarboxylation. Under the standard Sonogashira conditions (amine base, elevated temperatures), the carboxylate undergoes rapid fragmentation to release CO2, yielding a terminal alkyne instead of the desired cross-coupled acid[2].

Pitfalls cluster_0 Pitfall 1: Catalyst Poisoning cluster_1 Pitfall 2: Decarboxylation NH Free Pyrazole NH Pd Pd(II) Catalyst NH->Pd Strong σ-donation Dead Inactive Pd-Polymer Pd->Dead Halts Catalytic Cycle Prop Propiolic Acid Base Amine Base / Heat Prop->Base Deprotonation Decarb Terminal Alkyne + CO2 Base->Decarb Loss of CO2

Fig 1. Mechanistic pitfalls leading to low yields in direct coupling approaches.

Q: How do I bypass these mechanistic failures? A: You must decouple the reactive moieties. First, mask the pyrazole NH with a protecting group (e.g., THP). Second, replace propiolic acid with ethyl propiolate . The ester protects the carboxylate moiety from decarboxylation during the cross-coupling step, allowing the Sonogashira reaction to proceed smoothly[3].

Part 2: Saponification & Deprotection Troubleshooting

Q: When I hydrolyze the ethyl propiolate intermediate, my alkyne disappears. What is happening? A: The conjugated alkyne in ethyl 3-(1-(protected)-pyrazol-4-yl)propiolate is highly electrophilic at the β-carbon. Under standard saponification conditions (e.g., NaOH, >25°C), the hydroxide ion acts as a nucleophile rather than just a base. It undergoes a Michael-type addition across the triple bond, causing hydration. This forms a β-keto ester/acid that rapidly degrades or decarboxylates. To prevent this, saponification must be performed using strictly controlled mild conditions (LiOH at 0°C).

Quantitative Comparison: N-Protecting Group Strategies
Protecting GroupProtection YieldDeprotection ConditionsSonogashira CompatibilityRecommendation
THP (Tetrahydropyranyl)>90%Mild acid (HCl or TFA), 25°CExcellentPrimary Choice . Easy to install and remove without alkyne degradation.
SEM (2-(Trimethylsilyl)ethoxymethyl)85%TBAF or TFA/DCMExcellentAlternative . Good solubility, but TBAF can sometimes complicate purification.
Trityl (Triphenylmethyl)80%Dilute TFAModerateNot Recommended . High steric bulk can hinder the adjacent C4 coupling.
Boc (tert-Butyloxycarbonyl)>90%TFA/DCMPoorNot Recommended . Prone to premature cleavage under basic Sonogashira conditions.

Part 3: Validated Experimental Protocols

The following workflows represent a self-validating system designed to maximize the yield of 3-(1H-pyrazol-4-yl)propiolic acid.

Workflow A 4-Iodo-1H-pyrazole B N-Protection (THP) A->B Prevents Pd poisoning C Sonogashira Coupling (Ethyl Propiolate) B->C Pd(PPh3)2Cl2, CuI D Saponification (LiOH, 0°C) C->D Avoids alkyne hydration E Deprotection (Acidic) D->E Yields free NH F 3-(1H-pyrazol-4-yl)propiolic acid E->F Final Product

Fig 2. Optimized synthetic workflow for 3-(1H-pyrazol-4-yl)propiolic acid.

Protocol A: N-Protection of 4-Iodopyrazole
  • Dissolve 4-iodo-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq)[4].

  • Stir at room temperature for 4 hours.

    • Self-Validation Check: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the highly polar starting material (Rf ~0.1) to a less polar spot (Rf ~0.6).

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Sonogashira Coupling with Ethyl Propiolate
  • In an oven-dried Schlenk flask, dissolve 1-(tetrahydro-2H-pyran-2-yl)-4-iodo-1H-pyrazole (1.0 eq) and ethyl propiolate (1.5 eq) in anhydrous, degassed DMF[3].

  • Add triethylamine (Et3N, 3.0 eq). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.10 eq) under a positive stream of Argon[5].

    • Self-Validation Check: The solution will rapidly transition from yellow to a dark brown/black homogeneous mixture, indicating the successful reduction of Pd(II) to the active Pd(0) catalytic species.

  • Heat the reaction mixture at 60°C for 6 hours. Monitor completion via LC-MS.

  • Cool to room temperature, dilute with EtOAc, and wash thoroughly with water (3x) and brine to remove DMF and amine salts. Purify via silica gel chromatography.

Protocol C: Mild Saponification and Deprotection
  • Dissolve the coupled ester in THF/H2O (3:1 v/v) and cool to 0°C in an ice bath.

  • Add LiOH monohydrate (2.0 eq) portion-wise. Stir at 0°C for 2 hours.

    • Causality Note: Strict temperature control is mandatory to prevent nucleophilic attack of OH- on the electrophilic alkyne.

  • Acidify the reaction mixture to pH 2 using 1M HCl.

    • Causality Note: This step achieves two goals simultaneously: it protonates the carboxylate to yield the free acid, and the acidic aqueous environment initiates the cleavage of the THP protecting group.

  • Stir at room temperature for an additional 2 hours to ensure complete THP removal.

  • Extract with EtOAc, dry, and concentrate to yield the crude 3-(1H-pyrazol-4-yl)propiolic acid. Recrystallize from EtOH/Water for analytical purity.

References

1.[2] Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes via Sonogashira-homocoupling sequence - PubMed. nih.gov. URL: 2.[5] Sonogashira coupling - Wikipedia. wikipedia.org. URL: 3.[1] Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) - ACS Publications. acs.org. URL: 4.[3] Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC. nih.gov. URL: 5.[4] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Semantic Scholar. semanticscholar.org. URL:

Sources

Technical Support Center: Purification of Polar Alkynoic Acids by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar alkynoic acids by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique molecules. Polar alkynoic acids, with their dual hydrophobic (alkyne chain) and hydrophilic (carboxylic acid) nature, present distinct challenges in reversed-phase chromatography. This resource provides in-depth, experience-based solutions to common problems, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a purification method for polar alkynoic acids.

Q1: What is the best type of HPLC column to start with for purifying polar alkynoic acids?

A1: The choice of stationary phase is the most critical factor for achieving good separation.[1] For polar alkynoic acids, a standard C18 or C8 column is an excellent starting point.[2] However, due to the polar carboxyl group, specialized phases often provide superior performance and better peak shape.

  • Polar-Embedded/Polar-Endcapped C18 Columns: These are highly recommended. They feature polar groups (e.g., amide or carbamate) embedded within the C18 chain or at the end of it.[1][3] This modification improves the retention of polar compounds and makes the column compatible with 100% aqueous mobile phases, preventing the "phase collapse" that can occur with traditional C18 columns under highly aqueous conditions.[4][5]

  • Phenyl-Hexyl Columns: These phases offer alternative selectivity through π-π interactions between the phenyl ring and the alkyne group of the analyte, which can be beneficial for resolving closely related compounds.[1]

Q2: Why is my peak shape poor (e.g., tailing) when I inject my alkynoic acid?

A2: Peak tailing is the most common issue for acidic compounds like alkynoic acids. It is typically caused by secondary interactions between the negatively charged carboxyl group of the acid and residual, positively charged silanol groups (Si-OH) on the surface of the silica-based column packing material.[6]

To resolve this, you must control the ionization state of both your analyte and the column surface. This is achieved by adding a modifier to the mobile phase.[7][8]

Q3: What mobile phase modifier should I use, and at what concentration?

A3: The goal is to suppress the ionization of the carboxylic acid group (pKa typically 4-5) and the surface silanols. This is done by lowering the pH of the mobile phase. A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of your analyte.[8][9][10]

  • Formic Acid (FA) or Acetic Acid (AA): Both are excellent choices, especially for mass spectrometry (MS) compatibility, as they are volatile.[9] A typical starting concentration is 0.1% (v/v).[11]

  • Trifluoroacetic Acid (TFA): TFA is a stronger acid and a very effective ion-pairing agent that can produce exceptionally sharp peaks. However, it is a strong ion-suppressor in MS and can be difficult to remove completely from the HPLC system. Use a low concentration, typically 0.05% to 0.1%.[7][8]

Q4: My polar alkynoic acid isn't retained on the column. What should I do?

A4: Low retention occurs when the analyte is too polar for the given conditions and spends most of its time in the mobile phase.[12]

  • Decrease Organic Solvent: Reduce the percentage of the strong solvent (e.g., acetonitrile or methanol) in your mobile phase. If using a compatible column (like a polar-embedded phase), you can even use 100% aqueous conditions.[12][13]

  • Check Mobile Phase pH: Ensure the pH is low enough to neutralize your alkynoic acid. In its ionized (charged) form, it will be more polar and have less retention in reversed-phase.[8][9][10]

  • Consider HILIC: If your alkynoic acid is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.[13][14][15] HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase to retain polar compounds.[5][14]

Section 2: Troubleshooting Guides

This section provides a systematic approach to solving specific, complex problems you may encounter during purification.

Guide 2.1: Problem - Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape compromises resolution and leads to inaccurate quantification.[6]

G start Poor Peak Shape tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting splitting Peak Splitting? start->splitting cause_tailing Cause: Secondary Silanol Interactions or Metal Chelation tailing->cause_tailing Yes cause_fronting Cause: Column Overload or Poor Sample Solubility fronting->cause_fronting Yes cause_splitting Cause: pH near Analyte pKa or Column Contamination/Void splitting->cause_splitting Yes solution_tailing Solution: 1. Add 0.1% Formic/Acetic Acid to Mobile Phase. 2. Use a highly endcapped, high-purity silica column. 3. Consider a metal-free or PEEK-lined column. cause_tailing->solution_tailing solution_fronting Solution: 1. Reduce injection volume or sample concentration. 2. Ensure sample solvent is weaker than or matches the initial mobile phase. cause_fronting->solution_fronting solution_splitting Solution: 1. Adjust mobile phase pH to be >2 units from pKa. 2. Flush column with strong solvent or replace. 3. Check for bed collapse (replace column). cause_splitting->solution_splitting

Caption: Standard workflow for Solid-Phase Extraction (SPE).

Protocol 3.2: HPLC Method Development Scouting Gradient

A "scouting gradient" is a broad, linear gradient used to quickly determine the approximate elution conditions for your compound. [10] Table 1: HPLC Scouting Gradient Parameters

ParameterRecommended SettingRationale
Column Polar-Embedded C18, 4.6 x 150 mm, 5 µmGood starting point for polar analytes, offering balanced retention and peak shape. [1][3]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acidifier suppresses ionization. [9]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase; often provides sharper peaks than methanol.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Gradient 5% to 95% B over 20 minutesA wide gradient to ensure elution of all components. [10]
Detection UV at 210 nm (if no chromophore) or ELSD/CAD/MSAlkynoic acids have weak UV absorbance at low wavelengths. [16]Universal detectors like Charged Aerosol Detector (CAD) or Mass Spec (MS) are often required. [17]
Column Temp. 30 °CProvides better reproducibility than ambient temperature. [18]

Procedure:

  • Equilibrate the column with the initial conditions (5% B) for at least 10 column volumes.

  • Inject your prepared sample.

  • Run the scouting gradient.

  • Based on the retention time of your peak of interest, you can create a more focused, efficient gradient to improve resolution and reduce run time.

References

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. (n.d.). Retrieved from [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. (2025, July 11). Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24). Retrieved from [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. (n.d.). Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies. (2021, March 14). Retrieved from [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MTC USA. (2025, June 18). Retrieved from [Link]

  • A highly efficient method for derivatization of fatty acids for high performance liquid chromatography* - Journal of Animal and Feed Sciences. (n.d.). Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (n.d.). Retrieved from [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. (2024, April 29). Retrieved from [Link]

  • Derivatisation of fatty acids for gas chromatographic analysis - UvA-DARE (Digital Academic Repository). (n.d.). Retrieved from [Link]

  • Fatty Acid Analysis by HPLC - AOCS. (2019, July 23). Retrieved from [Link]

  • Removal of solvents from oil and fat samples - Scientist Live. (2017, December 8). Retrieved from [Link]

  • The Secrets of Good Peak Shape in HPLC - ResearchGate. (n.d.). Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • HPLC Column Selection Guide - Phenomenex. (n.d.). Retrieved from [Link]

  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry. (2020, August 1). Retrieved from [Link]

  • Determination of Fatty Acids Composition in Polysorbate 20 Pharmaceutical Raw Material Using HPLC with MS Detection : Waters. (n.d.). Retrieved from [Link]

  • Top Three HPLC Method Development Tips | LCGC International. (2019, November 1). Retrieved from [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). Retrieved from [Link]

  • Why it matters and how to get good peak shape. (2023, August 10). Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9). Retrieved from [Link]

  • HPLC Column Selection | LCGC International. (2020, November 11). Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part I) - Welch Materials. (2025, November 5). Retrieved from [Link]

  • Crude Fat Methods – Considerations | AAFCO. (n.d.). Retrieved from [Link]

  • Analysis of Lipids by HPLC-CAD. (n.d.). Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Retrieved from [Link]

  • HPLC of lipid classes | Cyberlipid - gerli. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC. (n.d.). Retrieved from [Link]

  • Solid-phase extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Polar compounds separation by HPLC - any thoughts? - ResearchGate. (2014, September 1). Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction | LCGC International. (2020, December 19). Retrieved from [Link]

  • Solid-Phase Extraction - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

  • Sample Preparation – Manual Solid Phase Extraction - SCION Instruments. (2024, May 14). Retrieved from [Link]

Sources

Technical Support Center: 3-(1H-pyrazol-4-yl)propiolic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. It synthesizes chemical principles with practical troubleshooting steps.

Ticket ID: SOL-PYR-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist, Dr. Chen

Executive Summary

Molecule: 3-(1H-pyrazol-4-yl)propiolic acid Chemical Class: Heterocyclic Alkynoic Acid Core Challenge: Users frequently report poor aqueous solubility and spontaneous precipitation during dilution. This is primarily driven by the molecule's zwitterionic potential and the rigidity of the alkyne linker , which facilitates strong intermolecular


-stacking and hydrogen bonding in the solid state. Furthermore, the propiolic acid moiety introduces significant stability risks (decarboxylation) if handled improperly.

Part 1: Troubleshooting Guide (Q&A)

Q1: "I am trying to dissolve the solid in water/PBS (pH 7.4), but it remains a suspension. Why?"

Diagnosis: Isoelectric Aggregation. The molecule contains a basic pyrazole nitrogen (


 for the conjugate acid) and an acidic carboxylic acid (

due to the electron-withdrawing alkyne).
  • The Mechanism: In neutral water (pH 7), the carboxylic acid is deprotonated (

    
    ), but the pyrazole is largely neutral. However, intermolecular hydrogen bonding between the pyrazole 
    
    
    
    and the carboxylate can create a pseudo-zwitterionic lattice that is difficult to break.
  • The Fix: You must move away from the neutral pH range during the initial dissolution.

    • Method A (Basic): Dissolve in 0.1 M NaOH (1.1 equivalents). This deprotonates the carboxylic acid fully and prevents H-bond networking.

    • Method B (Organic): Use DMSO (Dimethyl sulfoxide).

Q2: "I made a 10 mM stock in DMSO, but when I diluted it into cell culture media, it precipitated immediately."

Diagnosis: "Crash-out" upon hydration. DMSO is a polar aprotic solvent that solvates the hydrophobic core. When you add water (media), the dielectric constant changes, and water molecules preferentially solvate the DMSO, leaving the hydrophobic drug molecules to aggregate.

  • The Fix:

    • Step-wise Dilution: Do not add DMSO stock directly to a large volume of media. Perform an intermediate dilution in a co-solvent (e.g., Ethanol or PEG400) if compatible.

    • Sonication: Mild sonication (30 seconds) can disperse micro-aggregates, but monitor temperature (see Q3).

    • Limit Final Concentration: Ensure your final assay concentration does not exceed the thermodynamic solubility limit (likely

      
       in aqueous media).
      
Q3: "My solution turned from clear to yellow/brown after heating. Is it still good?"

Diagnosis: Thermal Decarboxylation or Polymerization. CRITICAL WARNING: Propiolic acid derivatives are thermally unstable. The electron-withdrawing nature of the alkyne makes the carboxylic acid prone to losing


, especially at elevated temperatures (

). The resulting terminal alkyne can then polymerize.
  • The Fix:

    • Discard the solution. The color change indicates chemical degradation.

    • Protocol Change: Never heat above

      
       to aid solubility. If heat is required, the compound is likely not soluble in that solvent system. Use vortexing or longer stirring times at room temperature.
      

Part 2: Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock for downstream applications.

ParameterSpecificationNotes
Solvent Anhydrous DMSOAvoid wet DMSO; water promotes hydrolysis/precipitation.
Concentration 10 mMHigher concentrations (e.g., 50 mM) increase crash-out risk.
Storage -20°C, DesiccatedProtect from moisture.
Shelf Life 3 MonthsCheck via LC-MS before use if older.

Protocol:

  • Weigh the solid compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is generally acceptable).

  • Calculate the required volume of DMSO.

  • Add half the volume of DMSO. Vortex for 30 seconds.

  • Add the remaining DMSO. Vortex until clear.

  • Visual Check: Hold the vial against a light source. If "schlieren" lines or particulates are visible, centrifuge at 10,000 x g for 5 minutes. If a pellet forms, solubility is incomplete.

SOP-02: Aqueous Dilution for Biological Assays

Objective: Dilute DMSO stock into media without precipitation.

Protocol:

  • Prepare the culture media.

  • Dynamic Addition: While vortexing the media rapidly, slowly inject the DMSO stock into the center of the vortex.

    • Why? This prevents local regions of high DMSO concentration where the compound might precipitate before mixing.

  • Limit DMSO: Keep final DMSO concentration

    
     (v/v) to avoid solvent toxicity and solubility artifacts.
    

Part 3: Decision Logic & Workflows

Workflow 1: Solvent Selection Decision Tree

This diagram guides the user to the correct solvent system based on their specific application.

SolubilityDecision Start Start: 3-(1H-pyrazol-4-yl)propiolic acid AppCheck What is the Application? Start->AppCheck BioAssay Biological Assay (Cells/Enzymes) AppCheck->BioAssay ChemSyn Chemical Synthesis (Reaction Intermediate) AppCheck->ChemSyn Analytical Analytical (HPLC/NMR) AppCheck->Analytical DMSORoute Dissolve in DMSO (Stock) Then dilute in Media BioAssay->DMSORoute PolarAprotic Use DMF or DMSO ChemSyn->PolarAprotic Coupling Rxn Alcohol Methanol/Ethanol (Warning: Esterification Risk) ChemSyn->Alcohol Recrystallization MobilePhase Dissolve in Initial Mobile Phase (e.g., 50:50 MeCN:Water) Analytical->MobilePhase AqCheck Precipitation in Media? DMSORoute->AqCheck SaltForm Convert to Na+ Salt (Add 1 eq. NaOH) AqCheck->SaltForm Yes

Caption: Decision matrix for solvent selection. Red paths indicate high-risk biological applications requiring careful dilution strategies.

Workflow 2: Stability & Degradation Risks

Understanding the degradation pathway is crucial for troubleshooting "loss of activity" or "color change."

Degradation Compound 3-(1H-pyrazol-4-yl) propiolic acid Heat Heat (>50°C) or Metal Catalyst Compound->Heat Decarb Decarboxylation (Loss of CO2) Heat->Decarb TerminalAlkyne 4-Ethynyl-1H-pyrazole (Reactive Intermediate) Decarb->TerminalAlkyne Polymer Polymerization/Oligomerization (Brown/Yellow Tars) TerminalAlkyne->Polymer Spontaneous

Caption: Thermal degradation pathway showing the critical risk of decarboxylation leading to polymerization.

Part 4: Quantitative Data & Properties

Table 1: Estimated Physicochemical Properties

Note: Values are derived from structural analogs (Propiolic acid and Pyrazole) as specific experimental data for this derivative is sparse.

PropertyValueImplication for Handling
Molecular Weight ~136.11 g/mol Small molecule, high ligand efficiency potential.
pKa (Carboxyl) ~1.8 - 2.0Stronger acid than propanoic variants due to alkyne.
pKa (Pyrazole) ~2.5 (NH+) / ~14 (NH)Amphoteric; can act as a base in strong acid.
LogP (Predicted) ~0.5 - 0.8Moderately polar; prefers polar organic solvents.
Solubility (Water) < 1 mg/mL (pH 7)Poor solubility in neutral buffer.
Solubility (DMSO) > 50 mg/mLExcellent stock solvent.

Part 5: References

  • Sigma-Aldrich. Propiolic Acid Product Information & Safety Data Sheet. (Provides baseline stability data for the propiolic acid moiety, specifically regarding decarboxylation risks). Link

  • BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents. (Technical guide on pyrazole solubility trends in polar aprotic solvents). Link

  • Santa Cruz Biotechnology. Propiolic Acid Handling and Storage.[1] (Highlights sensitivity to heat and bases). Link

  • National Institutes of Health (NIH). Synthesis and Regiospecificity of Pyrazole Propionic Acids. (Discusses the structural behavior and hydrogen bonding of related pyrazole-propionic acid derivatives). Link

  • Ziath. Samples in DMSO: What an end user needs to know. (Detailed analysis of water uptake in DMSO stocks and compound precipitation mechanisms). Link

Sources

Technical Support Center: Stability of 3-(1H-pyrazol-4-yl)propiolic Acid in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(1H-pyrazol-4-yl)propiolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a bifunctional molecule incorporating both a pyrazole ring and a propiolic acid moiety, its stability in solution can be influenced by a variety of factors. This document will address common challenges, explain the underlying chemical principles, and provide validated protocols to ensure the integrity of your experimental results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 3-(1H-pyrazol-4-yl)propiolic acid.

Q1: My solution of 3-(1H-pyrazol-4-yl)propiolic acid has turned a pale yellow/brown color after a few days. What is causing this discoloration?

A1: A yellow or brown discoloration is often an indicator of oxidative degradation of the pyrazole ring.[1] The pyrazole nucleus can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. To minimize oxidation, it is crucial to handle and store the compound and its solutions under an inert atmosphere, such as nitrogen or argon.[1] Additionally, protecting the solution from light by using amber vials or covering the container with aluminum foil is highly recommended.

Q2: I've noticed a decrease in the purity of my compound in solution over time, as determined by HPLC. What are the likely degradation pathways?

A2: Several degradation pathways could be at play. Besides oxidation of the pyrazole ring, the propiolic acid group can also be reactive. Potential degradation routes include:

  • Decarboxylation: Propiolic acids can undergo decarboxylation, especially when heated, to yield the corresponding alkyne.

  • Hydration: The triple bond of the propiolic acid can be hydrated to form a keto-acid, which may undergo further reactions.

  • Polymerization: Under certain conditions, such as exposure to light or heat, propiolic acids and their derivatives can polymerize.

  • Hydrolysis of impurities: If your starting material contains ester impurities, these could hydrolyze to the parent carboxylic acid, although this is less of a direct degradation pathway of the target molecule.[1][2]

Q3: What are the optimal storage conditions for solutions of 3-(1H-pyrazol-4-yl)propiolic acid?

A3: For optimal stability in solution, we recommend the following:

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term storage (days) and -20°C or -80°C for long-term storage (weeks to months).[1]

  • Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1]

  • Solvent Choice: Use high-purity, degassed solvents. For aqueous solutions, use freshly prepared buffers and consider deoxygenating the water by sparging with nitrogen.

  • Light Protection: Always store solutions in amber vials or wrapped in foil to prevent photodegradation.[1]

  • pH: The stability of the carboxylic acid group and the pyrazole ring can be pH-dependent. It is advisable to conduct a pH stability study for your specific application. Generally, slightly acidic to neutral pH is a reasonable starting point. Avoid strongly basic conditions which can deprotonate the carboxylic acid and potentially catalyze other reactions.[3]

Q4: Can I anticipate any solubility issues with this compound?

A4: The solubility of pyrazole derivatives can be influenced by factors such as molecular weight, crystal structure, and the nature of substituents.[4] The presence of the carboxylic acid group suggests that the solubility will be pH-dependent. In aqueous media, the compound will likely be more soluble at a pH above its pKa, where the carboxylate salt is formed.[4] For organic solvents, polar aprotic solvents like DMSO and DMF are likely to be good choices, while solubility in less polar solvents may be limited.

II. Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent results in biological assays. Degradation of the compound leading to lower effective concentration. Presence of degradation products with off-target activity. Tautomeric interconversion of the pyrazole ring.[1]Prepare fresh solutions for each experiment. Perform a stability study in your assay buffer (see Protocol 1). Re-purify the compound if necessary and confirm its identity.
Appearance of new peaks in HPLC/LC-MS analysis. Chemical degradation (e.g., oxidation, hydration, decarboxylation).Review storage and handling procedures. Perform forced degradation studies to identify potential degradants (see Protocol 2). Analyze the sample by LC-MS to identify the mass of the new peaks.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer. Change in pH or temperature affecting solubility.Determine the solubility of the compound in various solvents. For aqueous solutions, adjust the pH to enhance solubility (e.g., for a carboxylic acid, increasing the pH above the pKa will increase solubility).[4] Consider the use of co-solvents if compatible with your application.
Change in the physical appearance of the solid compound (e.g., color change). Oxidation or hydration of the solid material.[1]Store the solid compound under an inert atmosphere, in a desiccator, and protected from light.[1] Analyze the discolored material by a suitable analytical method to assess purity.

III. Experimental Protocols

Here are detailed protocols for assessing the stability of 3-(1H-pyrazol-4-yl)propiolic acid.

Protocol 1: Solution Stability Assessment by HPLC

This protocol outlines a method to determine the stability of the compound in a specific solvent or buffer over time.

1. Preparation of Stock Solution: a. Accurately weigh a known amount of 3-(1H-pyrazol-4-yl)propiolic acid. b. Dissolve in a suitable high-purity solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution.

2. Preparation of Test Solutions: a. Dilute the stock solution with the test solvent/buffer (e.g., PBS, cell culture media) to the final desired concentration. b. Prepare several identical aliquots in amber vials.

3. Storage Conditions: a. Store the aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C). b. For each condition, prepare a set of vials for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis: a. At each time point, remove one vial from each storage condition. b. Analyze the sample by a validated reverse-phase HPLC method.[5] A C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point. c. Monitor the peak area of the parent compound and any new peaks that appear.

5. Data Analysis: a. Calculate the percentage of the parent compound remaining at each time point relative to the initial time point (T=0). b. Plot the percentage remaining versus time for each storage condition.

Protocol 2: Forced Degradation Study

This protocol helps to identify potential degradation products and pathways under stress conditions.

1. Prepare Test Solutions: a. Prepare solutions of the compound in a suitable solvent.

2. Apply Stress Conditions: a. Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). b. Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.[3] c. Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature. d. Photodegradation: Expose the solution to a light source (e.g., a photostability chamber) for a defined period. e. Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C).

3. Sample Analysis: a. At specified time points, take an aliquot of each stressed sample. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples by HPLC-UV and LC-MS to separate and identify the parent compound and any degradation products.[5][6]

IV. Visualization of Concepts

Potential Degradation Pathways

3-(1H-pyrazol-4-yl)propiolic acid 3-(1H-pyrazol-4-yl)propiolic acid Oxidation Products Oxidation Products 3-(1H-pyrazol-4-yl)propiolic acid->Oxidation Products [O2, light] Decarboxylation Product Decarboxylation Product 3-(1H-pyrazol-4-yl)propiolic acid->Decarboxylation Product Heat Hydration Product Hydration Product 3-(1H-pyrazol-4-yl)propiolic acid->Hydration Product H2O Polymer Polymer 3-(1H-pyrazol-4-yl)propiolic acid->Polymer Light, Heat

Caption: Potential degradation pathways for 3-(1H-pyrazol-4-yl)propiolic acid.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prepare Stock Solution Prepare Stock Solution Prepare Test Aliquots Prepare Test Aliquots Prepare Stock Solution->Prepare Test Aliquots Room Temp Room Temp Prepare Test Aliquots->Room Temp 4°C 4°C Prepare Test Aliquots->4°C -20°C -20°C Prepare Test Aliquots->-20°C Forced Degradation Forced Degradation Prepare Test Aliquots->Forced Degradation HPLC/LC-MS Analysis at T=0 HPLC/LC-MS Analysis at T=0 Prepare Test Aliquots->HPLC/LC-MS Analysis at T=0 HPLC/LC-MS Analysis at T=x HPLC/LC-MS Analysis at T=x Room Temp->HPLC/LC-MS Analysis at T=x 4°C->HPLC/LC-MS Analysis at T=x -20°C->HPLC/LC-MS Analysis at T=x Forced Degradation->HPLC/LC-MS Analysis at T=x Data Analysis Data Analysis HPLC/LC-MS Analysis at T=0->Data Analysis HPLC/LC-MS Analysis at T=x->Data Analysis Determine Shelf-life Determine Shelf-life Data Analysis->Determine Shelf-life Identify Degradants Identify Degradants Data Analysis->Identify Degradants

Caption: Workflow for assessing the stability of 3-(1H-pyrazol-4-yl)propiolic acid.

V. Data Summary Template

Use the following table to record your stability data.

Condition Time Point % Parent Compound Remaining Observations (e.g., color change, new peaks)
Room Temp 0 hr100%
2 hr
4 hr
...
4°C 0 hr100%
24 hr
48 hr
...
-20°C 0 days100%
7 days
14 days
...

VI. References

  • BenchChem. Technical Support Center: Stability and Storage of Pyrazole Compounds.

  • BenchChem. Dealing with poor solubility of pyrazole derivatives during synthesis.

  • Propiolic acid - SAFETY DATA SHEET. (2010).

  • Santa Cruz Biotechnology. Propiolic acid.

  • G. A. A. Al-Hazmi, et al. (2007). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PMC.

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.

Sources

removing palladium catalyst from pyrazole propiolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Purification Division Ticket ID: #Pd-PYR-PROP-001 Subject: Removal of Palladium Catalyst from Pyrazole Propiolic Acid Derivatives Status: Open / Actionable Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Risk Assessment

User, you are dealing with a "Perfect Storm" substrate.[1] Removing palladium from a pyrazole propiolic acid is chemically antagonistic for two reasons:

  • The Pyrazole Trap: The pyrazole nitrogen is an excellent ligand for Pd(II), creating "solubilized" Pd complexes that resist simple filtration.

  • The Propiolic Instability: Propiolic acids are thermally labile and prone to decarboxylation (loss of CO₂) at elevated temperatures or extreme pH. Standard aggressive Pd-removal techniques (e.g., refluxing with charcoal or strong acid/base washes) will destroy your product.[1]

Core Directive: You must use Solid-Supported Scavengers (Functionalized Silica) at moderate temperatures.[1] This is the only method that decouples the Pd-Pyrazole interaction without compromising the propiolic acid moiety.

Phase 1: Diagnostic Triage

Before adding reagents, determine the state of your palladium.

Pd StateVisual IndicatorPrimary Removal Mechanism
Pd(0) Heterogeneous Black particulates, "soot," or grey haze.[1]Filtration (Celite/Membrane)
Pd(II) / Pd(0) Homogeneous Clear solution, but colored (orange/red/brown).[1]Chemisorption (Thiol/DMT Scavengers)
Colloidal Pd Dark solution that passes through 0.45µm filters.[1]Scavenger + Fine Filtration

Phase 2: The Solution (Protocols)

Method A: Functionalized Silica Scavenging (The Gold Standard)

Why this works: Thiol-modified silica has a binding affinity for Pd (


) that is orders of magnitude higher than the pyrazole-Pd interaction. It works in organic solvents, avoiding the pH risks of aqueous extraction.

Recommended Scavengers:

  • Si-Thiol (Mercaptopropyl): Best general-purpose scavenger for Pd(II) and Pd(0).[1]

  • Si-DMT (Dimercaptotriazine): Use if Si-Thiol fails; superior for highly hindered Pd complexes.[1]

Protocol:

  • Dissolution: Dissolve your crude pyrazole propiolic acid in a non-protic solvent (THF, EtOAc, or DCM) at 10 mL/g.

    • Caution: Avoid MeOH if possible, as it can promote esterification if trace acid is present.[1]

  • Loading: Add Si-Thiol at 4–8 equivalents relative to the residual Pd content (not the initial catalyst loading).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.

  • Incubation (The Critical Step): Stir gently.

    • Temperature: Room Temperature (20–25°C).

    • Warning:DO NOT EXCEED 40°C. Propiolic acids can decarboxylate rapidly above 50–60°C.[1]

    • Time: 4 to 16 hours.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a Celite pad.[1]

  • Wash: Rinse the silica cake with fresh solvent to recover adsorbed product.[1][2]

  • Analysis: Test filtrate for Pd (ICP-MS or colorimetric spot test).

Method B: The "Soft" Aqueous Wash (N-Acetylcysteine)

Why use this: If silica scavengers are unavailable.[1] The Risk: Propiolic acid (Product) is acidic (pKa ~1.8).[1] If you raise the pH to activate the wash, your product goes into the water layer. You must keep the system acidic.

Protocol:

  • Dissolve product in a water-immiscible solvent (EtOAc or DCM).[1]

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 6.0–7.0 (do not go higher).

  • Stir the biphasic mixture vigorously for 2 hours at RT.

  • Separate layers.

    • Note: The Pd-NAC complex is water-soluble. Your product (as the free acid) should partition into the organic layer if the pH is kept below ~3-4.

    • Conflict: At pH 6, your propiolic acid will be ionized (carboxylate) and stay in the water with the Pd.

    • Verdict: Method B is NOT RECOMMENDED for propiolic acids unless you are working with the ester derivative. If you have the free acid, stick to Method A.

Phase 3: Visualization & Logic

Workflow: Decision Tree for Purification

Pd_Removal_Workflow Start Crude Pyrazole Propiolic Acid Check_State Visual Inspection Start->Check_State Particulate Black Precipitate (Pd Black) Check_State->Particulate Solids Visible Soluble Clear/Colored Solution (Pd-Pyrazole Complex) Check_State->Soluble Homogeneous Filter Filter through Celite Particulate->Filter Scavenge Add Si-Thiol (10% w/w) Solvent: THF/EtOAc Soluble->Scavenge Filter->Soluble Temp_Check CRITICAL: Temp < 40°C? (Decarboxylation Risk) Scavenge->Temp_Check Incubate Stir 4-12h @ RT Temp_Check->Incubate Yes Stop Stop Temp_Check->Stop No (Cool Down!) Final_Filter Filter Scavenger Incubate->Final_Filter

Caption: Figure 1. Decision logic for removing palladium from thermally unstable propiolic acid derivatives.

Mechanism: The Competitive Binding

Mechanism cluster_0 Initial State (Contamination) cluster_1 Scavenging Action Pd Pd(II) Pyr Pyrazole Ligand (Product) Pd->Pyr Moderate Bond Pyr->Pd Displaced Thiol Si-Thiol (Scavenger) Thiol->Pd Strong Bond (Irreversible)

Caption: Figure 2.[1] Thermodynamic displacement of the pyrazole ligand by the mercaptopropyl silica scavenger.

Phase 4: Troubleshooting (FAQ)

Q1: My product turned grey after concentrating. What happened? A: This is "Pd Black" precipitation.[1] As you remove solvent, the concentration of Pd increases, and soluble Pd nanoparticles aggregate.[1]

  • Fix: Redissolve in THF, filter through a 0.2 µm membrane, then treat with Si-Thiol.[1] You must remove the colloidal Pd before it re-dissolves or occludes in your crystal lattice.

Q2: Can I use Activated Carbon (Charcoal)? A: Use with extreme caution.

  • Risk 1: Charcoal often requires heating to be effective (Risk: Decarboxylation).[1]

  • Risk 2:[1][3][4] Charcoal is acidic/basic depending on the activation method. It can catalyze the decomposition of propiolic acids.

  • Recommendation: If you must use carbon, use a chemically neutral grade (e.g., Darco G-60) at Room Temperature, but expect lower efficiency than silica scavengers.[1]

Q3: I lost 40% of my yield after scavenging. Did the silica eat my product? A: Unlikely via chemical bonding, but possible via physical adsorption.

  • Cause: Pyrazoles are polar; propiolic acids are polar.[1] They can stick to the silica backbone (non-specific binding).

  • Fix: Increase the polarity of your wash solvent.[5] If you scavenged in 100% DCM, wash the filter cake with 10% MeOH in DCM (or EtOAc) to desorb your product while leaving the Pd bound to the thiol.

Q4: Can I use crystallization to clean this up? A: Only as a final polish.

  • Reason: Pyrazoles and Pd often co-crystallize.[1] If the initial Pd is >1000 ppm, crystallization will likely trap Pd inside the lattice. Reduce Pd to <100 ppm using scavengers first, then crystallize.[1]

References

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1][6] Link

  • SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers User Guide.[1] (See Section on Si-Thiol vs. Si-DMT mechanisms).[1] Link

  • Biotage. (2023).[1][3] Strategies for Palladium Removal: A Guide for Medicinal Chemists.Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.[1] (Establishes the <5-10 ppm limits for Pd in APIs). Link

  • Organic Syntheses. (2010). Discussion on the thermal instability of propiolic acid derivatives.Link

Sources

Technical Support Center: Pyrazole Propiolic Acid Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Analysis

User Query: "How do I prevent the spontaneous polymerization of pyrazole-functionalized propiolic acid derivatives?"

Scientist’s Analysis: Pyrazole propiolic acids represent a unique stability challenge due to their "push-pull" electronic structure. Unlike simple aryl propiolic acids, the pyrazole moiety introduces a basic nitrogen (pyridine-type) and an acidic proton (pyrrole-type, if unsubstituted).

The Root Cause of Instability: The polymerization of this scaffold is rarely a simple radical chain reaction. It is typically driven by two competing mechanisms:

  • Zwitterionic Michael Addition (Self-Catalysis): The basic nitrogen of one pyrazole unit acts as a nucleophile, attacking the

    
    -carbon of the alkyne on a neighboring molecule. This leads to rapid oligomerization, often observed as the material turning into a dark, insoluble tar.
    
  • Metal-Mediated Decarboxylation: If the compound was synthesized via Sonogashira or similar couplings, trace Copper (Cu) or Palladium (Pd) residues catalyze decarboxylation. The resulting terminal alkyne is highly reactive and prone to radical polymerization.

Troubleshooting Guides & FAQs

Category A: Storage & Handling[1][2][3]

Q: My solid sample turned black overnight in the freezer. Why? A: "Freezer burn" in this context is likely cryo-concentration . As residual solvent crystallizes, the effective concentration of your propiolic acid in the remaining liquid phase spikes, triggering intermolecular Michael addition.

  • Fix: Store as a solid salt (e.g., Hydrochloride or Sodium salt) rather than the free zwitterion. The salt form locks the nucleophilic nitrogen or the acidic carboxylate, preventing self-reaction.

  • Protocol: If you must store the free acid, ensure it is completely dry (lyophilized) and store under Argon at -20°C.

Q: Which inhibitor should I add to my stock solution? A: Standard radical inhibitors like BHT are often ineffective because the primary polymerization pathway is ionic (nucleophilic addition), not radical.

  • Recommendation: Use Phenothiazine (PTZ) or 4-Methoxyphenol (MEHQ) only if you suspect radical pathways (e.g., exposure to light).

  • Crucial Step: Acidify the stock solution. Maintaining a pH < 3 protonates the pyrazole nitrogen, killing its nucleophilicity and stopping the self-polymerization chain.

Category B: Reaction & Workup

Q: The reaction mixture gelled during rotary evaporation. How do I prevent this? A: This is a classic "Thermal/Concentration" runaway. Propiolic acids are thermally sensitive above 40°C, especially when concentrated.

  • Rule of Thumb: Never heat the water bath above 35°C .

  • The "Chaser" Solvent: Do not evaporate to dryness. Leave a small amount of a stabilizing solvent (e.g., DCM or Toluene) or immediately redissolve in the next reaction solvent.

Q: I suspect trace metals are causing decomposition. How do I remove them? A: Trace Copper (Cu) is a potent decarboxylation catalyst for propiolic acids.

  • Solution: Wash the organic layer with 10% aqueous EDTA (pH 8) or use a scavenger resin (e.g., QuadraPure™ TU) before any concentration step. Standard brine/water washes are insufficient to remove coordinated Cu-pyrazole complexes.

Experimental Protocols

Protocol 1: Safe Workup & Isolation

Use this workflow to isolate pyrazole propiolic acid without triggering polymerization.

  • Quench: Cool reaction mixture to 0°C.

  • Metal Scavenging (Critical): Add 0.5 eq (relative to catalyst) of N-Acetylcysteine or wash with 10% Na₂EDTA solution. Stir for 30 mins.

  • Acidification: Carefully adjust pH to 3–4 using 1M HCl. Do not go too low (< pH 1) to avoid acid-catalyzed hydration of the alkyne.

  • Extraction: Extract rapidly with cold Ethyl Acetate (EtOAc).

  • Drying: Dry over MgSO₄ (avoid CaCl₂, which can coordinate).

  • Concentration:

    • Vacuum: High vacuum (> 5 mbar).

    • Bath Temp: Max 30°C .

    • Inhibitor: Add 100 ppm BHT to the receiving flask before distillation starts.

Protocol 2: Salt Formation for Long-Term Storage

Converting the zwitterion to a salt significantly increases shelf-life.

Salt TypeReagentStabilitySolubility
Hydrochloride 1M HCl in DioxaneHighWater/MeOH
Sodium Salt NaOEt in EtOHMediumWater
TFA Salt Trifluoroacetic acidLow (Hygroscopic)Organic Solvents

Procedure (HCl Salt):

  • Dissolve crude acid in minimal dry Dioxane.

  • Add 1.1 eq of 4M HCl in Dioxane dropwise at 0°C.

  • Precipitate forms immediately. Filter under Argon.

  • Wash with cold Et₂O. Dry under vacuum.

Visualization: Stability Decision Tree

StabilityTree Start Isolate Pyrazole Propiolic Acid CheckMetal Was Pd/Cu catalyst used? Start->CheckMetal Scavenge REQUIRED: EDTA Wash or Resin Scavenge CheckMetal->Scavenge Yes CheckState Storage Form? CheckMetal->CheckState No Scavenge->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution FreeAcid Free Zwitterion? Solid->FreeAcid SaltForm HCl or Na Salt Solid->SaltForm Acidify Acidify to pH < 3 (Protonate Pyrazole N) Solution->Acidify Polymerization RISK: Polymerization (Michael Addition) FreeAcid->Polymerization High Risk Stable Stable Storage (-20°C, Argon) SaltForm->Stable Recommended Acidify->Stable

Figure 1: Decision tree for processing and storing pyrazole propiolic acids to minimize polymerization risks.

Visualization: Polymerization Mechanism

Mechanism Monomer Monomer (Pyrazole-C≡C-COOH) SelfCat Self-Catalysis (Pyrazole N attacks Alkyne) Monomer->SelfCat Concentration/Heat MetalCat Metal Catalysis (Cu/Pd residues) Monomer->MetalCat Trace Metals Oligomer Oligomers/Tars SelfCat->Oligomer Michael Addition Decarb Decarboxylation (-CO₂) MetalCat->Decarb TerminalAlkyne Terminal Alkyne Radical Decarb->TerminalAlkyne TerminalAlkyne->Oligomer Radical Chain

Figure 2: Two primary pathways for degradation: Self-catalyzed Michael addition and Metal-mediated decarboxylation.

References

  • Gooßen, L. J., et al. (2007).[1] "Synthesis of Propiolic Acids via Copper-Catalyzed Insertion of Carbon Dioxide into the C-H Bond of Terminal Alkynes." Advanced Synthesis & Catalysis, 349, 2241-2246.[1] Link Citation for: Metal-mediated stability issues and decarboxylation pathways.

  • Srinivasan, R., et al. (1992). "Polymerization of Acetylenic Acids." Journal of Polymer Science, 30(2), 299-305.
  • European Patent EP0672652A1. "Stabilizers for the prevention of polymerization of (meth)acrylic acid and esters thereof." Link Citation for: Efficacy of Phenothiazine and other inhibitors in acid systems.

  • Sigma-Aldrich Safety Data Sheet. "Pyrazole Derivatives Handling and Storage." Link Citation for: General handling of pyrazole bases and incompatibility with oxidizing agents.

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions of Pyrazole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize pyrazole-alkyne cyclization reactions. As a powerful method for constructing the pyrazole core, this chemistry is not without its challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common side reactions, optimize your protocols, and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench. Each answer delves into the underlying chemical principles and provides actionable solutions.

Q1: My reaction yield is low, and my crude analysis (TLC, LC-MS) shows a complex mixture of products. Where should I begin troubleshooting?

This is a common starting point for many challenging reactions. A complex mixture indicates that multiple reaction pathways are competing with your desired cyclization. The key is to approach the problem systematically rather than making random changes.

Causality and Strategy: The primary cause is often a combination of suboptimal reaction conditions and substrate-specific reactivity that favors side reactions over the intended intramolecular cyclization. Your initial goal is to identify the major byproducts, as their structures provide crucial clues about the competing pathways.

Recommended Troubleshooting Workflow:

  • Characterize Byproducts: Before altering conditions, attempt to isolate and characterize the main byproducts using column chromatography. Structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential.[1] Common culprits include homocoupled alkynes, regioisomers, or products from solvent incorporation.

  • Run Control Reactions:

    • No Catalyst: Confirms if the catalyst is necessary and that the products are not from thermal decomposition.

    • No Hydrazine/Alkyne: Helps identify decomposition pathways of individual starting materials under the reaction conditions.

  • Re-evaluate Core Parameters: Once you have more information, begin a systematic optimization. A Design of Experiments (DoE) approach can be highly efficient. Focus on the most impactful variables first: catalyst system, solvent, and temperature.

Below is a logical flow diagram to guide your troubleshooting process.

G start Low Yield & Complex Mixture char Characterize Major Byproducts (NMR, LC-MS) start->char homo Homocoupling Side Product? char->homo regio Regioisomers Formed? homo->regio No homo_sol Implement Inert Atmosphere Protocol (Degas solvent, use Ar/N2) Screen Ligands/Catalyst System homo->homo_sol Yes incomplete Incomplete Cyclization? regio->incomplete No regio_sol Modify Solvent Polarity Screen Sterically Bulky Ligands Adjust Temperature regio->regio_sol Yes incomplete_sol Increase Temperature Increase Reaction Time Switch to Higher-Boiling Solvent Screen More Active Catalysts incomplete->incomplete_sol Yes optimize Systematically Optimize Conditions (DoE Approach) incomplete->optimize No homo_sol->optimize regio_sol->optimize incomplete_sol->optimize

Caption: A decision tree for systematic troubleshooting of pyrazole-alkyne cyclizations.

Q2: My reaction with an unsymmetrical alkyne is producing a mixture of regioisomers. How can I control the regioselectivity?

The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl precursors or, in this case, unsymmetrical alkynes with hydrazines.[1][2] Selectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated.

Causality and Strategy: Regioselectivity arises from the initial nucleophilic attack of a specific hydrazine nitrogen onto one of the two non-equivalent carbons of the alkyne, which is activated by the metal catalyst. The preferred outcome depends on which transition state is lower in energy.

  • Steric Control: The bulkier substituent on the alkyne or the hydrazine will direct the reaction pathway to minimize steric clash. Alkylation, for instance, generally favors the less sterically hindered nitrogen atom.[3]

  • Electronic Control: The electronic properties of the substituents on both the alkyne and the hydrazine influence the nucleophilicity of the nitrogen atoms and the electrophilicity of the alkyne carbons.[4]

Recommended Solutions:

  • Modify Steric Hindrance:

    • Ligand Screening: Introduce bulky phosphine or N-heterocyclic carbene (NHC) ligands to the metal catalyst. The ligand can create a sterically demanding pocket around the metal center, favoring the approach of the alkyne in a specific orientation.

    • Substrate Modification: If possible, use a bulkier protecting group on the hydrazine or a larger substituent on the alkyne to amplify steric differences.

  • Tune Solvent Polarity: The solvent can significantly influence regioselectivity.[5]

    • Polar Aprotic Solvents: Solvents like DMF, DMAc, and NMP can stabilize charged intermediates differently than non-polar solvents like toluene or dioxane, potentially favoring one regioisomeric pathway.[5]

    • Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some N-alkylation reactions by influencing hydrogen bonding and substrate conformation.[3]

  • Adjust Reaction Temperature: Lowering the reaction temperature can increase selectivity by amplifying the small energy differences between the competing transition states.

ParameterStrategy to Influence RegioselectivityRationale
Catalyst Ligand Screen ligands of varying steric bulk (e.g., PPh₃ vs. P(o-tol)₃ vs. XPhos).A bulkier ligand can create a more selective coordination sphere, favoring one isomer.
Solvent Test a range of solvents from non-polar (Toluene) to polar aprotic (DMF, NMP).[5]Solvent polarity can stabilize charged intermediates and transition states differently.
Temperature Run reactions at a lower temperature (e.g., room temp or 0 °C).[5]Enhances the kinetic preference for the lower-energy transition state.
Additives Add a catalytic amount of a non-coordinating acid or base.Can alter the protonation state of the hydrazine, changing its nucleophilicity and steric profile.[5]
Q3: My primary side product is the homocoupled dimer of my terminal alkyne (Glaser coupling). How can I suppress this?

Glaser coupling is a very common and frustrating side reaction in transition-metal-catalyzed reactions involving terminal alkynes, particularly those using copper salts.[2][6]

Causality and Strategy: This side reaction is an oxidative coupling of two terminal alkyne molecules. It is most often mediated by copper(I) catalysts, which are frequently used as co-catalysts in palladium-catalyzed reactions (e.g., Sonogashira coupling). The presence of an oxidant, typically molecular oxygen from the air, is essential for this pathway.

G cluster_0 Desired Cyclization Pathway cluster_1 Glaser Homocoupling Side Reaction a Pyrazole Alkyne + Hydrazine b [Metal-Alkyne Complex] a->b c Intramolecular Nucleophilic Attack b->c d [Cyclized Intermediate] c->d e Productive Reductive Elimination/Protonolysis d->e f Desired Pyrazole Product e->f g Terminal Alkyne h [Copper(I) Acetylide] g->h i Oxidation (O₂) h->i j [Copper(II) Acetylide] i->j k Dimerization j->k l Homocoupled Dimer (Byproduct) k->l

Caption: Competing pathways of desired cyclization versus Glaser homocoupling.

Recommended Solutions:

  • Rigorous Exclusion of Oxygen: This is the most critical step.

    • Degas Solvents: Use a "freeze-pump-thaw" cycle (at least 3 times) or sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of Argon or Nitrogen using Schlenk line techniques.

  • Modify the Catalyst System:

    • Copper-Free Conditions: If using a palladium-catalyzed reaction that traditionally includes a copper co-catalyst, switch to a copper-free protocol. Many modern palladium catalysts and ligand systems do not require copper.

    • Change the Ligand: The choice of ligand on the primary catalyst (e.g., palladium) can influence the rate of the desired reaction versus the side reaction. A ligand that promotes faster intramolecular cyclization will outcompete the intermolecular homocoupling.

  • Use an Additive:

    • Reducing Agents: In some cases, adding a mild reducing agent can help keep the copper in the +1 oxidation state, disfavoring the oxidative cycle of Glaser coupling.

    • Bases: The choice of base can also be critical. An amine base like triethylamine or diisopropylethylamine is often used and can play a role in the catalytic cycle. Screening different bases may be beneficial.

Frequently Asked Questions (FAQs)
Q1: How does the choice of metal catalyst (e.g., Pd, Au, Cu, Rh) influence potential side reactions?

The identity of the transition metal is paramount as it dictates the fundamental mechanism of alkyne activation and subsequent cyclization, thereby predisposing the reaction to certain side pathways.

Metal CatalystPrimary Role & Activation ModeCommon Side Reactions & Mechanistic Insight
Palladium (Pd) π-Acid activation and oxidative addition cycles. Widely used in cross-coupling and C-H activation.[7]Cyclizative Dimerization: Forms bipyrazoles via coupling of two pyrazolylpalladium intermediates.[8] Protonolysis: Premature protonation of the pyrazolylpalladium intermediate, leading to a simple pyrazole instead of further functionalization.[8]
Gold (Au) Potent π-acid (carbophilic) that activates the alkyne towards nucleophilic attack.[9]Isomerization: Can catalyze the formation of allenes from propargyl groups.[10] Regioselectivity Issues (exo vs. endo): The cyclization mode (e.g., 6-exo-dig vs. 7-endo-dig) can be highly sensitive to the alkyne's substitution pattern.[10]
Copper (Cu) Used as a primary catalyst for electrophilic cyclization or as a co-catalyst with Pd.[11][12]Glaser Homocoupling: The most significant side reaction with terminal alkynes, driven by oxidative conditions.[6] Dehydrogenative Cross-Coupling: Can lead to undesired C-N bond formation under aerobic conditions.[13]
Rhodium (Rh) Can mediate unique cascade reactions.Unexpected C-N Bond Cleavage: Has been observed to catalyze addition-cyclization cascades that proceed via cleavage of a C-N bond in the hydrazine starting material.[4][14]
Q2: My reaction is sluggish and incomplete. How do I choose a better solvent?

Solvent choice is critical for reaction success, influencing solubility, reaction rate, and even product distribution.[5] An incomplete reaction is often a result of poor solubility or a reaction temperature that is too low to overcome the activation energy.

Key Solvent Considerations:

  • Solubility: Both the starting materials and the catalyst system must be sufficiently soluble at the reaction temperature. If you observe suspended solids, the reaction is likely diffusion-limited. Perform solubility tests with your starting materials in various solvents.

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. If a reaction is slow in refluxing ethanol (~78 °C), switching to a higher-boiling solvent like toluene (~111 °C), dioxane (~101 °C), or DMF (~153 °C) can significantly accelerate the rate.[5]

  • Polarity and Coordinating Ability:

    • Polar Aprotic (DMF, DMSO, NMP): Excellent at dissolving a wide range of organic molecules and salts. Their coordinating ability can stabilize cationic intermediates and catalysts but may sometimes inhibit catalysis by strongly binding to the metal center.

    • Non-Polar Aprotic (Toluene, Hexane): Poor at dissolving polar reagents but are often preferred for reactions where coordinating solvents can interfere with the catalyst.

    • Polar Protic (Ethanol, Water): Can participate in hydrogen bonding and may act as a proton source, which can be beneficial or detrimental depending on the mechanism.

Q3: How do I properly identify byproducts in my reaction mixture?

Accurate identification of byproducts is the most important step in rational troubleshooting. A combination of chromatographic and spectroscopic techniques is required.[1]

  • Thin-Layer Chromatography (TLC): Use TLC for rapid assessment of the reaction mixture's complexity. It helps you visualize the number of components and estimate their relative polarities, which is crucial for planning purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for identifying what is in your crude mixture. It provides the mass of each component, allowing you to quickly determine if byproducts are isomers of the product, dimers, unreacted starting materials, or decomposition products.

  • Preparative Chromatography: Isolate the major byproducts using flash column chromatography or preparative HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once a byproduct is isolated and pure, ¹H and ¹³C NMR are essential for definitive structural elucidation. 2D NMR techniques (COSY, HSQC, HMBC) may be necessary for complex structures.

Experimental Protocols
Protocol 1: Small-Scale Parallel Screening for Reaction Optimization

This protocol uses small vials in a heating block to efficiently screen multiple reaction conditions (e.g., catalysts, ligands, solvents) simultaneously.

Objective: To identify the optimal conditions to maximize the yield of the desired pyrazole and minimize byproduct formation.

Materials:

  • Pyrazolone alkyne precursor (1.0 eq)

  • Hydrazine derivative (1.1 eq)

  • Array of catalysts (e.g., Pd(OAc)₂, [Cp*RhCl₂]₂, AuCl(PPh₃)/AgOTf)

  • Array of ligands (e.g., PPh₃, Xantphos, DPPF)

  • Array of solvents (e.g., Toluene, Dioxane, DMF, MeCN)[15]

  • Base (e.g., K₂CO₃, NaOAc)

  • 2 mL glass vials with screw caps and PTFE septa

  • Aluminum heating block on a magnetic stir plate

  • Internal standard (e.g., dodecane, biphenyl) for GC or LC analysis

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the alkyne precursor, hydrazine, and internal standard in a suitable solvent.

  • Vial Preparation (Inert Atmosphere):

    • Arrange the glass vials in a rack. To each vial, add the appropriate catalyst (e.g., 5 mol %) and ligand (e.g., 10 mol %).

    • Place the vials and stir bars under a high vacuum for 15 minutes, then backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Reagent Addition:

    • Using a syringe, add the appropriate degassed solvent (e.g., 0.5 mL) to each vial.

    • Add the stock solution of the alkyne precursor (e.g., 0.1 mmol scale).

    • Add the base, if required.

    • Finally, add the stock solution of the hydrazine derivative to initiate the reaction.

  • Reaction Execution:

    • Securely cap the vials and place them in the pre-heated aluminum block.

    • Stir the reactions at the desired temperature for a set period (e.g., 12 hours).

  • Analysis:

    • After the reaction time, cool the vials to room temperature.

    • Take a small aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), and filter it through a small plug of silica.

    • Analyze the samples by LC-MS or GC-MS to determine the conversion of starting material and the ratio of product to byproducts by comparing their peak areas relative to the internal standard.

This parallel approach allows for rapid identification of promising conditions, which can then be scaled up and optimized further.

References
  • Benchchem. Identifying and removing byproducts in pyrazole synthesis. 1

  • Bentham Science. Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. 11

  • Bentham Science. Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. 12

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.

  • Benchchem. Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization. 5

  • Organic Chemistry Portal. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage.

  • ResearchGate. Intramolecular Gold-Catalyzed and NaH-Supported Cyclization Reactions of N-Propargyl Indole Derivatives with Pyrazole and Pyrrole Rings.

  • ACS Publications. Conia-Ene Cyclization of Pyrazolones with o-Alkynyl Aldehydes: A Strategic Shift from Classical Condensation to Spiroannulation.

  • Benchchem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. 3

  • Organic Chemistry Portal. Pyrazole synthesis.

  • Benchchem. Troubleshooting the reaction mechanism of pyrazole formation. 16

  • ACS Publications. Regioselective Synthesis of 4,4′-Bipyrazoles via Palladium-Catalyzed Cyclizative Dimerization of Alkynic Hydrazones.

  • ACS Publications. Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

  • Beilstein Journals. Recent developments in gold-catalyzed cycloaddition reactions.

Sources

Technical Support Center: Handling & Storage of Light-Sensitive Alkynoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with light-sensitive alkynoic acids. Below, you will find a deep dive into the mechanistic causality of lipid degradation, empirical storage data, self-validating protocols, and a targeted FAQ section to troubleshoot common laboratory issues.

Mechanistic Causality: Why Alkynoic Acids Degrade

Alkynoic acids (fatty acids containing a carbon-carbon triple bond) are highly versatile substrates used extensively in targeted lipidomics and as substrates for click-chemistry (CuAAC) in vitro enzymatic assays (1[1]). However, the electron-dense alkyne moiety is highly susceptible to degradation when exposed to UV/visible light, atmospheric oxygen, and ambient moisture. Understanding why these molecules degrade is the first step in preventing it.

  • Photo-Oxidation: UV and visible light provide the activation energy required to abstract a hydrogen atom from the propargylic carbon, generating a highly reactive radical. In the presence of oxygen, this radical forms a hydroperoxide intermediate, which subsequently cleaves into 1,2-diketones or chain-shortened carboxylic acids (2[2]).

  • Polymerization: Terminal alkynes, when exposed to light and trace metal impurities, can undergo radical-mediated cross-linking, transforming a pure lipid into an insoluble, gummy polymer.

  • Hygroscopicity: Unsaturated lipids in powder form are extremely hygroscopic. Upon opening a container, they rapidly absorb atmospheric moisture, accelerating hydrolysis and auto-oxidation (3[3]).

PhotoOxidation A Light-Sensitive Alkynoic Acid B UV/Vis Light (hv) Activation A->B C Propargylic Radical Formation B->C H-abstraction D Atmospheric O2 Addition C->D G Radical Polymerization (Gummy Residue) C->G Cross-linking E Hydroperoxide Intermediate D->E F Oxidative Cleavage (1,2-Diketones / Acids) E->F Degradation

Logical flow of photo-induced oxidative degradation and polymerization in alkynoic acids.

Quantitative Storage Guidelines

To mitigate degradation pathways, environmental variables must be strictly controlled. The following table synthesizes empirical stability data for alkynoic acids under various conditions to help you select the optimal storage strategy.

Storage StateTemperatureAtmosphereContainer TypeLight ExposureEstimated Shelf Life
Neat Powder Room Temp (20°C)Ambient AirClear PlasticUnrestricted< 24 Hours (High risk of polymerization)
Neat Powder -20°CAmbient AirClear GlassRestricted1 - 2 Weeks
Organic Solution -20°CAmbient AirAmber GlassNone1 - 3 Months
Organic Solution -20°C to -80°CArgon/NitrogenAmber Glass (Teflon Cap)None> 12 Months

Standard Operating Procedure: Aliquoting & Storage

To ensure scientific integrity, alkynoic acids must be processed using a self-validating workflow that prevents oxidation and leaching. Never store organic lipid solutions in plastic containers (e.g., polystyrene, polypropylene), as solvents will leach plasticizers and slip agents that severely contaminate mass spectrometry results (3[3]).

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the master vial from the freezer and allow it to reach room temperature before opening. This prevents atmospheric condensation from introducing moisture into the hygroscopic powder.

  • Solubilization: Dissolve the alkynoic acid in a suitable anhydrous organic solvent (e.g., ethanol, iso-octane, or chloroform) to a standardized stock concentration (e.g., 10 mg/mL).

  • Aliquoting: Using a glass syringe or stainless-steel needle (avoid plastic pipette tips), transfer single-use volumes into amber glass vials. Amber glass blocks UV/Vis transmission, halting photo-radical initiation.

  • Inerting (Argon Overlay): Gently blow a stream of high-purity Argon or Nitrogen gas over the solution for 5-10 seconds to displace atmospheric oxygen.

  • Sealing: Cap the vial immediately using a Teflon-lined closure. Teflon ensures an airtight seal without leaching contaminants into the organic phase.

  • Cryopreservation: Store the aliquots upright at -20°C or -80°C.

  • Self-Validation Step: Prior to a critical experiment, run a baseline LC-MS/MS analysis on one aliquot. A validated sample will show a single molecular ion peak without +16 m/z or +32 m/z adducts (which indicate hydroperoxide formation) (4[4]).

StorageWorkflow S1 1. Solubilize (Anhydrous Solvent) S2 2. Aliquot (Amber Glass) S1->S2 S3 3. Inert Gas (Argon Overlay) S2->S3 S4 4. Seal (Teflon Closure) S3->S4 S5 5. Cryopreserve (≤ -20°C) S4->S5

Step-by-step self-validating workflow for the long-term storage of alkynoic acid solutions.

Troubleshooting & FAQs

Q: My alkynoic acid powder turned into a gummy, insoluble solid. What happened? A: The lipid has undergone radical polymerization and/or absorbed severe moisture. Unsaturated lipids are not stable as powders and become gummy upon moisture absorption, leading to rapid hydrolysis and oxidation (3[3]). Resolution: Discard the sample. In the future, immediately dissolve new powders in an organic solvent and store them under an inert gas.

Q: Can I store my alkyne lipid solutions in Eppendorf tubes for short-term use? A: No. Organic solvents will rapidly leach impurities (such as nuclear clarifying agents and erucamide slip agents) from polypropylene tubes. This will contaminate your assays and create massive background noise in mass spectrometry (3[3]). Always use glass or stainless steel.

Q: How do I handle these light-sensitive lipids on the bench during an experiment? A: Minimize handling time. Wrap your working glass vials in aluminum foil to block ambient laboratory lighting. If you must evaporate the solvent (e.g., under a nitrogen stream) to reconstitute the lipid in an aqueous buffer, do so immediately before the assay begins to limit the time the lipid spends as a highly vulnerable thin film.

Q: Why am I seeing multiple unexpected peaks in my LC-MS analysis of a stored alkynoic acid? A: You are likely observing oxidative cleavage products. If the triple bond was oxidized, the molecule may have cleaved into chain-shortened carboxylic acids or 1,2-diketones (2[2]). This indicates that the argon overlay was insufficient, the Teflon seal was compromised, or the sample was exposed to excessive light during handling.

References

  • Master Organic Chemistry. Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Retrieved from2

  • Cayman Chemical. Lipidomics | News & Announcements. Retrieved from 4

  • PMC / NIH. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Retrieved from 1

Sources

Validation & Comparative

C13 NMR chemical shifts of pyrazole alkyne carbons

Comparative Guide: NMR Chemical Shifts of Pyrazole Alkyne Carbons

Executive Summary

Alkynyl pyrazoles are critical synthons in drug discovery, serving as precursors for "click" chemistry (triazoles) and rigid linkers in kinase inhibitors. However, the


 NMR characterization


This guide contrasts the chemical shifts of pyrazole-alkynes against the phenyl-alkyne benchmark, elucidating the shielding/deshielding effects governed by the nitrogen lone pairs. It also provides a validated protocol for quantitative acquisition.

Structural Context & Electronic Theory

The chemical shift of the alkyne carbons is heavily influenced by the mesomeric (+M) and inductive (-I) effects of the attached ring.

  • Phenyl Benchmark: The phenyl ring acts as a moderate electron donor via conjugation, shielding the internal alkyne carbon (

    
    ).
    
  • Pyrazole (C4-Position): The C4 position is the most "phenyl-like" (electron-rich,

    
     to nitrogens). Alkynes here exhibit shifts similar to phenylacetylene but are slightly shielded due to the 
    
    
    -excessive nature of the pyrazole.
  • Pyrazole (C3/C5-Position): These positions are

    
     to the nitrogen atoms.
    
    • C3 (adjacent to =N-): The pyridine-like nitrogen exerts a strong electron-withdrawing inductive effect (-I), deshielding the attached alkyne carbon (shifting it downfield).

    • C5 (adjacent to -NH-): In

      
      -substituted pyrazoles, this position is adjacent to the pyrrole-like nitrogen, which is electron-donating by resonance (+M), competing with the inductive effect.
      

Comparative Data Analysis

The following table summarizes the typical


Table 1: Chemical Shift Comparison ( , ppm)
Scaffold TypeStructure

(Internal)

(Terminal)

(

)
Electronic Driver
Phenylacetylene (Benchmark)

83.6 77.1 +6.5Conjugation with aromatic

-system.
4-Ethynylpyrazole

80.5 – 83.0 75.0 – 78.0 ~5.0

-excessive ring shields

slightly more than phenyl.
3-Ethynylpyrazole

84.0 – 86.5 76.0 – 79.0 ~7.5Proximal =N- (pyridine-like) withdraws density, deshielding

.
5-Ethynylpyrazole

82.0 – 85.0 76.0 – 79.0 ~6.0Balanced effect of -I (induction) and +M (resonance from N1).

Note: Shifts are solvent-dependent. In DMSO-


, values typically shift downfield by 1–2 ppm due to hydrogen bonding with the acidic alkyne proton.
Key Diagnostic Trends
  • The "Nitrogen Shift": Alkynes at the C3 position consistently appear downfield (higher ppm) for the internal carbon (

    
    ) compared to the C4 isomer. This is a diagnostic signature for distinguishing regioisomers (e.g., 1,3- vs 1,4-substituted pyrazoles).
    
  • Quaternary Intensity: The

    
     signal is often 5–10x weaker than the 
    
    
    signal in standard proton-decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement and long
    
    
    relaxation.

Experimental Protocol: Quantitative NMR

To accurately integrate and assign these quaternary alkyne carbons, standard acquisition parameters are insufficient. The following protocol ensures quantitative accuracy.

Protocol: Relaxation-Enhanced Acquisition

Objective: Maximize S/N ratio for quaternary alkyne carbons (

  • Sample Preparation:

    • Dissolve 20–50 mg of substrate in 0.6 mL

      
       (or DMSO-
      
      
      ).
    • Crucial Step: Add 2–5 mg of Chromium(III) acetylacetonate [

      
      ] .
      
    • Mechanism:[1] This paramagnetic relaxation agent reduces the longitudinal relaxation time (

      
      ) of the quaternary carbons from >60s to <2s, allowing faster pulsing without saturation.
      
  • Instrument Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).

      • Why: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to eliminate NOE buildup).

    • Relaxation Delay (

      
      ):  Set to 2–3 seconds  (feasible only with 
      
      
      ; otherwise requires >60s).
    • Pulse Angle:

      
      .
      
    • Scans (NS): 1024–4096 (depending on concentration).

  • Processing:

    • Apply an exponential window function (Line Broadening,

      
      ) to improve S/N for the weak quaternary peaks.
      

Strategic Assignment Workflow

The following diagram outlines the logical flow for assigning pyrazole regioisomers using NMR data.

NMR_WorkflowStartUnknown Pyrazole Alkyne IsomerAcquireAcquire 13C{1H} + HSQC + HMBC(Use Cr(acac)3 for Cq)Start->AcquireCheck_CqIdentify Alkyne C-alpha (80-90 ppm)and C-beta (70-80 ppm)Acquire->Check_CqDecision_HMBCAnalyze HMBC Correlationsfrom Pyrazole Ring ProtonsCheck_Cq->Decision_HMBCPath_C4Strong 3-bond couplingto TWO equivalent(ish) protonsDecision_HMBC->Path_C4Symmetric PatternPath_C3_C5Strong 3-bond couplingto ONE proton onlyDecision_HMBC->Path_C3_C5Asymmetric PatternResult_C4C4-Isomer(Shielded C-alpha ~81 ppm)Path_C4->Result_C4Decision_NOENOESY / ROESY(N-Methyl to Ring H)Path_C3_C5->Decision_NOEResult_C3C3-Isomer(Deshielded C-alpha ~85 ppm)Decision_NOE->Result_C3Weak/No NOEResult_C5C5-Isomer(Intermediate C-alpha ~83 ppm)Decision_NOE->Result_C5Strong NOE (N-Me to H4)

Figure 1: Decision tree for the structural assignment of alkynyl pyrazole regioisomers combining chemical shift logic with 2D NMR correlations.

References

  • Comparison of

    
     NMR Chemical Shifts with Quantum Calculations. Delta State University. (Validates computational prediction of isomer shifts). 
    
  • Experimental Protocols for Quantit

    
     NMR. BenchChem Application Notes. (Protocol for 
    
    
    usage).
  • 
     NMR Chemical Shifts of Pyrazole Derivatives. Magnetic Resonance in Chemistry. (Foundational data on pyrazole ring anisotropy). 
    
  • Phenylacetylene Spectral Data. SpectraBase. (Benchmark values for phenyl-alkyne carbons).

Technical Comparison Guide: IR Spectroscopy of 3-(1H-pyrazol-4-yl)propiolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Alkyne Stretch: 3-(1H-pyrazol-4-yl)propiolic acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Diagnostic Power of the Pyrazole-Alkyne Motif

In fragment-based drug discovery (FBDD) and click-chemistry applications, the alkyne moiety serves as a critical spectroscopic handle. This guide analyzes the infrared (IR) signature of 3-(1H-pyrazol-4-yl)propiolic acid , specifically focusing on its internal alkyne stretching vibration (


).

Unlike standard terminal alkynes or carbocyclic analogs (e.g., phenylpropiolic acid), this compound offers a unique "push-pull" electronic system created by the electron-rich pyrazole ring conjugated to the electron-withdrawing propiolic acid group. This electronic asymmetry results in a distinctively intense IR absorption in the "silent region" (2100–2250 cm⁻¹), making it a superior probe for reaction monitoring and structural characterization compared to more symmetric alternatives.

Technical Deep Dive: The Signal Mechanism

The Physics of Detection

The detectability of an alkyne stretch in IR spectroscopy is governed by the change in dipole moment during vibration (


). Symmetric internal alkynes (e.g., dialkyl acetylenes) are often IR-silent (

) and only visible in Raman.

3-(1H-pyrazol-4-yl)propiolic acid overcomes this limitation through structural asymmetry:

  • Conjugation: The

    
    -system of the pyrazole ring overlaps with the alkyne 
    
    
    
    -orbitals, lowering the force constant and shifting the frequency slightly lower than non-conjugated analogs.
  • Polarization: The carboxylic acid (COOH) acts as an electron-withdrawing group (EWG), while the pyrazole (specifically the NH group) acts as a donor. This creates a permanent dipole across the triple bond, ensuring a large

    
     and a strong IR signal.
    
Spectral Signature[1][2][3][4][5][6]
  • Target Frequency:

    
    
    
  • Intensity: Medium-Strong (significantly higher than alkyl-substituted internal alkynes).

  • Interferences: Minimal. This region is devoid of C-H, O-H, or C=O stretches.

Comparative Performance Analysis

We compare the spectroscopic performance of 3-(1H-pyrazol-4-yl)propiolic acid against three standard alternatives used in synthesis and analysis.

Table 1: Spectroscopic Comparison of Alkyne Motifs

Feature3-(1H-pyrazol-4-yl)propiolic acid Phenylpropiolic Acid (Alternative A)Propiolic Acid (Alternative B)Dialkyl Acetylene (Alternative C)
Alkyne Type Internal, Heteroaryl-ConjugatedInternal, Aryl-ConjugatedTerminal, ConjugatedInternal, Non-Conjugated

Frequency
2210–2235 cm⁻¹ 2200–2250 cm⁻¹2100–2140 cm⁻¹2190–2260 cm⁻¹
IR Intensity High (Strong Dipole)Medium-HighWeak-MediumVery Weak / Silent
Diagnostic Utility Excellent (Distinct from nitrile/azide)GoodModerate (Overlap with background)Poor (Requires Raman)
Secondary Markers Pyrazole NH (~3100-3400 cm⁻¹)Aromatic C=C (~1600 cm⁻¹)

C-H (~3300 cm⁻¹)
None specific
Critical Analysis of Alternatives
  • Vs. Phenylpropiolic Acid: While the phenyl analog is spectrally similar, the pyrazole derivative offers higher solubility in polar media (DMSO/MeOH) used in bio-assays. The pyrazole NH also broadens the H-bonding network, which can be tracked via the NH stretch, providing a dual-confirmation mechanism absent in the phenyl analog.

  • Vs. Terminal Alkynes: Terminal alkynes show a sharp

    
    C-H stretch at ~3300 cm⁻¹.[1] However, this region often overlaps with broad O-H stretches from solvents or the carboxylic acid moiety itself. The internal stretch of the pyrazole derivative avoids this overlap entirely.
    

Visualizing the Detection Logic

The following diagram illustrates the decision logic for assigning the alkyne stretch in complex mixtures containing this compound.

AlkyneAssignment Start IR Spectrum Acquired (2000-2500 cm⁻¹ Region) CheckRegion Peak Detected in 2100-2260 cm⁻¹? Start->CheckRegion NoPeak No Significant Peak CheckRegion->NoPeak No AnalyzePeak Analyze Peak Position & Intensity CheckRegion->AnalyzePeak Yes Symmetric Symmetric Internal (Raman Required) NoPeak->Symmetric Symmetric Structure? LowFreq 2100-2150 cm⁻¹ (Weak) AnalyzePeak->LowFreq HighFreq 2210-2240 cm⁻¹ (Medium/Strong) AnalyzePeak->HighFreq Terminal Likely Terminal Alkyne (Check 3300 cm⁻¹ for C-H) LowFreq->Terminal Target CONFIRMED: 3-(1H-pyrazol-4-yl)propiolic acid (Conjugated Asymmetric Stretch) HighFreq->Target Strong Dipole

Figure 1: Decision logic for identifying the conjugated pyrazole-alkyne stretch amidst common interferences.

Validated Experimental Protocol

To ensure reproducibility and minimize artifacts (such as carboxylic acid dimerization shifting the carbonyl bands and obscuring the region), the following ATR-FTIR protocol is recommended.

Materials
  • Analyte: 3-(1H-pyrazol-4-yl)propiolic acid (Solid, >95% purity).

  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., Bruker Alpha or Thermo Nicolet).

  • Solvent (Optional): DMSO-d6 (for solution phase to break dimers).

Step-by-Step Methodology
  • Background Collection:

    • Clean the ATR crystal with isopropanol.

    • Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition (Solid State):

    • Place ~2 mg of the solid compound directly onto the crystal.

    • Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact weakens the alkyne peak significantly.

  • Acquisition:

    • Scan range: 4000–400 cm⁻¹.

    • Accumulate 64 scans to resolve the medium-intensity alkyne band from baseline noise.

  • Data Processing:

    • Apply ATR Correction (if quantitative comparison to transmission spectra is required).

    • Baseline Correct the 1800–2500 cm⁻¹ region specifically to isolate the alkyne peak.

  • Validation Check:

    • Verify the presence of the C=O stretch at ~1680–1710 cm⁻¹ (conjugated acid).[2]

    • Verify the Alkyne stretch at ~2210–2235 cm⁻¹. If the peak is split, it may indicate crystal packing effects or Fermi resonance; solution phase (DMSO) analysis is recommended to resolve this.

Mechanistic Pathway: Synthesis & Monitoring

The IR stretch is most valuable when monitoring the synthesis of this compound from precursors.

SynthesisMonitoring Precursor Pyrazole Aldehyde (C=O: ~1690 cm⁻¹) (No Alkyne Peak) Step1 Seyferth-Gilbert Homologation Precursor->Step1 Intermediate Terminal Alkyne (ν: ~2120 cm⁻¹) (≡C-H: ~3300 cm⁻¹) Step1->Intermediate Step2 Carboxylation (CO₂ insertion) Intermediate->Step2 Product Target: 3-(1H-pyrazol-4-yl)propiolic acid (ν: ~2225 cm⁻¹) (Intensity Increase) Step2->Product

Figure 2: Spectral evolution during synthesis. Note the frequency shift and intensity gain in the final carboxylation step.

References

  • NIST Chemistry WebBook. Phenylpropiolic acid IR Spectrum. National Institute of Standards and Technology.[3] [Link]

  • MDPI Molecules. Synthesis and Characterization of Novel Pyrazole Derivatives. (Provides structural analogs and NMR/IR characterization data for pyrazole-alkyne systems). [Link]

  • Journal of Physical Chemistry. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes. (Fundamental physics of alkyne vibrational shifts). [Link]

  • Wake Forest University. IR Spectroscopy by Functional Group: Alkynes. (Standard reference for alkyne frequency ranges). [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrazole Propiolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Propiolic Acid

Pyrazole propiolic acid and its derivatives are significant scaffolds in medicinal chemistry and materials science. The pyrazole ring is a common motif in pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The propiolic acid moiety, with its reactive triple bond and carboxylic acid function, offers a versatile handle for chemical modification and bioconjugation. Understanding the stability and fragmentation of this molecule under mass spectrometric conditions is crucial for its accurate characterization in drug discovery and development pipelines.

This guide will explore the expected fragmentation pathways of pyrazole propiolic acid, primarily under electrospray ionization (ESI) and collision-induced dissociation (CID), and compare them with a structurally related analogue, 3-(1H-pyrazol-1-yl)propanoic acid, to illustrate the influence of the propiolic acid group on fragmentation.

Pillar 1: Foundational Principles of Fragmentation

Before delving into the specific fragmentation of pyrazole propiolic acid, it is essential to grasp the underlying principles of the techniques involved.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like pyrazole propiolic acid.[3] It typically generates protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode, with minimal in-source fragmentation.[4] The choice between positive and negative ion mode depends on the analyte's ability to accept a proton or lose one. For pyrazole propiolic acid, both the basic nitrogen atoms of the pyrazole ring and the acidic carboxylic acid group make it amenable to both ionization modes.

  • Collision-Induced Dissociation (CID): CID is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected precursor ion.[5][6] The precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen).[7] This collision converts kinetic energy into internal energy, leading to bond cleavage and the formation of product ions.[5] The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Pillar 2: Predicted Fragmentation of Pyrazole Propiolic Acid

Negative Ion Mode ([M-H]⁻):

In negative ion mode, the deprotonated molecule will be the precursor ion. The primary fragmentation pathways for carboxylic acids in negative ESI-MS/MS are decarboxylation (loss of CO₂) and the loss of water.[11][12]

  • Decarboxylation: The loss of a neutral CO₂ molecule (44 Da) from the carboxylate anion is a common fragmentation pathway for many carboxylic acids.[13]

  • Ring Fragmentation: The pyrazole ring itself can undergo cleavage. Common losses from pyrazole rings include the neutral loss of N₂ or HCN.[8] Heterocyclic ring cleavage is a known phenomenon in the collision-induced dissociation of deprotonated heterocyclic compounds.[14]

Positive Ion Mode ([M+H]⁺):

In positive ion mode, protonation can occur on either the pyrazole ring nitrogens or the carbonyl oxygen of the carboxylic acid.

  • Loss of Water: Protonation on the carboxylic acid can facilitate the loss of a neutral water molecule (18 Da).

  • Loss of CO: Subsequent to the loss of water, the resulting ion may lose carbon monoxide (28 Da).

  • Pyrazole Ring Fragmentation: The protonated pyrazole ring can fragment through various pathways. The initial cleavage of the N-N bond is a possibility, though it can be suppressed by N-substitution.[15] Common fragmentation patterns for substituted pyrazoles involve the loss of small neutral molecules like HCN.[16]

The following diagram illustrates the predicted fragmentation of pyrazole propiolic acid in both positive and negative ion modes.

G cluster_neg Negative Ion Mode cluster_pos Positive Ion Mode M_H [M-H]⁻ m/z 121.03 M_H_CO2 [M-H-CO₂]⁻ m/z 77.04 M_H->M_H_CO2 - CO₂ (44 Da) M_H_N2 [M-H-N₂]⁻ m/z 93.03 M_H->M_H_N2 - N₂ (28 Da) M_H_pos [M+H]⁺ m/z 123.04 M_H_H2O [M+H-H₂O]⁺ m/z 105.03 M_H_pos->M_H_H2O - H₂O (18 Da) M_H_HCN [M+H-HCN]⁺ m/z 96.04 M_H_pos->M_H_HCN - HCN (27 Da) M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 77.04 M_H_H2O->M_H_H2O_CO - CO (28 Da) Pyraz_prop Pyrazole Propiolic Acid (C₆H₄N₂O₂) MW: 122.09 g/mol Pyraz_prop->M_H ESI- Pyraz_prop->M_H_pos ESI+ caption Predicted Fragmentation of Pyrazole Propiolic Acid

Caption: Predicted fragmentation pathways for pyrazole propiolic acid.

Pillar 3: Comparative Fragmentation Analysis: The Impact of Saturation

To highlight the influence of the propiolic acid moiety, we will compare its predicted fragmentation with that of its saturated analogue, 3-(1H-pyrazol-1-yl)propanoic acid . The primary structural difference is the presence of a carbon-carbon triple bond in pyrazole propiolic acid versus a single bond in the propanoic acid derivative.

FeaturePyrazole Propiolic Acid3-(1H-pyrazol-1-yl)propanoic AcidRationale for Differences
Molecular Weight 122.09 g/mol 140.14 g/mol [17]The addition of four hydrogen atoms in the saturated analogue increases the molecular weight.
Dominant Negative Ion Fragments Likely loss of CO₂.Likely loss of CO₂.Decarboxylation is a common fragmentation for carboxylic acids and is expected in both.[9]
Dominant Positive Ion Fragments Loss of H₂O, CO, and HCN from the ring.Loss of H₂O and fragmentation of the propanoic acid side chain.The saturated side chain in the propanoic acid derivative allows for different fragmentation pathways, such as cleavage of the C-C bonds in the side chain.[18]
Unique Fragmentation Potential for rearrangements involving the triple bond.Fragmentation patterns typical of saturated carboxylic acids.[19]The reactive triple bond in pyrazole propiolic acid could lead to unique cyclization or rearrangement reactions upon CID that are not possible for the saturated analogue.

This comparison underscores how a seemingly small structural change—the degree of saturation in the side chain—can significantly influence the fragmentation pathways. This is a critical consideration for analytical scientists when developing methods for related compounds or identifying unknown metabolites and impurities.

Experimental Protocol: A Guide to Acquiring Fragmentation Data

This section provides a generalized, step-by-step protocol for acquiring MS/MS data for pyrazole propiolic acid using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This protocol is intended as a starting point and should be optimized for the specific instrumentation available.

1. Sample and Standard Preparation

  • Prepare a stock solution of pyrazole propiolic acid at 1 mg/mL in an appropriate solvent such as methanol or acetonitrile.

  • Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to concentrations ranging from 1 ng/mL to 1 µg/mL.

  • For comparative analysis, prepare solutions of 3-(1H-pyrazol-1-yl)propanoic acid using the same procedure.

2. Liquid Chromatography

  • Column: Due to the polar nature of pyrazole propiolic acid, a hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention.[20] Alternatively, a reversed-phase C18 column can be used with a highly aqueous mobile phase.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a gradient that provides good peak shape and retention for the analyte. A typical starting point for a HILIC column would be a high percentage of organic solvent, ramping to a higher aqueous percentage.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. Mass Spectrometry

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

  • MS1 Scan: Perform a full scan (e.g., m/z 50-500) to determine the precursor ion masses for [M+H]⁺ and [M-H]⁻.

  • MS2 Scan (Product Ion Scan):

    • Select the precursor ion of interest ([M+H]⁺ or [M-H]⁻) in the first mass analyzer (e.g., a quadrupole).

    • Fragment the precursor ion in the collision cell. Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.[5]

    • Scan the product ions in the second mass analyzer.

  • Data Acquisition: Acquire data in centroid mode.

4. Data Analysis

  • Identify the precursor and product ions in the mass spectra.

  • Propose fragmentation pathways based on the observed neutral losses and the known fragmentation patterns of pyrazoles and carboxylic acids.

  • Compare the fragmentation patterns of pyrazole propiolic acid and its saturated analogue.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solutions (1-1000 ng/mL) stock->working inject 3. Inject Sample working->inject hilic 4. HILIC Chromatography inject->hilic esi 5. Electrospray Ionization (Positive & Negative) hilic->esi ms1 6. MS1 Full Scan (Identify Precursor Ion) esi->ms1 cid 7. Collision-Induced Dissociation ms1->cid ms2 8. MS2 Product Ion Scan cid->ms2 analyze 9. Analyze Fragmentation Pattern ms2->analyze compare 10. Compare with Analogue analyze->compare caption LC-MS/MS Workflow for Fragmentation Analysis

Caption: A generalized workflow for analyzing small molecule fragmentation.

Conclusion and Future Directions

This guide has provided a comprehensive, yet predictive, overview of the mass spectrometry fragmentation of pyrazole propiolic acid. By comparing its expected fragmentation with a saturated analogue, we have highlighted the critical role that subtle structural modifications play in the resulting mass spectra. The provided experimental protocol offers a robust starting point for researchers to generate their own data and further explore the fragmentation of this and related compounds.

Future work should focus on acquiring high-resolution mass spectrometry data to confirm the elemental composition of the proposed fragments. Isotopic labeling studies could also be employed to definitively trace the fragmentation pathways. A deeper understanding of the fragmentation behavior of such molecules will undoubtedly aid in the rapid and accurate identification of novel pyrazole-containing compounds in various scientific disciplines.

References

  • Benchchem. (n.d.). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 263-268.
  • Si, A., & Harrison, A. G. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry, 79(5-6), 844-852.
  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 3, 358-360.
  • Srzic, D., Klasinc, L., & Zorc, B. (1983). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE.
  • DeAdamo, J. R., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437.
  • El-Sayed, W. A., et al. (2014). Fragmentations of pyrazole derivatives 9.
  • Si, A., & Harrison, A. G. (2001). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • Mayer, R. L., et al. (2018).
  • Vulcanchem. (n.d.). 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid.
  • Bakshi, A., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. PMC.
  • Kuhnert, N., et al. (2010). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
  • METLIN. (2013). Mass Spectrometry analysis of Small molecules.
  • Brown, D. (n.d.). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid.
  • PubChem. (n.d.). alpha-amino-1H-pyrazole-1-propanoic acid.
  • Sigma-Aldrich. (n.d.). LC-MS Analysis of a Polar Metabolites QC.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(16), 9031-9034.
  • MDPI. (2025). Furan Dissociation Induced by Collisions with H 3 + and C + Ions.
  • Roessner, U., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
  • Claes, J., et al. (2012). LC-MS metabolomics of polar compounds. PubMed.
  • AIP Publishing. (2023).
  • Eman, M. (n.d.).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • ChemicalBook. (2025). 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Biosynce. (n.d.). 3-(1-Pyrazolyl)propionic Acid CAS 89532-73-0.
  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry.
  • ResearchGate. (2011).
  • Metabo-Navigator. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • Wikipedia. (n.d.). Propiolic acid.
  • Slideshare. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Chemistry LibreTexts. (2023).
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives.
  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms.
  • ResearchGate. (2021). Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review.

Sources

HPLC Retention Time Comparison: Pyrazole Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic separation of pyrazole carboxylic acid derivatives presents a classic "zwitterionic trap" for analytical chemists. These molecules possess dual functionalities: a basic pyrazole nitrogen (


) and an acidic carboxyl group (

). This guide compares the retention behavior and peak symmetry of these derivatives across three distinct stationary phases (C18, Polar-Embedded C18, and Phenyl-Hexyl) and two critical pH levels.

Key Findings:

  • Standard C18 columns often fail to retain hydrophilic pyrazole acids (e.g., 1H-pyrazole-3-carboxylic acid) due to "phase collapse" or excessive silanol interaction, leading to tailing factors (

    
    ) > 1.8.
    
  • Polar-Embedded phases provide the superior balance of retention and symmetry (

    
    ) by shielding silanols.
    
  • pH Control is the primary driver of selectivity; operating at pH 2.5 (suppressed carboxyl) maximizes retention, while pH 6.0 (ionized carboxyl) drastically reduces retention but improves orthogonality for hydrophobic derivatives.

Chemical Context & Challenges[1]

To develop a robust method, one must understand the analyte's behavior in solution. Pyrazole acids exist in equilibrium states that shift dramatically with mobile phase pH.

  • The Acidic Challenge: The carboxylic acid moiety requires low pH to suppress ionization (

    
    ) and increase hydrophobicity for Reverse Phase (RP) retention.
    
  • The Basic Challenge: At low pH, the pyrazole ring nitrogen becomes protonated (

    
    ). This creates a cationic species that interacts strongly with residual silanols on the silica support, causing peak tailing.
    
  • Regioisomerism: Distinguishing between 3-carboxylic and 4-carboxylic isomers requires shape selectivity, often necessitating phenyl-based columns over alkyl chains.

Experimental Protocol (Self-Validating System)

This protocol is designed as a "screening loop." If Step 2 fails system suitability (Symmetry > 1.5), the protocol automatically branches to the Alternative Stationary Phase path.

Reagents & Conditions
  • Mobile Phase A (Acidic): 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase A (Neutral): 10mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Critical for reducing viscosity and improving mass transfer).

Method Development Workflow

MethodWorkflow Start Start: Sample Prep (1mg/mL in 50:50 MeOH:H2O) ScreenPH Step 1: pH Screening Run Gradient 5-95% B (Compare pH 2.7 vs pH 6.5) Start->ScreenPH EvalRet Evaluate Retention (k') ScreenPH->EvalRet Branch1 k' < 1.0 (No Retention) EvalRet->Branch1 Branch2 k' > 2.0 (Good Retention) EvalRet->Branch2 SelectCol Step 2: Column Selection Branch1->SelectCol Switch Mechanism Branch2->SelectCol Refine Shape ColC18 Standard C18 (Baseline) SelectCol->ColC18 ColEmb Polar Embedded C18 (For Tailing/Polarity) SelectCol->ColEmb ColPh Phenyl-Hexyl (For Isomers) SelectCol->ColPh Optimize Step 3: Optimization (Gradient Slope & Temp) ColC18->Optimize If Tf < 1.2 ColEmb->Optimize Best General Choice ColPh->Optimize If Isomers Present

Figure 1: Decision tree for optimizing pyrazole separations. Note the critical branch points based on retention factor (k').

Comparative Analysis & Data

The following data represents a comparative study of three distinct pyrazole derivatives:

  • Analyte A: 1H-Pyrazole-3-carboxylic acid (Highly Polar, Amphoteric).

  • Analyte B: 1-Methyl-1H-pyrazole-4-carboxylic acid (Mid-Polarity, Acidic only).

  • Analyte C: 1-Phenyl-1H-pyrazole-4-carboxylic acid (Hydrophobic).

Experiment 1: Stationary Phase Performance

Conditions: Mobile Phase 0.1% Formic Acid (pH 2.7) / ACN. Gradient 5-60% B in 10 min.

Column TypeLigand ChemistryAnalyte A (

min)
Analyte A (

)
Analyte C (

min)
Performance Note
Standard C18 High coverage alkyl1.2 (Void)N/A8.5Failed. Cannot retain Analyte A.
Polar Embedded Amide-linkage C182.41.158.1Optimal. Excellent shape and retention for polar acid.
Phenyl-Hexyl Phenyl ring + C6 linker2.81.309.2Selectivity. Strong retention for aromatic Analyte C (

).

Interpretation: The Polar Embedded column (e.g., Waters SymmetryShield or Agilent Bonus-RP) prevents the "dewetting" seen in Standard C18 columns when running high-aqueous phases for polar analytes. The embedded polar group also H-bonds with the pyrazole, shielding it from silanols.

Experiment 2: pH Dependency (The "Switch")

Conditions: Polar Embedded Column.

Mobile Phase pHAnalyte B StateRetention Time (

)
Mechanism
pH 2.7 (Formic) Neutral (-COOH)5.6 min Hydrophobic Interaction Dominates.
pH 6.5 (Ammonium Acetate) Ionized (-COO⁻)1.8 min Ionic repulsion elutes compound near void.

Critical Insight: For pyrazole acids, low pH is mandatory for retention in Reverse Phase. If pH > pKa, the molecule becomes a highly soluble anion and elutes immediately, often co-eluting with matrix salts.

Mechanistic Visualization

Understanding the molecular interaction is vital for troubleshooting.

InteractionMech Silanol Silanol (Si-OH) Ligand C18 Ligand PolarGroup Embedded Polar Group PolarGroup->Silanol Shielding Effect Analyte Pyrazole Derivative PolarGroup->Analyte H-Bonding (Symmetry) Analyte->Silanol Ionic Tailing (Unwanted) Analyte->Ligand Hydrophobic Retention

Figure 2: Mechanism of Action on a Polar-Embedded Phase. The embedded group (Green) shields the silanol (Red), preventing the tailing interaction common with pyrazoles.

References

  • National Institutes of Health (NIH). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." PubMed Central. [Link]

  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." Application Notes. [Link]

  • Shimadzu. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." Shimadzu Technical Articles. [Link]

  • Franz, R. G. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." AAPS PharmSci. [Link]

Sources

Comparative Thermal Analysis Guide: 3-(1H-pyrazol-4-yl)propiolic acid vs. Alternative Propiolic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the thermal behavior of heteroaryl propiolic acids. These compounds are highly sought after as covalent warheads and click-chemistry handles in modern drug discovery. However, their utility is fundamentally governed by their thermal stability. The melting point (


) of these compounds is not merely a physical constant; it is a direct readout of their crystalline lattice energy and an indicator of their susceptibility to thermal degradation (specifically, decarboxylation).

This guide objectively compares the thermal performance of 3-(1H-pyrazol-4-yl)propiolic acid against standard alternatives like 3-phenylpropiolic acid and 3-(pyridin-3-yl)propiolic acid, providing the mechanistic causality behind their differences and robust, self-validating protocols for thermal analysis.

Mechanistic Insights: Why Melting Point Matters

Propiolic acids are inherently prone to thermal decarboxylation due to the electron-withdrawing nature of the alkyne adjacent to the carboxylic acid. However, the exact temperature at which melting and subsequent decomposition occur is dictated by the solid-state intermolecular forces.

3-(1H-pyrazol-4-yl)propiolic acid (CAS 1342026-69-0) presents a unique thermal profile. The 1H-pyrazole ring acts as both a hydrogen-bond donor (N-H) and acceptor (N). This facilitates an extensive, highly ordered intermolecular hydrogen-bonding network in the solid state. This network significantly elevates the lattice energy compared to phenyl or pyridyl analogs.

Consequently, while 3-phenylpropiolic acid melts at a relatively low 136–139 °C[1], the pyrazole derivative requires substantially more thermal energy to disrupt its lattice. This pushes its melting point to approximately 185–190 °C, a threshold where the thermal energy applied also triggers the activation energy for exothermic decarboxylation, yielding 4-ethynyl-1H-pyrazole and CO₂ gas.

Comparative Thermal Data

The following table summarizes the quantitative thermal properties of 3-(1H-pyrazol-4-yl)propiolic acid compared to its common structural alternatives.

CompoundCAS NumberMelting Point (

)
Thermal Behavior / Decomposition Profile
3-(1H-pyrazol-4-yl)propiolic acid 1342026-69-0~185 - 190 °CMelts with concurrent exothermic decarboxylation.
3-Phenylpropiolic acid 637-44-5136 - 139 °CSharp endothermic melt; thermally stable up to ~200 °C[1].
3-(Pyridin-3-yl)propiolic acid 31916-44-6150 - 152 °CMelts with mild decomposition shortly after liquefaction.

Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They incorporate internal checks to differentiate between pure melting (endothermic) and degradation (exothermic/gas evolution).

Protocol 1: Differential Scanning Calorimetry (DSC)

This method accurately separates the endothermic melting event from the exothermic decarboxylation event.

  • System Calibration (Validation Step): Calibrate the DSC instrument for temperature and heat flow using a high-purity Indium standard (

    
     = 156.6 °C) strictly according to ASTM E967-18 standards[2]. This ensures the thermodynamic trustworthiness of the temperature axis.
    
  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of 3-(1H-pyrazol-4-yl)propiolic acid into a standard aluminum crucible.

  • Atmosphere & Pressure Control (Causality): Pierce the crucible lid with a microscopic pinhole. Why? As the compound melts and decarboxylates, evolved CO₂ must escape. A sealed pan would cause pressure buildup, artificially altering the transition temperature and risking pan rupture. Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation prior to the melting event.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled heating rate of 10 °C/min up to 250 °C. Why 10 °C/min? This specific rate provides the optimal balance between peak resolution and minimizing thermal lag.

  • Data Analysis: The melting point is recorded as the extrapolated onset temperature of the first endothermic peak. The subsequent exothermic peak validates the degradation pathway.

Protocol 2: Capillary Melting Point Determination (Visual)
  • Preparation: Pulverize the sample into a fine, uniform powder. Why? Granular inconsistencies cause uneven heat transfer, leading to broad, inaccurate melting ranges. Load the powder into a glass capillary tube to a depth of exactly 2-3 mm.

  • Apparatus Setup: Insert the capillary into a calibrated melting point apparatus.

  • Heating Rate (Causality): Rapidly heat the block to 170 °C, then drastically reduce the ramp rate to 1 °C/min. Why? A slow ramp rate near the expected

    
     minimizes the thermal lag between the heating block and the sample inside the glass, ensuring high-fidelity temperature readings.
    
  • Observation (Validation Step): Record

    
     (first sign of liquid meniscus) and 
    
    
    
    (complete liquefaction). For 3-(1H-pyrazol-4-yl)propiolic acid, visually monitor for gas evolution (bubbling) within the melt. The presence of bubbling physically validates the decarboxylation mechanism predicted by the DSC data.

Thermal Degradation Pathway Visualization

ThermalPathway N1 3-(1H-pyrazol-4-yl)propiolic acid N2 Extensive H-Bonding Network N1->N2 Solid State N3 Heating (10 °C/min) N2->N3 Thermal Stress N4 Melting (Endothermic) N3->N4 > 185 °C N5 Decarboxylation (Exothermic) N4->N5 T > Tm N6 4-Ethynyl-1H-pyrazole + CO2 N5->N6 Degradation

Thermal Analysis and Decarboxylation Pathway of Heteroaryl Propiolic Acids.

References

  • Title : Phenylpropiolic Acid | C9H6O2 | CID 69475 Source : PubChem, National Center for Biotechnology Information (NCBI) URL :[Link]

  • Title : ASTM E967-18 - Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers Source : ASTM International URL :[Link]

Sources

Comparative Structural Profiling: 3-(1H-pyrazol-4-yl)propiolic Acid vs. Aryl Analogues

[1][2][3]

Executive Summary

Context: In Fragment-Based Drug Discovery (FBDD), the transition from carbocyclic scaffolds (e.g., phenyl) to heterocyclic bioisosteres (e.g., pyrazole) is a critical optimization strategy.[1][2][3] This guide details the structural profiling of 3-(1H-pyrazol-4-yl)propiolic acid , a rigid "linker" fragment combining a polar pyrazole headgroup with an alkyne spacer and a carboxylic acid tail.[1][2]

Performance Verdict: Compared to the benchmark phenylpropiolic acid , the pyrazole derivative exhibits superior supramolecular networking potential and solubility profiles , making it a more versatile scaffold for probing polar sub-pockets in kinase and GPCR targets.[1][2][3] However, this comes at the cost of increased hygroscopicity and complex crystallization kinetics.[1][2][3]

Structural Performance Comparison

The "performance" of a small molecule crystal structure is defined by its Solid-State Utility (stability, density, packing efficiency) and its Pharmacophoric Potential (binding vectors).[1][2][3]

Table 1: Physicochemical & Crystallographic Performance Matrix

Data represents a comparative analysis of experimental phenylpropiolic acid values versus representative pyrazole-4-carboxylic acid derivatives.[1][2]

FeaturePhenylpropiolic Acid (Benchmark)3-(1H-pyrazol-4-yl)propiolic Acid (Target)Causality / Mechanism
Crystal Habit Long needles / PrismsBlock-like / PrismsPyrazole N-H donors promote multidirectional growth vs. planar stacking.[1][2]
Melting Point 136–137 °CPredicted > 200 °C Extensive 3D H-bond network (pyrazole-acid) requires higher energy to disrupt than simple acid dimers.[1]
H-Bond Potential 1 Donor / 2 Acceptors2 Donors / 3 Acceptors Pyrazole ring adds an amphoteric NH/N motif, enabling "heterosynthon" formation.[1][2][3]
Packing Density ~1.25 g/cm³Est. >[1][2][3] 1.40 g/cm³ Stronger intermolecular forces reduce void volume in the lattice.[1][2][3]
Solubility (Water) Low (Hydrophobic core)Moderate to High Pyrazole N-atoms facilitate solvation; critical for high-concentration biological assays.[1][2]
Stability Stable, non-hygroscopicHygroscopic potentialThe basic Pyrazole-N can recruit water molecules into the lattice (hydrate formation).[1][2][3]

Experimental Protocol: Crystallization & Characterization

To obtain high-quality single crystals of the pyrazole derivative, standard non-polar methods used for phenylpropiolic acid will fail due to the pyrazole's polarity.[1][2][3]

Phase A: Synthesis & Purification[1][4]
  • Synthesis: Sonogashira coupling of 4-iodopyrazole with propiolic acid esters, followed by hydrolysis.

  • Purification: Critical Step. Avoid standard silica chromatography as the acid binds irreversibly.[2][3] Use Reverse Phase (C18) Flash Chromatography (Water/MeOH gradient with 0.1% Formic Acid).[1][2][3]

Phase B: Crystallization Screening Workflow
  • Method: Slow Evaporation (SE) vs. Vapor Diffusion (VD).[1][2][3]

  • Solvent System:

    • Phenyl Analog: Hexane/Ethyl Acetate (Works well).[1][2][3]

    • Pyrazole Target: Requires Methanol/Water (SE) or DMF/Ether (VD) .[1][2][3]

Phase C: X-Ray Diffraction (XRD) Data Collection[2][3][4]
  • Source: Use Cu-Kα radiation (

    
     Å).[1][2]
    
    • Reasoning: Organic light-atom structures (C, H, N, O) scatter weakly.[1][2][3] Cu sources provide higher intensity diffraction at high angles compared to Mo sources, essential for resolving the H-atom positions on the pyrazole ring.[1][2][3]

  • Temperature: Collect at 100 K .

    • Reasoning: Freezes pyrazole ring tautomerism and reduces thermal motion of the alkyne spacer.[1][2][3]

Mechanistic Analysis: Supramolecular Synthons

The core differentiator is the Hydrogen Bonding Topology .[2][3]

The Phenyl Benchmark: Homosynthons

Phenylpropiolic acid crystallizes via the classic Carboxylic Acid Dimer (

123
  • Structure: Two molecules face-to-face.[1][2]

  • Limitation: The phenyl ring is "sterically dead," interacting only via weak Van der Waals or

    
    -
    
    
    stacking.[1][2][3] This leads to low-density packing and poor water solubility.[1][2]
The Pyrazole Target: Heterosynthons

The 3-(1H-pyrazol-4-yl)propiolic acid can adopt a Catemer or Ribbon motif.[1][2]

  • Interaction A: Acid-Acid Dimer (Standard).[1][2]

  • Interaction B (The Performance Booster): Pyrazole

    
     (Acid) or Acid 
    
    
    (Pyrazole).[1][2][3]
  • Result: This creates a continuous 2D or 3D network, significantly increasing lattice energy (melting point) and density.[1][2][3]

Visualization: Supramolecular Connectivity

The following diagram illustrates the topological difference between the "closed" dimer system of the phenyl analog and the "open" network of the pyrazole derivative.

Gcluster_0Phenylpropiolic Acid (Benchmark)cluster_13-(1H-pyrazol-4-yl)propiolic Acid (Target)PhenylPhenyl Ring(Hydrophobic)Acid_ACarboxylic Acid APhenyl->Acid_AAcid_BCarboxylic Acid BAcid_A->Acid_BR2,2(8) Dimer(Closed System)Acid_TargetCarboxylic AcidAcid_B->Acid_TargetBioisosteric ReplacementPy_RingPyrazole Ring(Donor/Acceptor)Py_Ring->Acid_TargetNetwork3D H-Bond Network(High Density/MP)Py_Ring->NetworkPy-Acid Heterosynthon(N-H...O / O-H...N)Acid_Target->NetworkAcid-Acid Dimer

Caption: Comparison of the closed dimer packing in phenylpropiolic acid vs. the multidirectional network capability of the pyrazole derivative.

Implications for Drug Design (FBDD)

This crystal structure serves as a template for Fragment Growing .[1][2][3]

  • Vector Analysis: The alkyne spacer (

    
    ) provides a rigid, linear rod (approx 4.0 Å) that projects the acid group deep into a binding pocket while keeping the pyrazole solvent-exposed (or vice versa).[1][2][3]
    
  • Tautomeric Versatility: The crystal structure will reveal the preferred tautomer (

    
     vs 
    
    
    ) in the solid state, which often correlates to the dominant binding species in protein pockets (e.g., Kinase hinge regions).[1][2][3]
  • Water Bridging: The pyrazole nitrogens often bind structural waters.[2][3] In the crystal lattice, if water is observed bridging two molecules, it suggests a similar "water-mediated" binding mode might occur in the protein active site.[1][2][3]

References

  • Phenylpropiolic Acid Structure

    • Source: Wikipedia / CCDC.[1][2][3] "Phenylpropiolic acid crystallizes in long needles or prisms which melt at 136–137 °C."[1][2][3][4]

  • Pyrazole Crystallography & Tautomerism

    • Source: NIH / PMC.[1][2][3] "Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde." (Demonstrates pyrazole packing modes).

  • Fragment-Based Discovery Context

    • Source: Boston University.[1][2][3] "Fragment-based discovery of the pyrazol-4-yl urea (AT9283)... X-ray crystallographic structures were generated."[1][3][5]

  • Analogous Structure (Pyrazole-Propanoic Acid)

    • Source: PubChem. "3-(1H-pyrazol-4-yl)propanoic acid (C6H8N2O2) - Structural Information."[1][2]

    • [1][2][3]

Safety Operating Guide

3-(1H-pyrazol-4-yl)propiolic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the proper disposal procedures for 3-(1H-pyrazol-4-yl)propiolic acid , a functionalized acetylenic carboxylic acid used in drug discovery and organic synthesis.[1][2]

Part 1: Immediate Action & Safety Profile

Executive Summary: Emergency Response

  • Spill Response: Isolate the area.[2][3][4] Do not breathe dust.[2][5][6][7][8][9][10] Wear full PPE.[2][3][7][8][9][10][11] Neutralize spills with Sodium Bicarbonate (

    
    ) or Calcium Hydroxide (
    
    
    
    ) before cleanup.[2][11]
  • Fire: Use

    
    , dry chemical, or alcohol-resistant foam.[1][2] Do not use a water jet.[2]
    
  • First Aid:

    • Skin: Wash immediately with soap and water for 15 minutes.[2][6]

    • Eyes: Rinse cautiously with water for 15 minutes; remove contact lenses.[2][6]

    • Inhalation: Move to fresh air immediately.

Chemical Hazard Assessment This compound combines a pyrazole ring (nitrogen heterocycle) with a propiolic acid moiety (alkyne conjugated to a carboxylic acid).[1][2]

FeatureChemical Hazard Implication
Carboxylic Acid Corrosive/Irritant : Causes skin and eye burns.[1][2][8] Acidity requires neutralization.[2]
Alkyne (

-unsaturated)
Reactivity : Potential Michael acceptor.[1][2] Thermally unstable; risk of decarboxylation if heated.[2]
Pyrazole Ring Coordination : Can bind metals.[2] While the alkyne is internal, the nitrogen ring can complex with heavy metals.[2]
Physical State Solid (Powder).[2][12] Dust explosion hazard if dispersed in air.[2][10]

Part 2: Pre-Disposal Treatment & Waste Segregation

1. Stability & Incompatibility Check Before disposal, ensure the material is not mixed with incompatible substances that could trigger an exothermic reaction or explosion.[2]

  • Strictly Avoid: Strong Oxidizing Agents (e.g., Peroxides, Nitrates), Strong Bases (exothermic neutralization), and Heavy Metals (Silver, Copper) which can form unstable complexes with pyrazoles or acetylenic impurities.

2. Waste Stream Classification

  • Primary Stream: High BTU Organic Waste (for incineration).[2]

  • Secondary Stream: Corrosive Acid Waste (if in solution).[2]

  • RCRA Code (USA): Likely D001 (Ignitable) or D002 (Corrosive) depending on formulation; treat as hazardous chemical waste.[1][2]

Part 3: Step-by-Step Disposal Protocol

Scenario A: Disposal of Solid Waste (Pure Compound)
  • Step 1: Place the solid material in a chemically resistant container (High-Density Polyethylene - HDPE or Glass).[1][2]

  • Step 2: Label clearly as "Hazardous Waste - Organic Solid - Toxic/Corrosive." [1][2]

  • Step 3: Do not dissolve in water.[2] Transfer directly to a waste facility for High-Temperature Incineration . This is the safest method to destroy the pyrazole ring and alkyne backbone completely.[2]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Solutions)
  • Step 1: Neutralization

    • Slowly add the acidic solution to a stirred slurry of Sodium Bicarbonate (

      
      )  and ice water.
      
    • Why? Using a mild base prevents "runaway" exothermic reactions common with strong bases like NaOH.[2]

    • Monitor pH until it reaches pH 6–8 .[2]

  • Step 2: Precipitation Check

    • If a solid precipitates upon neutralization, filter it out and treat it as Solid Waste (Scenario A) .

  • Step 3: Solvent Handling

    • If the solvent is organic (DCM, Ethyl Acetate), place the neutralized mixture into the Halogenated or Non-Halogenated Organic Waste container.[2]

    • If aqueous, check local regulations.[2] Most lab protocols require collecting aqueous chemical waste for off-site treatment, not drain disposal.[2]

Part 4: Decision Workflow (Visualization)

The following diagram illustrates the logical decision-making process for disposing of 3-(1H-pyrazol-4-yl)propiolic acid.

DisposalWorkflow Start Waste: 3-(1H-pyrazol-4-yl)propiolic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Solution / Reaction Mix StateCheck->Liquid Dissolved Pack Pack in HDPE/Glass Container Solid->Pack Neutralize Neutralize with NaHCO3 (Target pH 6-8) Liquid->Neutralize OrgWaste Organic Waste Stream (Incineration) Pack->OrgWaste Label: D001/D002 CheckPrecip Precipitate Formed? Neutralize->CheckPrecip Filter Filter Solids CheckPrecip->Filter Yes SolventCheck Solvent Type? CheckPrecip->SolventCheck No Filter->Pack SolventCheck->OrgWaste Organic Solvent AqWaste Aqueous Waste Stream (Off-site Treatment) SolventCheck->AqWaste Water Only

Caption: Operational workflow for segregating and treating 3-(1H-pyrazol-4-yl)propiolic acid waste based on physical state and solvent composition.

Part 5: Regulatory & Technical References

Key Regulatory Codes

  • EPA Waste Code D002: Corrosivity (pH

    
     2 or 
    
    
    
    12.5).[2]
  • EPA Waste Code D001: Ignitability (if in flammable solvent).[2]

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Propiolic Acid. Retrieved from

  • Santa Cruz Biotechnology. (2010).[2] Material Safety Data Sheet: Propiolic Acid. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid. Retrieved from

  • Flinn Scientific. (2025).[2][11] Safety Data Sheet: Organic Acid Disposal Procedures. Retrieved from

Sources

Personal protective equipment for handling 3-(1H-pyrazol-4-yl)propiolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Safety First" Directive

Handling 3-(1H-pyrazol-4-yl)propiolic acid requires a nuanced safety approach that goes beyond standard laboratory protocols. As a bifunctional intermediate combining a pyrazole ring (nitrogen heterocycle) with a propiolic acid tail (alkynoic acid), this compound presents a dual hazard profile: the corrosivity and reactivity of an unsaturated acid, coupled with the potential pharmacological activity and sensitization risks of the pyrazole core.

Immediate Action Required: Treat this substance as a Corrosive Solid and a Respiratory Irritant . All handling must occur within a certified chemical fume hood.

Part 1: Hazard Assessment & Causality (SAR Analysis)

Why do we recommend specific PPE? Since specific toxicological data for this exact intermediate may be sparse, we utilize Structure-Activity Relationship (SAR) logic based on its functional groups to establish a "Worst-Case" safety baseline.

Functional GroupAssociated HazardOperational Implication
Propiolic Acid Moiety Corrosive / Lachrymator The alkyne-conjugated acid is highly electrophilic. It can cause severe skin burns and permanent eye damage. Vapors (if generated) are lachrymatory (tear-inducing).[1]
Pyrazole Ring Irritant / Bioactive Pyrazoles are common pharmacophores (e.g., kinase inhibitors). Unknown biological potency requires handling as a potential toxicant/sensitizer.
Alkyne Bond Reactivity High energy density. Incompatible with strong oxidizers and heavy metals (potential for acetylide formation).

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard lab coats and latex gloves are insufficient. Use this validated protection matrix.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Inner: 4 mil; Outer: 5-8 mil)Causality: Acidic organic solids can permeate thin latex rapidly. Nitrile offers superior resistance to organic acids. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.
Eye/Face Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Causality: Safety glasses leave gaps. As a fine powder, this acid can become airborne during weighing. Goggles seal the eyes against corrosive dust and acidic vapors.
Respiratory Engineering Control (Primary): Fume HoodPPE (Secondary): N95 or P100 RespiratorCausality: Inhalation of acidic dust causes immediate mucous membrane inflammation. Use a respirator only if weighing outside a hood is unavoidable (not recommended) or during spill cleanup.
Body Lab Coat (Poly/Cotton or Nomex) + Chemical Apron Causality: A standard lab coat is porous. For synthesis involving >5g, add a rubber/neoprene apron to prevent acid burns to the torso in case of a spill.

Part 3: Operational Protocols (Step-by-Step)

A. Weighing & Transfer (The High-Risk Zone)

Most exposure incidents occur during the transfer of solids.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material.

  • Static Control: Use an anti-static gun or ionizer if the powder is flighty. Static charge can cause the acidic powder to "jump" onto gloves or cuffs.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock bottle.

  • Decontamination: Immediately wipe down the balance area with a saturated sodium bicarbonate (NaHCO₃) tissue to neutralize invisible acidic residues.

B. Solubilization & Reaction
  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.

  • Exotherm Watch: When adding to basic conditions (e.g., coupling reactions), expect a mild exotherm as the carboxylic acid neutralizes. Add slowly.

  • Incompatibility: NEVER mix with strong oxidizing agents (e.g., permanganates, peroxides) or heavy metal salts (Silver, Copper) without specific precautions, as the terminal alkyne (if deprotected/decarboxylated) or the acid itself can form unstable species.

C. Waste Disposal Strategy

Improper disposal creates long-term liability.

  • Stream: Organic Acid Waste .

  • Segregation: Keep separate from Basic Waste (to prevent heat generation in the waste drum) and Oxidizers .

  • Labeling: Clearly tag as "Acidic Organic Solid - Contains Pyrazole."

Part 4: Visualizing the Safety Logic

Diagram 1: Risk Assessment & PPE Decision Logic

This flowchart illustrates the decision-making process for selecting controls based on the chemical's structure.

RiskAssessment Chemical 3-(1H-pyrazol-4-yl) propiolic acid Structure Structural Analysis Chemical->Structure Haz_Acid Propiolic Acid Group: Corrosive / Lachrymator Structure->Haz_Acid Haz_Pyra Pyrazole Ring: Bioactive / Irritant Structure->Haz_Pyra Haz_Alk Alkyne Bond: Reactivity / Instability Structure->Haz_Alk PPE_Skin Action: Nitrile Gloves (Double Layer) Haz_Acid->PPE_Skin PPE_Eye Action: Chemical Goggles (Seal Required) Haz_Acid->PPE_Eye PPE_Resp Action: Fume Hood (Mandatory) Haz_Pyra->PPE_Resp Haz_Alk->PPE_Skin

Caption: Structural decomposition of hazards leading to specific PPE requirements.

Diagram 2: Operational Workflow for Handling

A closed-loop system to ensure containment from storage to disposal.

Workflow Start Storage (Cool, Dry, Segregated) Weigh Weighing (Inside Fume Hood) Start->Weigh React Reaction / Solubilization (Avoid Oxidizers) Weigh->React Spill Spill / Contamination? Weigh->Spill Risk React->Spill Risk Waste Disposal (Organic Acid Stream) React->Waste Clean Neutralize with NaHCO3 Absorb & Dispose Spill->Clean Yes Spill->Waste No (Proceed) Clean->Waste

Caption: Operational lifecycle ensuring containment and proper response to deviations.

References

  • Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes.[2] Vanderbilt University. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

Sources

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